Ertiprotafib

Catalog No.
S527391
CAS No.
251303-04-5
M.F
C31H27BrO3S
M. Wt
559.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ertiprotafib

CAS Number

251303-04-5

Product Name

Ertiprotafib

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid

Molecular Formula

C31H27BrO3S

Molecular Weight

559.5 g/mol

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N

SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

solubility

Soluble in DMSO, not in water

Synonyms

PTP-112; PTP112; PTP 112; Ertiprotafib.

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

The exact mass of the compound Ertiprotafib is 558.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Biological Targets

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib's mechanism of action involves several independent biological pathways [1]. The table below details its primary targets and reported potencies.

Target Action Reported Potency (IC₅₀/EC₅₀)
PTP1B (Protein Tyrosine Phosphatase 1B) Inhibitor 1.6 μM (range 1.6 - 29 μM, assay-dependent) [2] [3]
IKK-β (IκB kinase beta) Inhibitor 400 nM [2] [4]
PPARα & PPARβ/δ (Peroxisome Proliferator-Activated Receptors) Dual Agonist EC₅₀ ~1 μM for each [2]
  • PTP1B Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) [5]. Inhibiting PTP1B was expected to enhance insulin sensitivity, promoting glucose uptake and metabolism [2] [6]. However, a 2020 study revealed that this compound inhibits PTP1B by inducing its aggregation rather than through a specific active-site or allosteric interaction. This atypical, non-specific mechanism is likely linked to its lack of clinical efficacy and adverse effects [3].

  • Additional Mechanisms: Its activity as a dual PPARα/β agonist contributes to improved glucose homeostasis and reduced lipid levels, while IKK-β inhibition may confer anti-inflammatory properties [2].

The following diagram illustrates the intended multi-target mechanism of action of this compound in the context of insulin signaling, based on initial research hypotheses.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS Glucose Uptake Glucose Uptake IRS->Glucose Uptake PTP1B PTP1B PTP1B->IR Inhibits IKKb IKK-β IKKb->IRS Inhibits PPAR PPARα/β Glucose & Lipid Homeostasis Glucose & Lipid Homeostasis PPAR->Glucose & Lipid Homeostasis This compound This compound This compound->PTP1B Inhibits This compound->IKKb Inhibits This compound->PPAR Activates

Intended multi-target mechanism of this compound in insulin signaling pathway

In Vitro and In Vivo Data

  • In Vitro Activity: In addition to the target potency data, this compound's inhibition of IKK-β (IC₅₀ 400 nM) was significantly more potent than its effect on PTP1B's phosphatase activity [2].

  • In Vivo Efficacy: In diabetic animal models (e.g., ob/ob mice and fa/fa rats), oral administration of this compound at 25 mg/kg/day demonstrated significant effects. It lowered fasting blood glucose and insulin levels, improved glucose disposal during tolerance tests, and significantly reduced triglyceride and free fatty acid levels [2].

Key Experimental Protocols

The 2020 study that uncovered the aggregation mechanism of this compound used several key techniques [3]. The workflow of this study is summarized below.

G DSF Differential Scanning Fluorimetry (DSF) NMR Biomolecular NMR Spectroscopy DSF->NMR DLS Dynamic Light Scattering (DLS) NMR->DLS Finding Conclusion: PTP1B Inhibition via Aggregation DLS->Finding

Experimental workflow for elucidating this compound's mechanism of action [3]

  • Protein Production & Purification: The human PTP1B catalytic domain (residues 1–301) and a longer construct with the disordered C-terminus (residues 1–393) were cloned and expressed in E. coli. Proteins were purified using affinity chromatography (His-trap HP column) and size-exclusion chromatography (Superdex 75). For NMR, uniform isotopic labeling with ²H and ¹⁵N was achieved by growing cells in D₂O-based M9 minimal media [3].

  • Biomolecular NMR Spectroscopy: Interactions were studied by acquiring 2D [¹H,¹⁵N] TROSY spectra of ²H/¹⁵N-labeled PTP1B. This compound (solubilized in DMSO-d₆) was titrated into the protein sample at increasing molar ratios (1:1 to 1:15). The experiment monitored changes in chemical shift and signal intensity. A lack of specific chemical shift perturbations, coupled with a concentration-dependent loss of signal intensity, indicated non-specific binding and aggregation [3].

  • Dynamic Light Scattering (DLS): This technique was used to measure the hydrodynamic radius of particles in solution. Samples of PTP1B with increasing molar equivalents of this compound (0 to 15) were analyzed. The results directly confirmed a concentration-dependent increase in particle size, providing physical evidence for this compound-induced aggregation of PTP1B [3].

Research Significance and Legacy

Despite its clinical failure, this compound remains an important case study in drug discovery. It highlights the critical need to understand the precise molecular mechanism of action early in development. Its unexpected mechanism of inducing protein aggregation explains the adverse effects and lack of efficacy, serving as a cautionary tale. Furthermore, it underscores the challenge of developing selective and bioavailable inhibitors for the highly conserved and charged active site of PTP1B, a target that remains of significant interest [3] [5].

References

Core Mechanism of Action: Induction of PTP1B Aggregation

Author: Smolecule Technical Support Team. Date: February 2026

Contrary to the initial hypothesis that Ertiprotafib would act as a direct active-site or allosteric inhibitor, biomolecular NMR spectroscopy studies revealed that it inhibits PTP1B by inducing its concentration-dependent aggregation [1].

This non-specific binding and subsequent aggregation leads to a loss of function, explaining the unusual observation that this compound decreases the melting temperature (Tm) of PTP1B in Differential Scanning Fluorimetry (DSF) assays, whereas most stabilizing binders increase it [1]. This aggregation-based mechanism is now considered a primary reason for the lack of clinical efficacy and the adverse effects observed [1].

Experimental Evidence and Key Data

The table below summarizes the key experimental findings that uncovered this compound's mode of action.

Assay/Method Key Observation Interpretation/Implication
Biomolecular NMR Spectroscopy [1] Broadening and loss of NMR signal intensities for PTP1B upon titration with this compound. Indicates protein aggregation, as the large, non-uniform molecular complexes formed do not yield a detectable NMR signal.
Differential Scanning Fluorimetry (DSF) [1] Concentration-dependent decrease in PTP1B's melting temperature (Tm). Suggests protein destabilization, contrary to the stabilizing effect of most inhibitors. Served as an initial clue for an atypical mechanism.
Dynamic Light Scattering (DLS) [1] Increase in hydrodynamic radius with higher this compound ratios. Directly confirms the formation of large, aggregated species.

Detailed Experimental Protocol

The following workflow outlines the key experiments used to characterize the PTP1B-Ertiprotafib interaction, based on the methodology from the 2020 PLOS ONE study [1].

G cluster_1 Protein Production & Purification (PTP1B catalytic domain) cluster_2 Key Experimental Assays A Protein Production B Biomolecular NMR Titration A->B C Dynamic Light Scattering (DLS) A->C D Data Analysis & Conclusion B->D C->D A1 Expression in E. coli (Uniform ²H, ¹⁵N labeling for NMR) A2 Purification via Affinity Chromatography & Size Exclusion Chromatography (SEC) A1->A2 B1 Titrate this compound into ¹⁵N-labeled PTP1B (Molar ratios: 1:1 to 1:15) B2 Acquire 2D [¹H,¹⁵N] TROSY spectra (800 MHz NMR Spectrometer) B1->B2 B3 Monitor chemical shift perturbations and peak intensity reductions B2->B3 C1 Incubate PTP1B with this compound (0, 2, 5, 10, 15 molar ratios) C2 Measure hydrodynamic radius (Wyatt DynaPro Nanostar) C1->C2

Experimental workflow for characterizing this compound-induced PTP1B aggregation. [1]

Additional Mechanisms and Contributing Factors

This compound's pharmacological profile is complex, with other reported activities that likely contributed to its clinical failure.

  • Off-Target Inhibition: this compound is also a potent inhibitor of IκB kinase β (IKK-β), with an IC₅₀ of 400 nM [2]. IKK-β is a key regulator of the NF-κB pathway, which controls inflammation. This off-target activity complicates the interpretation of phenotypic data based solely on PTP1B inhibition.
  • Dual PPAR Agonism: It functions as a dual agonist for the peroxisome proliferator-activated receptors PPARα and PPARγ [1] [3]. This activity, shared with the glitazone class of drugs, contributes to hypoglycemic and anti-lipidemic effects but is distinct from PTP1B inhibition.

Conclusion and Research Implications

This compound serves as a critical case study in drug development. Its primary mechanism of target aggregation is generally undesirable as it can lead to non-specific effects, toxicity, and unreliable cellular activity [1]. The case highlights the importance of:

  • Using orthogonal biophysical methods (like NMR and DLS) early in screening to identify aggregation-based inhibitors.
  • Thoroughly characterizing the mechanism of action for hits from DSF screens that show target destabilization.

References

Ertiprotafib PTP1B inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib at a Glance

The table below summarizes key information on this compound as a PTP1B inhibitor.

Property Description
Primary Target(s) PTP1B, IκB kinase β (IKK-β), dual PPARα/γ agonist [1] [2]
Reported IC₅₀ for PTP1B 1.6 μM [2] (other sources report up to 29 μM depending on assay conditions [2])
Therapeutic Rationale Increase insulin & leptin receptor sensitivity for treating Type 2 Diabetes and obesity [3] [4]
Clinical Status Discontinued in Phase II clinical trials [3] [5] [1]
Reasons for Failure Insufficient clinical efficacy, dose-limiting adverse effects, and low selectivity [3] [5]

Re-evaluated Mechanism of PTP1B Inhibition

Originally classified as a monocarboxylic acid pTyr mimetic, this compound was presumed to be a competitive active-site inhibitor [5]. However, a 2020 study using biomolecular NMR spectroscopy revealed a different mechanism.

  • Atypical Binding: this compound lowers the melting temperature of PTP1B, unlike most stabilizing drugs [5].
  • Induced Aggregation: The compound binds non-specifically to the PTP1B catalytic domain, inducing concentration-dependent aggregation that inactivates the enzyme [5].
  • Implications: This aggregation mechanism likely explains the insufficient efficacy and adverse effects in clinical trials, highlighting that target destabilizers in screening require careful mechanistic follow-up [5].

Key Experimental Evidence and Protocols

The seminal study that uncovered the aggregation mechanism used several techniques to characterize the PTP1B-Ertiprotafib interaction.

G Start Start: PTP1B Inhibition Screen DSF Differential Scanning Fluorimetry (DSF) Start->DSF Atypical Destabilization NMR Biomolecular NMR Spectroscopy DSF->NMR Non-specific Binding Observed DLS Dynamic Light Scattering (DLS) NMR->DLS Hypothesis: Aggregation Conclusion Conclusion: Aggregation Identified as MoA DLS->Conclusion Confirmed Particle Size Increase

Experimental workflow for elucidating this compound's mechanism of action.

Protein Production and Purification
  • Constructs: Expressed catalytic domain of human PTP1B (residues 1-301) and a longer construct with the disordered C-terminus (residues 1-393) [5].
  • Expression: Used E. coli BL21 (DE3) RIL cells grown in Luria Broth or D₂O-based M9 minimal media for isotopic labeling [5].
  • Purification: Employed immobilized metal affinity chromatography (His-trap HP column) followed by size-exclusion chromatography [5].
NMR Spectroscopy for Binding Characterization
  • Method: Acquired 2D [¹H,¹⁵N] TROSY spectra on an 800 MHz NMR spectrometer at 298 K [5].
  • Titration: Titrated this compound into ¹⁵N-labeled PTP1B at increasing molar ratios (1:1 to 1:15) [5].
  • Key Findings: Showed progressive signal broadening and intensity reduction, indicating non-specific binding and aggregation, without specific chemical shift perturbations [5].
Dynamic Light Scattering (DLS) for Aggregation Confirmation
  • Method: Used DLS to measure the hydrodynamic size of PTP1B particles [5].
  • Protocol: Acquired DLS data for PTP1B with increasing molar ratios of this compound (0, 2, 5, 10, and 15) [5].
  • Key Findings: Confirmed a concentration-dependent increase in particle size, directly demonstrating this compound-induced aggregation [5].

Legacy and Current Research Directions

Despite its failure, this compound's story offers valuable lessons and has spurred further research.

  • Scaffold for New Inhibitors: this compound has been used as a pharmacophore model for scaffold hopping to discover novel, potentially improved PTP1B inhibitors [6].
  • Shift to Natural Products: Many current efforts focus on discovering PTP1B inhibitors from natural products, which offer broad chemical diversity and potentially fewer side effects [3] [7].
  • Focus on Allostery and Selectivity: The challenge of achieving selectivity against highly homologous phosphatases like TCPTP has driven research toward allosteric inhibitors, which target less conserved regions of PTP1B [5] [4].

References

Quantitative Profiling of Ertiprotafib

Author: Smolecule Technical Support Team. Date: February 2026

Target Activity Value Citation
IKK-β IC₅₀ (Inhibition Constant) 400 nM [1] [2] [3]
PTP1B IC₅₀ (Inhibition Constant) 1.6 μM [2] [4]
PPARα/PPARβ EC₅₀ (Activation Constant) ~1 μM [2]
Property Details
CAS Number 251303-04-5
Molecular Formula C₃₁H₂₇BrO₃S
Molecular Weight 559.51 g/mol
Chemical Name (2R)-2-(4-{9-bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl}-2,6-dimethylphenoxy)-3-phenylpropanoic acid
Development Status Investigated for Type 2 Diabetes; Phase II clinical trial

Key Experimental Evidence & Protocols

The primary evidence for Ertiprotafib's IKK-β inhibition comes from a 2007 study. The following describes the core methodology and key findings from that research [1] [3]:

  • Experimental Objective: To evaluate whether this compound, a compound developed as a PTP1B inhibitor, also exhibits inhibitory activity against IκB kinase β (IKK-β).
  • Key Methodology:
    • IKK-β Inhibition Assay: The study used an in vitro kinase assay to measure the ability of this compound to inhibit IKK-β activity. The specific biochemical assay quantified the inhibition of IKK-β-mediated phosphorylation of its substrate, an IκB-derived peptide or protein.
    • Data Analysis: The concentration of this compound that caused 50% inhibition of enzyme activity (the IC₅₀ value) was calculated from the assay data, yielding the value of 400 nM.
  • Critical Finding: The study concluded that this compound is a potent inhibitor of IKK-β, with an IC₅₀ significantly lower than the concentration required for half-maximal inhibition of PTP1B's phosphatase activity [2]. This revealed its multi-target mechanism.

Biological Context and Significance

To understand this compound's action, it's important to see where IKK-β and PTP1B fit into cellular signaling pathways. The diagram below illustrates the core signaling pathways relevant to this compound's targets.

G LPS_TNF Pro-inflammatory stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex (IKK-α/IKK-β/IKK-γ) LPS_TNF->IKK_complex Activates IkB IκB (Inhibitor of NF-κB) IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (inactive, cytoplasmic) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (active, nuclear) IkB->NFkB_active Degradation releases Inflammatory_Response Inflammatory Response (Expression of cytokines, COX-2, iNOS) NFkB_active->Inflammatory_Response Transcribes Insulin_Leptin Insulin / Leptin Receptor Receptor (e.g., Insulin Receptor) Insulin_Leptin->Receptor Signal Downstream Metabolic Signaling Receptor->Signal Promotes PTP1B PTP1B PTP1B->Receptor Dephosphorylates & Inactivates This compound This compound This compound->IKK_complex Inhibits (IC₅₀ = 400 nM) This compound->PTP1B Inhibits (IC₅₀ = 1.6 μM)

> Core signaling pathways of this compound's primary targets, IKK-β and PTP1B. It inhibits IKK-β in the pro-inflammatory NF-κB pathway and PTP1B in the metabolic insulin/leptin pathway.

Research Implications and Considerations

This compound is a prime example of the challenges and opportunities in drug development.

  • Multi-Target Pharmacology: The discovery that this compound is a potent IKK-β inhibitor helped explain its broad biological effects in vivo, which extended beyond what was expected from PTP1B inhibition alone. These effects included improved glucose metabolism and substantial lipid-lowering in animal models [2] [4].
  • Clinical Development Challenge: Despite promising efficacy in preclinical models for type 2 diabetes, this compound's development was complicated by its multi-target nature. This characteristic makes it difficult to attribute therapeutic effects and side effects to a single target, which is a common challenge in drug development [5].

The story of this compound highlights the importance of thorough off-target profiling during drug discovery. Its potent IKK-β inhibition makes it a valuable tool compound for researching the interplay between metabolic and inflammatory diseases.

References

Multi-Targeted Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib's pharmacological activity involves several independent mechanisms, which contributed to both its efficacy and its adverse effects.

Target Interaction Type Reported Potency (IC₅₀/EC₅₀) Biological Consequence
PPARα Agonist EC₅₀ ~1 μM [1] [2] Improved lipid profiles; lowered triglycerides and free fatty acids [1]
PPARγ Agonist EC₅₀ ~1 μM [1] [2] Insulin sensitization; improved glycemic control; adipocyte differentiation [1]
PTP1B Inhibitor IC₅₀ 1.4 - 1.6 μM [3] [2] Increased insulin receptor phosphorylation (intended, but mechanism was problematic) [4]
IKK-β Inhibitor IC₅₀ 400 nM [5] [2] Anti-inflammatory effects via NF-κB pathway inhibition [5]

The diagram below illustrates how this compound simultaneously modulates these distinct signaling pathways to exert its combined metabolic effects.

G This compound This compound PPARα/γ\nAgonism PPARα/γ Agonism This compound->PPARα/γ\nAgonism Activates PTP1B\nInhibition PTP1B Inhibition This compound->PTP1B\nInhibition  Inhibits IKK-β\nInhibition IKK-β Inhibition This compound->IKK-β\nInhibition  Inhibits Improved Glycemic Control\n& Lipid Metabolism Improved Glycemic Control & Lipid Metabolism PPARα/γ\nAgonism->Improved Glycemic Control\n& Lipid Metabolism Enhanced Insulin\nSignaling (Intended) Enhanced Insulin Signaling (Intended) PTP1B\nInhibition->Enhanced Insulin\nSignaling (Intended) Anti-inflammatory\nEffects Anti-inflammatory Effects IKK-β\nInhibition->Anti-inflammatory\nEffects Overall Metabolic Improvement Overall Metabolic Improvement Improved Glycemic Control\n& Lipid Metabolism->Overall Metabolic Improvement Enhanced Insulin\nSignaling (Intended)->Overall Metabolic Improvement Anti-inflammatory\nEffects->Overall Metabolic Improvement

Key Experimental Insights and Protocols

The discontinuation of this compound was primarily due to an atypical mechanism of PTP1B inhibition and the inherent risks of PPAR dual agonism.

Investigation of PTP1B Inhibition via Biomolecular NMR

This methodology revealed that this compound did not inhibit PTP1B through a conventional active-site or allosteric mechanism [4] [6].

  • Objective: To characterize the molecular details of the interaction between this compound and PTP1B [4] [6].
  • Protein Preparation: The catalytic domain of human PTP1B (residues 1–301) was cloned, expressed in E. coli, and purified using affinity and size-exclusion chromatography. For NMR, uniformly [²H,¹⁵N]-labeled protein was produced by growing cells in D₂O-based M9 minimal media [4] [6].
  • NMR Spectroscopy: [¹H,¹⁵N] TROSY spectra of free PTP1B were compared with spectra after titrating increasing molar ratios of this compound. This allowed monitoring of chemical shift perturbations and signal intensity changes [4] [6].
  • Key Findings: The study found that this compound binds non-specifically to PTP1B, inducing concentration-dependent protein aggregation. This aggregation, rather than specific binding, led to enzyme inhibition and explained the reduction in PTP1B's melting temperature observed in earlier screens [4] [6].
PPAR Agonism and Preclinical Models

The beneficial metabolic effects were demonstrated in rodent models of insulin resistance [1].

  • In Vivo Models: Insulin-resistant rodent models were used to evaluate the compound's efficacy [1].
  • Treatment and Endpoints: Animals treated with this compound showed significant improvements in key metabolic parameters compared to controls, including lowered fasting blood glucose and insulin levels, improved glucose tolerance during an oral glucose tolerance test (OGTT), and significantly lowered triglycerides and free fatty acids [1].
  • Mechanistic Follow-up: The induction of acyl-CoA oxidase activity in the livers of treated animals provided evidence of PPARα engagement in vivo. Furthermore, in vitro assays using C3H10T(1/2) cells demonstrated that this compound could drive adipocyte differentiation, a hallmark of PPARγ activation [1].

Clinical Trial History and Lessons Learned

This compound advanced to Phase II clinical studies for Type 2 diabetes in both the U.S. and Europe but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [4] [7].

The failure of this compound offers critical lessons for drug development:

  • Promiscuous Targeting: Compounds with multiple strong pharmacological activities pose a high risk of off-target effects and complex toxicity profiles, making it difficult to attribute and manage adverse events [8].
  • Mechanistic Validation: The discovery that its PTP1B inhibition occurred via protein aggregation highlights the importance of thoroughly understanding a compound's mechanism of action early in development. Destabilizers identified in thermal shift assays should be investigated further [4] [6].
  • Class Effects of PPAR Agonists: Other PPARα/γ dual agonists (muraglitazar, tesaglitazar) have also been associated with increased cardiovascular risks and carcinogenicity, suggesting this may be a class-related issue rather than a compound-specific problem [8].

References

Quantitative Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The potency of Ertiprotafib against its various targets is characterized by IC₅₀ and EC₅₀ values, which are crucial for understanding its biological profile. The following table consolidates this key quantitative data.

Target Activity Potency (IC₅₀/EC₅₀) Citations
PTP1B Inhibition 1.6 μM (reported range: 1.6 - 29 μM) [1] [2] [3]
IKK-β Inhibition 400 nM [1] [3] [4]
PPARα Agonism ~1 μM [1] [3]
PPARβ Agonism ~1 μM [1] [3]

Experimental Data & Protocols

The biological effects of this compound have been characterized in specific in vitro and in vivo models, with detailed protocols available.

In Vitro Assay Protocol (IKK-β Inhibition)
  • Method: The kinase activity of IKK-β was measured using a peptide substrate containing the IκB phosphorylation motif. This compound was tested in doses ranging from 0.001-1 μM.
  • Measurement: The phosphorylated peptide product was determined using an ELISA-type assay with time-resolved fluorescence (TRF) measurements.
  • Result: This assay yielded an IC₅₀ value of 400 ± 40 nM for IKK-β inhibition [4].
In Vivo Experiment Protocol (Glucose Metabolism)
  • Animal Model: 11-week-old male ob/ob mice (leptin-deficient model of diabetes and obesity).
  • Dosage & Administration: 25 mg/kg, administered orally (by gavage) daily for 4 days. The compound was formulated in an aqueous suspension of 2% Tween 80 and 0.5% methylcellulose [1].
  • Key Measurements:
    • Blood Glucose: Measured from tail blood using a glucometer.
    • Insulin Levels: Measured by enzyme-linked immunosorbent assay (ELISA).
    • Lipid Levels: Serum triglyceride and free fatty acid levels were substantially reduced [1] [3].
  • Result: Treatment normalized fasting blood glucose and significantly decreased insulin and serum triglyceride levels [4].

Mechanism of Action and Signaling Pathways

This compound's mechanism of action for improving glycemic control is multifaceted, involving several key signaling pathways related to insulin sensitivity and inflammation.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS1/2 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR Dephosphorylation PTP1B->IRS Dephosphorylation JAK2 JAK2 PTP1B->JAK2 Dephosphorylation This compound This compound This compound->PTP1B Inhibits IKKb IKK-β This compound->IKKb Inhibits Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR LeptinR->JAK2 JAK2->IRS (in hypothalamus) SHP2 SHP2 JAK2->SHP2 ERK ERK1/2 (MAPK) SHP2->ERK EnergyBalance Regulation of Energy Balance ERK->EnergyBalance NFkB NF-κB IKKb->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation

This compound modulates insulin, leptin, and inflammatory signaling pathways by inhibiting PTP1B and IKK-β [1] [5] [6].

Formulation and Solubility

For laboratory research, proper preparation of this compound is essential. Here are two common in vivo formulation protocols.

Formulation Component Protocol 1 (Suspension) Protocol 2 (Clear Solution)
DMSO 10% 10%
PEG 300 40% -
Tween 80 5% -
Saline 45% -
Corn Oil - 90%
Final Concentration 2.5 mg/mL ≥ 2.5 mg/mL
Resulting Solution Suspended solution Clear solution

Preparation Instructions: Add co-solvents sequentially from left to right, with mixing. For the suspension, sonication is recommended [1] [3].

Why Was this compound Discontinued?

Despite its promising multi-target mechanism, this compound was discontinued after Phase II clinical trials for type 2 diabetes [7]. Publicly available sources do not specify the exact reasons, but scientific literature suggests that the development of clinically relevant PTP1B inhibitors has been challenging overall due to issues with undesirable side effects and low selectivity [2].

References

Ertiprotafib insulin sensitizer

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Ertiprotafib's pharmacology involves several distinct but complementary mechanisms.

  • PTP1B Inhibition: this compound inhibits PTP1B, an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) [1] [2]. Inhibition of PTP1B enhances and prolongs insulin signaling.
  • Dual PPAR Agonism: It acts as an agonist for both Peroxisome Proliferator-Activated Receptor alpha and gamma (PPARα and PPARγ) [3] [4]. PPARγ activation improves insulin sensitivity and glucose homeostasis, while PPARα activation lowers lipids, reducing triglyceride and free fatty acid levels [3].
  • IkappaB Kinase Beta (IKK-β) Inhibition: this compound is also a potent inhibitor of IKK-β, which contributes to its anti-inflammatory properties [5].

The diagram below illustrates how these mechanisms converge to improve glycemic control and lipid metabolism.

G cluster_primary Primary Mechanisms cluster_effects Cellular & Physiological Effects This compound This compound PTP1B_Inhibition PTP1B Inhibition This compound->PTP1B_Inhibition PPAR_Activation Dual PPARα/γ Agonism This compound->PPAR_Activation IKKB_Inhibition IKK-β Inhibition This compound->IKKB_Inhibition Insulin_Signaling Enhanced Insulin Signaling PTP1B_Inhibition->Insulin_Signaling Glucose_Uptake Improved Glucose Homeostasis PPAR_Activation->Glucose_Uptake Lipid_Lowering Reduced Triglycerides & Free Fatty Acids PPAR_Activation->Lipid_Lowering Anti_Inflammatory Anti-inflammatory Effects IKKB_Inhibition->Anti_Inflammatory Insulin_Signaling->Glucose_Uptake

This compound's multi-mechanistic action converges on improved metabolic parameters.

Quantitative Profiling

The table below summarizes key quantitative data for this compound's activity against its primary targets.

Target Activity Type Reported Potency (IC₅₀ or EC₅₀) Experimental Notes
PTP1B Inhibition 1.6 µM to 29 µM [5] Potency varies with assay parameters [5].
PPARα Agonism ~1 µM [3] [5] Activates transcriptional transactivation [3].
PPARγ Agonism ~1 µM [3] [5] Drives adipocyte differentiation [3].
IKK-β Inhibition 400 nM [5] More potent than PTP1B inhibition in vitro [5].

Clinical Development and Challenges

This compound advanced to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [6] [7] [2].

A 2020 study revealed that this compound's failure was likely due to its atypical mechanism of PTP1B inhibition. Unlike most drugs that stabilize their target, this compound binds non-specifically to the PTP1B catalytic domain, inducing concentration-dependent protein aggregation. This aggregation mechanism, rather than specific active-site or allosteric inhibition, explains the lack of efficacy and adverse effects [6] [8].

Experimental Insights

For researchers, key experimental findings and methodologies are critical.

  • PTP1B Aggregation Studies: The 2020 mechanistic study used biomolecular NMR spectroscopy and Dynamic Light Scattering (DLS). Titrating this compound into [²H,¹⁵N]-labeled PTP1B caused widespread signal broadening and loss in 2D [¹H,¹⁵N] TROSY spectra, indicating aggregation. DLS confirmed a direct concentration-dependent increase in particle size [6] [8].
  • In Vivo Efficacy: In ob/ob and Zucker fa/fa rodent models, oral administration at 25 mg/kg/day significantly lowered fasting blood glucose and insulin, improved glucose tolerance during an oral glucose challenge, and reduced plasma triglycerides and free fatty acids [3] [5].

Key Takeaways for Researchers

This compound serves as a valuable case study in drug development.

  • It demonstrates the potential therapeutic benefits of multi-target strategies for complex metabolic diseases.
  • It also highlights a critical pitfall: non-specific mechanisms of action, like target aggregation, can derail otherwise promising compounds.
  • The findings underscore the importance of detailed mechanistic studies early in development to triage compounds with undesirable modes of action.

References

Core Mechanisms of Action (MoA) and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib's pharmacological activity involved several independent mechanisms, contributing to both its efficacy and challenges [1].

Mechanism of Action Biological Function & Rationale Experimental Evidence & Key Findings
PTP1B Inhibition [1] [2] PTP1B negatively regulates insulin & leptin signaling; inhibition improves insulin sensitivity. In vitro enzyme assays demonstrated direct PTP1B inhibition with non-classic kinetics [1]. Later research revealed inhibition occurs via induction of protein aggregation [3] [4].
Dual PPARα/γ Agonism [1] PPARγ activation enhances insulin sensitivity; PPARα activation improves lipid profiles. Cell-based transfection assays showed concentration-dependent activation of PPARα and PPARγ. Adipocyte differentiation in C3H10T1/2 cells confirmed PPARγ activation [1].
IKK-β Inhibition [5] IKK-β is a key mediator of inflammation-induced insulin resistance; inhibition can improve glycemic control. In vitro kinase assays identified this compound as a potent IKK-β inhibitor (IC50 of 400 nM), revealing an off-target anti-inflammatory action [5].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from key studies.

Protocol 1: Assessing PTP1B Inhibition via Aggregation

This protocol is based on the 2020 study that elucidated the atypical mechanism of PTP1B inhibition [3] [4].

  • 1. Objective: To characterize the molecular interaction between this compound and PTP1B using biomolecular NMR spectroscopy and determine the mode of inhibition.
  • 2. Materials:
    • Protein: Recombinant human PTP1B catalytic domain (residues 1–301) or full-length catalytic domain with C-terminal tail (residues 1–393).
    • Compound: this compound, solubilized in DMSO-d6.
    • Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.
  • 3. Methods:
    • NMR Titration: Acquire 2D [1H,15N] TROSY spectra of [2H,15N]-labeled PTP1B. Titrate this compound into the protein sample at increasing molar ratios (e.g., 1:1, 2:1, 5:1, up to 15:1). Monitor for chemical shift perturbations and, critically, a concentration-dependent loss of signal intensity, which indicates aggregation.
    • Dynamic Light Scattering (DLS): Measure the hydrodynamic radius of PTP1B samples with increasing molar equivalents of this compound. A shift towards larger particle sizes confirms aggregation.
    • Enzyme Kinetics: Perform Michaelis-Menten and Lineweaver-Burk analyses using a substrate like pNPP. The resulting data will show a decrease in Vmax without a consistent change in Km, indicative of a non-competitive or aggregation-based mechanism.
  • 4. Analysis: The key outcome is the observation of non-specific binding and protein aggregation as the primary inhibitory mechanism, rather than specific active-site or allosteric blockade.
Protocol 2: Evaluating PPAR Agonist Activity

This protocol is derived from the foundational 2005 pharmacology study [1].

  • 1. Objective: To determine if this compound acts as an agonist for PPARα and PPARγ.
  • 2. Materials:
    • Cell Line: Standard cell lines (e.g., CV-1, COS).
    • Plasmids: Expression vectors for PPARα and PPARγ, along with a reporter plasmid (e.g., luciferase) under the control of a PPAR-responsive element.
  • 3. Methods:
    • Cell Transfection & Treatment: Transfert cells with the PPAR and reporter plasmids. After transfection, treat cells with a concentration range of this compound (e.g., 1 nM to 10 µM) for 24-48 hours. Include known agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) as positive controls.
    • Reporter Gene Assay: Lyse cells and measure reporter gene activity (e.g., luciferase luminescence). Normalize data to control wells.
    • Adipocyte Differentiation: Treat C3H10T1/2 mesenchymal stem cells with this compound. Monitor for morphological changes and accumulation of lipid droplets using Oil Red O staining, a hallmark of PPARγ-driven adipogenesis.
  • 4. Analysis: Calculate the concentration-dependent induction of reporter activity (EC50) and compare the efficacy to standard agonists. Positive differentiation in the adipocyte assay confirms functional PPARγ agonism.

Signaling Pathways and Experimental Workflow

The diagram below illustrates this compound's multi-target mechanism and the experimental workflow used to validate its PTP1B inhibition mechanism.

G cluster_pathway This compound's Multi-Target Mechanism cluster_workflow PTP1B Inhibition Experimental Workflow Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin JAK2 JAK2 Leptin->JAK2 IRS IRS1/2 IR->IRS AKT AKT IRS->AKT PI3K/AKT Pathway JAK2->IRS PTP1B PTP1B PTP1B->IR Inactivates PTP1B->IRS Inactivates PPARs PPARα/γ IKKb IKK-β This compound This compound This compound->PTP1B Inhibits (via Aggregation) This compound->PPARs Activates This compound->IKKb Inhibits Express Express & Purify PTP1B Protein Titrate Titrate this compound Express->Titrate NMR NMR Spectroscopy Titrate->NMR DLS Dynamic Light Scattering (DLS) NMR->DLS Assay Enzyme Kinetics Assay DLS->Assay Result Observe Aggregation & Non-Classical Inhibition Assay->Result

> this compound simultaneously inhibits PTP1B, IKK-β and activates PPARs, impacting insulin/leptin signaling, inflammation, and metabolism. The experimental workflow confirms PTP1B inhibition occurs via protein aggregation.

Lessons for Future Drug Development

The this compound case offers critical insights for researchers [6] [3] [4]:

  • Target Specificity is Critical: Promiscuous binding and multi-target actions can lead to complex efficacy and safety profiles, complicating clinical development.
  • Interrogate Mechanism Early: The atypical thermal destabilization of PTP1B in DSF assays was a key indicator of its unusual aggregation mechanism, highlighting the need for thorough mechanistic studies early in screening.
  • Allosteric Inhibition is Viable: Despite this compound's failure, other allosteric PTP1B inhibitors like Trodusquemine have shown promise, suggesting that targeting this enzyme outside its highly conserved active site remains a valid strategy [6].

References

Quantitative Profile of Ertiprotafib's Activity

Author: Smolecule Technical Support Team. Date: February 2026

Target Activity Type Potency (IC₅₀ / EC₅₀) Significance / Role
PPARα Agonist EC₅₀ ~1 μM [1] [2] Improves lipid profile, contributes to triglyceride lowering [2].
PPARγ Agonist EC₅₀ ~1 μM [1] [2] Promotes insulin sensitization, drives adipocyte differentiation [2].
PTP1B Inhibitor IC₅₀ 1.6 - 29 μM [3] [1] Increases insulin signaling; inhibits via protein aggregation [3].
IKK-β Inhibitor IC₅₀ 400 nM [1] Potential anti-inflammatory effects; more potent than PTP1B inhibition [1].

Mechanism of Action: A Multi-Target Approach

Ertiprotafib's complete mechanism of action in vivo involves multiple independent pathways, which explains its effects on both glucose and lipid metabolism [2]. The following diagram illustrates its core mechanisms.

G cluster_molecular Molecular Targets cluster_cellular Cellular & Metabolic Outcomes This compound This compound PTP1B PTP1B Inhibition This compound->PTP1B PPARs Dual PPARα/γ Agonism This compound->PPARs IKK IKK-β Inhibition This compound->IKK Insulin Enhanced Insulin Signaling PTP1B->Insulin Glucose Improved Glucose Uptake PPARs->Glucose Lipid Improved Lipid Metabolism PPARs->Lipid Adipocyte Adipocyte Differentiation PPARs->Adipocyte IKK->Insulin Potential Insulin->Glucose

This compound's multi-target mechanism of action.

  • Dual PPAR Agonism: this compound activates both PPARα and PPARγ at concentrations comparable to known agonists [2]. PPARγ activation drives adipocyte differentiation in C3H10T1/2 cells, a hallmark of its activity, leading to insulin sensitization [2]. PPARα activation in the liver induces acyl-CoA oxidase activity, explaining the improved lipid profiles and lowered triglycerides observed in treated animals [2].

  • PTP1B Inhibition: this compound inhibits PTP1B with non-classic kinetics at concentrations above its EC₅₀ for PPAR agonism [2]. Research reveals it inhibits PTP1B by inducing concentration-dependent aggregation of the enzyme, rather than conventional active-site or allosteric inhibition [3]. This aggregation causes insufficient clinical efficacy and adverse effects [3].

Key Experimental Evidence & Protocols

The multi-target pharmacology of this compound was elucidated through a series of key experiments. The workflow below outlines the major questions and methods used.

G Start Key Research Questions Q1 Does it activate PPARs? Start->Q1 Q2 Does it inhibit PTP1B? And how? Start->Q2 Q3 What are the in vivo effects? Start->Q3 M1 PPAR Transactivation Assay Q1->M1 M2 Adipocyte Differentiation (C3H10T1/2 cells) Q1->M2 M3 Acyl-CoA Oxidase Activity (Liver homogenates) Q1->M3 M4 Biomolecular NMR Spectroscopy Q2->M4 M5 Enzyme Kinetics & DLS Q2->M5 M6 Rodent Models of Insulin Resistance Q3->M6 F1 Finding: Dual PPARα/γ agonist (EC₅₀ ~1 μM) M1->F1 M2->F1 M3->F1 F2 Finding: Induces PTP1B aggregation M4->F2 M5->F2 F3 Finding: Improves glucose & lowers lipids M6->F3

Experimental workflow used to characterize this compound.

PPAR Agonism and Adipogenesis
  • PPAR Transactivation Assays: These experiments demonstrated that this compound activates both PPARα and PPARγ with an EC₅₀ of approximately 1 μM, comparable to known agonists [2].
  • Adipocyte Differentiation (C3H10T1/2 cells): Treatment of multipotent C3H10T1/2 cells with this compound drove their differentiation into adipocytes, a specific functional outcome of PPARγ activation [2].
  • Acyl-CoA Oxidase Induction: Livers from treated animals showed significant induction of acyl-CoA oxidase activity, a marker of PPARα engagement in vivo [2].
PTP1B Inhibition Mechanism
  • Biomolecular NMR Spectroscopy: Titrating this compound into ¹⁵N-labeled PTP1B while acquiring 2D [¹H,¹⁵N] TROSY spectra showed non-specific binding and progressive signal broadening/loss, indicating protein aggregation [3].
  • Dynamic Light Scattering (DLS): DLS measurements confirmed a concentration-dependent increase in particle size, directly proving this compound induces PTP1B aggregation [3].
In Vivo Efficacy
  • Rodent Models: Studies in insulin-resistant ob/ob and fa/fa rodent models at doses like 25 mg/kg/day showed this compound lowered fasting blood glucose and insulin, improved glucose tolerance during an oral glucose challenge, and substantially reduced triglyceride and free fatty acid levels [2].

Clinical Significance and Research Implications

This compound reached Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [3] [4]. Its failure is attributed to its mechanism of action.

  • The Aggregation Problem: The discovery that this compound inhibits PTP1B by inducing aggregation explains the adverse effects and suggests this specific mechanism is not therapeutically viable for this target [3].
  • The Multi-Target Lesson: this compound exemplifies the challenges and opportunities of polypharmacology. While its multi-target nature contributed to complex efficacy, it also complicated the interpretation of clinical results [2].

References

Ertiprotafib In Vitro Biological Activity and Assay Overview

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib is a multi-target agent investigated for type 2 diabetes and, more recently, for potential anticancer applications [1] [2]. Its primary in vitro activities are summarized in the table below.

Table 1: Summary of this compound's In Vitro Biological Activities

Target Activity IC₅₀ / EC₅₀ Assay Description / Key Findings
IKK-β Inhibitor 400 nM (IC₅₀) [1] ELISA-type assay with a peptide substrate containing the IκB phosphorylation motif; phosphorylated product detected via time-resolved fluorescence (TRF) [1] [2].
PTP1B Inhibitor 1.6 μM (IC₅₀) [1] Inhibition of p-nitrophenyl phosphatase activity. Reported IC₅₀ values range from 1.6 to 29 μM, depending on assay parameters [1] [2].
PPARα Agonist ~1 μM (EC₅₀) [1] Acts as a dual agonist for PPARα and PPARβ (PPARδ) [1].
PPARβ Agonist ~1 μM (EC₅₀) [1] Acts as a dual agonist for PPARα and PPARβ (PPARδ) [1].

Reported Experimental Methodologies

While complete laboratory manuals are not available, published literature describes the core principles of key assays.

  • IKK-β Kinase Activity Assay: this compound was tested in doses ranging from 0.001 to 1 μM. The assay used a peptide substrate containing the IκB phosphorylation motif. The amount of phosphorylated peptide product was quantified using an ELISA-type format with time-resolved fluorescence (TRF) measurements [2].
  • PTP1B Enzyme Inhibition Assay: The inhibitory activity against PTP1B was measured by monitoring the enzyme's p-nitrophenyl phosphatase activity [1] [2]. The variability in reported IC₅₀ values (1.6 to 29 μM) highlights that exact buffer composition, substrate concentration, and enzyme preparation are critical experimental parameters [1].

Multi-Target Mechanism of Action

This compound's effects result from its action on multiple targets, which enhances glycemic control and reduces lipids [1]. The following diagram illustrates its integrated mechanism across different pathways.

G cluster_cellular Cellular Signaling Pathways This compound This compound PTP1B PTP1B (Inhibited) This compound->PTP1B Inhibits IKKb IKK-β (Inhibited) This compound->IKKb Inhibits PPARs PPARα/β (Activated) This compound->PPARs Activates ImprovedSI Improved Insulin Sensitivity PTP1B->ImprovedSI NFkB NF-κB Pathway IKKb->NFkB Activates ReducedInflammation Reduced Inflammation IKKb->ReducedInflammation GeneExp Gene Expression PPARs->GeneExp Regulates MetabolicEffects Improved Glucose & Lipid Metabolism PPARs->MetabolicEffects InsulinR Insulin Receptor InsulinR->PTP1B Dephosphorylation (Negative Feedback)

Application in Advanced Research

The multi-target profile of this compound makes it a valuable tool in modern drug discovery research, as illustrated by its use in a recent proteolysis-targeting chimera (PROTAC) study [3].

  • PROTAC Nanoassembly for PTP1B Degradation: In a 2024 study, this compound was employed as the PTP1B-targeting ligand in the synthesis of a PROTAC prodrug for glioblastoma immunotherapy. The PROTAC molecule was conjugated to a photosensitizer and was shown to self-assemble into nanoparticles. In GBM models, these nanoassemblies accumulated in the tumor and were cleaved by the enzyme cathepsin B to release the active PROTAC, which then degraded PTP1B. This approach, combined with photodynamic therapy, reinvigorated T-cell function and demonstrated potent antitumor immunity [3]. This application underscores the continued research utility of this compound beyond its original indication.

Seeking Further Experimental Details

  • Consult Original Literature: The most detailed protocols are in the primary research articles that first described this compound. I recommend searching for these specific papers on platforms like PubMed, using terms such as "PTP-112," "PTP1B inhibitor," and "this compound assay."
  • Contact Suppliers: Companies that supply this compound for research, such as InvivoChem [1] or MedChemExpress [3], may provide technical data sheets or application notes with more detailed protocols upon request.

References

Introduction to Ertiprotafib and PTP1B

Author: Smolecule Technical Support Team. Date: February 2026

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), it attenuates insulin signaling, making it a prime therapeutic target for type 2 diabetes and obesity [1] [2]. Despite this promise, developing selective and effective PTP1B inhibitors has been challenging [1].

Ertiprotafib is a small molecule that advanced to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [3] [4] [2]. It is characterized as a multi-target agent with inhibitory and agonist activities against several key proteins [5] [6]. Research indicates its mechanism of PTP1B inhibition is atypical, involving induction of enzyme aggregation rather than conventional active-site or allosteric inhibition [4].

Quantitative Activity Profile of this compound

The table below summarizes the key quantitative pharmacological data for this compound against its primary targets:

Table 1: Summary of this compound's Biological Activities [5] [6]

Target Activity Type Reported Value (IC₅₀ or EC₅₀) Notes / Other Reported Values
PTP1B Inhibition (IC₅₀) 1.6 μM Values range from 1.6 μM to 29 μM depending on assay conditions [5].
IKK-β Inhibition (IC₅₀) 400 nM Potency for IKK-β is significantly higher than for PTP1B [5].
PPARα Agonism (EC₅₀) ~1 μM Functions as a dual agonist [5].
PPARβ Agonism (EC₅₀) ~1 μM Functions as a dual agonist [5].

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

In Vitro PTP1B and IKK-β Inhibition Assay

This protocol is adapted from assays used to determine the IC₅₀ values for PTP1B and IKK-β [5] [6].

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against PTP1B and IKK-β enzymes.
  • Materials:
    • Recombinant human PTP1B and IKK-β enzymes.
    • This compound (e.g., HY-19383, MedChemExpress) dissolved in DMSO.
    • PTP1B Substrate: p-nitrophenyl phosphate (pNPP).
    • IKK-β Substrate: A peptide containing the IκB phosphorylation motif.
    • Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP.
    • ELISA plate reader capable of time-resolved fluorescence (TRF) and absorbance measurements.
  • Method:
    • PTP1B Enzyme Kinetics:
      • Incubate recombinant PTP1B with a range of this compound concentrations (e.g., 0.001-100 μM) and the substrate pNPP.
      • Measure the hydrolysis of pNPP to p-nitrophenol by monitoring the increase in absorbance at 405 nm.
      • Calculate the rate of reaction and determine the IC₅₀ from the dose-response curve.
    • IKK-β Enzyme Kinetics:
      • Incubate recombinant IKK-β with this compound (0.001-1 μM) and the specific peptide substrate.
      • Detect the phosphorylated peptide product using an ELISA-type assay with TRF detection.
      • Plot the signal against the inhibitor concentration to determine the IC₅₀.
  • Notes: The reported IC₅₀ for PTP1B is highly variable (1.6-29 μM) depending on assay conditions, while the value for IKK-β is more consistent at ~400 nM [5] [6].
In Vivo Efficacy Study in ob/ob Mice

This protocol describes the assessment of this compound's effects on glucose metabolism and lipid levels in a mouse model of diabetes [5] [6].

  • Objective: To evaluate the anti-diabetic and anti-lipidemic effects of this compound in vivo.
  • Animals: Male ob/ob mice (leptin-deficient) or Zucker fa/fa rats.
  • Formulation & Dosing:
    • This compound is suspended in an aqueous vehicle of 2% Tween 80 and 0.5% methylcellulose [5].
    • Administer this compound orally by gavage at a dose of 25 mg/kg/day [5] [6].
    • The treatment period in referenced studies was 4 days, but this can be extended.
  • Key Measurements:
    • Blood Glucose: Measure fasting blood glucose levels from tail vein blood using a glucometer.
    • Serum Insulin: Quantify insulin levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
    • Lipid Profiling: Measure serum triglycerides and free fatty acid levels using standard biochemical assays.
    • Oral Glucose Tolerance Test (OGTT): After a fast, administer a glucose challenge and measure blood glucose at regular intervals to assess glucose disposal [5].
  • Expected Results: Treatment with 25 mg/kg/day this compound is expected to significantly lower fasting blood glucose and insulin levels, improve glucose disposal during an OGTT, and substantially reduce triglyceride and free fatty acid levels [5] [6].

Mechanism of Action: Induction of PTP1B Aggregation

While initially classified as a PTP1B inhibitor, a 2020 study revealed an unconventional mechanism. Biomolecular NMR spectroscopy and dynamic light scattering (DLS) showed that this compound inhibits PTP1B by inducing its aggregation in a concentration-dependent manner [4].

  • Experimental Evidence:
    • NMR Spectroscopy: Titration of this compound into [²H,¹⁵N]-labeled PTP1B caused widespread line broadening and loss of signal intensity in 2D [¹H,¹⁵N] TROSY spectra, indicating protein aggregation and a transition to a non-native state [4].
    • Differential Scanning Fluorimetry (DSF): Unlike most stabilising drug-target interactions, this compound decreased the melting temperature (Tₘ) of PTP1B, indicating protein destabilization [4].
    • Dynamic Light Scattering (DLS): Directly confirmed an increase in the hydrodynamic radius of PTP1B upon this compound addition, consistent with the formation of large aggregates [4].
  • Implications: This aggregation-based mechanism is likely the root cause of the insufficient clinical efficacy and adverse effects that led to the discontinuation of its development [4].

PTP1B in Cellular Signaling

The diagram below illustrates the role of PTP1B in insulin and leptin signaling pathways and the multi-target activity of this compound.

G cluster_insulin Insulin Signaling Pathway cluster_leptin Leptin Signaling Pathway Insulin Insulin IR IR Insulin->IR Leptin Leptin JAK2 JAK2 Leptin->JAK2 Leptin->JAK2 IRS IRS IR->IRS PI3K_Akt PI3K_Akt IRS->PI3K_Akt IRS->PI3K_Akt GeneExp GeneExp JAK2->GeneExp JAK2->GeneExp Activates GLUT4 GLUT4 PI3K_Akt->GLUT4 PI3K_Akt->GLUT4 Promotes Translocation GlucoseUptake Glucose Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates This compound This compound This compound->PTP1B Inhibits via Aggregation PPAR PPAR Receptors This compound->PPAR Dual Agonist (PPARα/β) IKKb IKK-β This compound->IKKb Inhibits (IC₅₀ 400 nM)

Research Applications and Conclusions

This compound serves as a critical case study in drug discovery. Its multi-target profile and unique mechanism of PTP1B inhibition via aggregation offer several insights and applications for ongoing research [4].

  • A Tool for Understanding PTP1B Inhibition: It provides a reference point for studying unconventional mechanisms of enzyme inhibition and highlights the importance of detailed mechanistic studies, especially when DSF assays show target destabilization [4].
  • Scaffold for Novel Inhibitors: Despite its failure, this compound's structure has been used as a starting point for pharmacophore-oriented scaffold hopping to design novel PTP1B inhibitors with improved properties [7].
  • Highlighting Key Challenges: The clinical failure of this compound, along with other candidates, underscores the major hurdles in PTP1B inhibitor development: achieving selectivity over the highly homologous TCPTP and ensuring drug-like properties [1] [2] [8].

References

Quantitative Profiling of Ertiprotafib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known inhibitory concentrations of Ertiprotafib against its primary targets [1] [2].

Target IC50 / EC50 Value Assay Type Reported Activity
IKK-β 400 ± 40 nM In vitro kinase assay Potent inhibition [1]
PTP1B 1.6 - 29 µM p-nitrophenyl phosphatase activity Inhibitor; value depends on assay conditions [2]
PPARα ~1 µM (EC50) Cell-based assay Activator [2]
PPARβ ~1 µM (EC50) Cell-based assay Activator [2]

Protocol: IKK-β Kinase Inhibition Assay

This protocol details the in vitro method used to determine this compound's IC50 against IKK-β [2].

  • Objective: To measure the inhibitory effect of this compound on the kinase activity of IKK-β.
  • Key Reagents:
    • Recombinant IKK-β enzyme
    • This compound (doses ranging from 0.001 to 1 µM, typically prepared in DMSO)
    • A peptide substrate containing the IκBα phosphorylation motif
    • ATP
    • ELISA-type assay reagents for detection (e.g., for time-resolved fluorescence (TRF))
  • Methodology:
    • Reaction Setup: In a suitable buffer, combine the IKK-β enzyme with the peptide substrate and ATP. The reaction is initiated by adding a pre-diluted solution of this compound.
    • Incubation: Allow the phosphorylation reaction to proceed for a defined period at 30°C.
    • Detection & Quantification: Stop the reaction and determine the amount of phosphorylated peptide product using an ELISA-type assay. The readout is based on time-resolved fluorescence (TRF) measurements.
    • Data Analysis: The fluorescence signal is proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data (this compound concentration vs. normalized kinase activity) to a non-linear regression model.

This compound in the NF-κB Signaling Pathway

This compound exerts its effects by inhibiting IKK-β, a central kinase in the canonical NF-κB signaling pathway. The diagram below illustrates this mechanism [3].

G TNFa TNF-α / IL-1β Receptor Cell Surface Receptor (TNFR/IL-1R) TNFa->Receptor IKKcomplex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKKcomplex Signal Transduction IkB IκBα (Inhibitor) IKKcomplex->IkB Phosphorylates This compound This compound IKKcomplex->this compound Inhibits NFkB_inactive NF-κB (p50/RelA) IkB->NFkB_inactive Sequesters In Cytoplasm NFkB_active NF-κB (Nuclear) NFkB_inactive->NFkB_active Translocates To Nucleus Genes Gene Transcription (Inflammatory Cytokines) NFkB_active->Genes

IKK-β Inhibition by this compound in the Canonical NF-κB Pathway. This diagram shows how pro-inflammatory stimuli like TNF-α activate the IKK complex. This compound directly inhibits IKK-β, preventing the degradation of IκB and subsequent activation of NF-κB-driven gene transcription [1] [3].

Application Notes for Research

  • Polypharmacology: this compound is a multi-target agent. Its net effect on glucose normalization and insulin sensitization in diabetic models likely arises from the combined inhibition of PTP1B and IKK-β, along with the activation of PPARα and PPARβ [2].
  • Implications for Research: The dual inhibition of PTP1B and IKK-β makes this compound a valuable tool for studying the cross-talk between insulin signaling and inflammatory pathways, both of which are implicated in type 2 diabetes and certain cancers [1] [2].
  • Experimental Considerations: The inhibitory activity (IC50) of this compound can vary depending on the specific assay conditions used [2]. It is crucial to report assay details for reproducibility.

References

Ertiprotafib: A Multi-Target Investigational Agent

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib is a small molecule that reached Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient efficacy and dose-limiting side effects [1] [2]. Its potential therapeutic effect stems from a unique multi-target mechanism:

  • PTP1B Inhibition (IC₅₀ = 1.6 µM): PTP1B is a negative regulator of the insulin signaling pathway [3]. Its inhibition increases phosphorylation of the insulin receptor, enhancing insulin sensitivity [3] [1].
  • Dual PPAR Agonism (EC₅₀ ≈ 1 µM for PPARα/PPARγ): Activates both PPARα and PPARγ, acting as an insulin sensitizer and influencing lipid metabolism [2].
  • IKKβ Inhibition (IC₅₀ = 400 nM): IKKβ is involved in the NF-κB pathway, which is linked to inflammation and insulin resistance [2].

Quantitative Pharmacological Profile

The table below summarizes the key quantitative data available for this compound:

Target Activity Potency (IC₅₀/EC₅₀) Assay Type / Notes
PTP1B Inhibitor 1.6 µM [2] In vitro enzyme inhibition
IKKβ Inhibitor 400 nM [2] In vitro enzyme inhibition
PPARα Agonist ~1 µM [2] Transactivation assay
PPARγ Agonist ~1 µM [2] Transactivation assay
General Solubility Soluble in DMSO, not in water [2] N/A Solubility profile

Proposed Experimental Protocols

PPAR Transactivation Assay

This protocol outlines a standard method to confirm and characterize this compound's agonistic activity on PPARα and PPARγ.

  • Principle: A cell-based reporter assay where activation of a PPAR receptor by a compound leads to the expression of a measurable reporter gene (e.g., luciferase).
  • Materials:
    • Cell Line: HEK293 or CV-1 cells.
    • Plasmids:
      • Plasmid expressing the GAL4-DNA binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARγ.
      • Reporter plasmid (pG5Luc) containing five GAL4 binding sites upstream of a minimal promoter and the luciferase gene.
    • Test Compound: this compound (prepare a stock solution in DMSO).
    • Controls: Vehicle control (DMSO), and a positive control agonist (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ).
    • Detection Reagent: Luciferase assay substrate.
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate.
    • Transfection: Co-transfect cells with the GAL4-PPAR-LBD fusion plasmid and the pG5Luc reporter plasmid.
    • Dosing: After 24 hours, dose cells with a concentration range of this compound (e.g., 1 nM to 100 µM), vehicle control, and positive controls. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).
    • Incubation: Incubate for 16-24 hours.
    • Lysis and Detection: Lyse cells and measure luciferase activity.
    • Data Analysis: Normalize luminescence readings to the vehicle control (fold activation) and generate dose-response curves to calculate EC₅₀ values.
PTP1B Enzyme Inhibition Assay

This protocol details a method to determine this compound's inhibitory potency against PTP1B.

  • Principle: A direct enzymatic assay measuring the compound's ability to inhibit the dephosphorylation of a tyrosine-phosphorylated substrate by PTP1B.
  • Materials:
    • Enzyme: Recombinant human PTP1B catalytic domain.
    • Substrate: p-Nitrophenyl phosphate (pNPP) or a fluorescent/chemiluminescent phosphopeptide.
    • Buffer: Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
    • Test Compound: this compound (prepare a stock solution in DMSO).
    • Positive Control: Ursolic acid (known PTP1B inhibitor with IC₅₀ ~4.0 µM) [3].
  • Procedure:
    • Reaction Setup: In a 96-well plate, mix PTP1B enzyme with a concentration range of this compound (e.g., 0.1 µM to 100 µM) or controls in reaction buffer. Incubate for 15-30 minutes.
    • Initiate Reaction: Start the reaction by adding the substrate.
    • Incubation: Allow the reaction to proceed at room temperature for a linear period (e.g., 30 minutes).
    • Reaction Stop & Detection:
      • If using pNPP: Stop with NaOH and measure absorbance at 405 nm.
      • If using phosphopeptide: Use a detection kit to measure the dephosphorylation product.
    • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (100% activity) and a no-enzyme control (0% activity). Plot inhibition vs. compound concentration to determine the IC₅₀ value.

Key Considerations for Researchers

  • Specificity Testing: Given its multi-target nature, profiling this compound against related phosphatases (e.g., T-cell protein tyrosine phosphatase, TCPTP) and other nuclear receptors is crucial to understand its selectivity [3].
  • Solubility and Vehicle: this compound is soluble in DMSO but not water [2]. Maintain DMSO concentrations below 0.1% in cell-based assays to minimize cytotoxicity.
  • Mechanistic Caution: While designed as a PTP1B inhibitor, research indicates this compound may induce PTP1B aggregation rather than direct active-site competition [1]. This unconventional mechanism should be considered when interpreting results.

Visualizing this compound's Dual Mechanism of Action

The diagram below illustrates how this compound targets two pathways to improve insulin sensitivity.

cluster_pathway1 1. PTP1B Inhibition Pathway cluster_pathway2 2. PPAR Transactivation Pathway IR Insulin Receptor (Activated/Phosphorylated) IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation AKT AKT Activation IRS1->AKT GSK3 GSK3 Inhibition AKT->GSK3 Outcome1 Increased Glycogen Synthesis Improved Glucose Homeostasis GSK3->Outcome1 PTP1B PTP1B PTP1B->IR De-phosphorylation Erti_PTP1B This compound Erti_PTP1B->PTP1B Inhibits PPAR PPARα/γ PPAR_RXR PPAR:RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR RARE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->RARE Transcr Target Gene Transcription RARE->Transcr Outcome2 Lipid Metabolism Glucose Uptake Insulin Sensitization Transcr->Outcome2 Erti_PPAR This compound Erti_PPAR->PPAR Binds & Activates

The diagram above shows two parallel pathways:

  • Pathway 1 (PTP1B Inhibition): this compound inhibits PTP1B, preventing it from deactivating the insulin receptor. This leads to enhanced insulin signaling.
  • Pathway 2 (PPAR Transactivation): this compound binds to and activates PPAR receptors. The activated complex regulates genes that improve metabolic functions.

Critical Research Implications

This compound's clinical failure was linked to an undesirable mechanism of inducing PTP1B aggregation, rather than clean inhibition [1]. This highlights a critical lesson for drug development: comprehensive mechanistic studies are essential, even for compounds with promising in vitro activity. Future research should focus on developing analogues that retain multi-target potency while avoiding deleterious mechanisms of action.

References

Ertiprotafib Animal Study Protocol: ob/ob Mice

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The ob/ob mouse is a genetically leptin-deficient model that develops massive obesity, hyperphagia, and impaired glucose metabolism, mimicking conditions of obesity and Type 2 Diabetes (T2D) [1]. Ertiprotafib is a multi-target agent investigated for T2D treatment. Its mechanism involves:

  • PTP1B Inhibition: Prevents the dephosphorylation of the insulin receptor, enhancing insulin sensitivity [2].
  • IKK-β Inhibition: Contributes to anti-inflammatory effects [3] [2].
  • Dual PPARα/PPARβ Agonism: Improves glucose homeostasis and reduces lipid levels [2].

The overall mechanism of this compound in improving glycemic control is summarized in the diagram below:

G This compound Multi-Target Mechanism in Glycemic Control cluster_1 Primary Molecular Targets cluster_2 Cellular & Metabolic Outcomes cluster_3 Systemic Effects in ob/ob Mice This compound This compound PTP1B Inhibits PTP1B This compound->PTP1B IKKβ Inhibits IKK-β This compound->IKKβ PPARs Activates PPARα/β This compound->PPARs InsulinSense Enhanced Insulin Signaling PTP1B->InsulinSense Inflammation Reduced Inflammation IKKβ->Inflammation GlucoseLipid Improved Glucose & Lipid Metabolism PPARs->GlucoseLipid BG Normalized Fasting Blood Glucose InsulinSense->BG Insulin Reduced Plasma Insulin InsulinSense->Insulin Inflammation->GlucoseLipid GlucoseLipid->BG GlucoseLipid->Insulin Lipids Lowered Serum Triglycerides GlucoseLipid->Lipids

Detailed Experimental Protocol

Animals and Housing
  • Animal Model: Male ob/ob mice (e.g., B6.V-Lepob/ob/JRj) [1].
  • Age at Start: 11 weeks old [3].
  • Housing Conditions: Maintained on a 12-hour light/dark cycle, housed in groups [1] [2].
  • Diet: Standard diet (e.g., D12450Ji from Research Diet with 10% calories from fat) and water provided ad libitum [1].
Dosing Formulation and Administration
  • Dose: 25 mg/kg [3] [2].
  • Dosing Regimen: Administered orally by gavage, once daily for 4 days [3].
  • Formulation: Aqueous suspension containing 2% Tween 80 and 0.5% methylcellulose [2].
  • Control Group: Vehicle control (same suspension without the active compound).
Key Measurements and Endpoints
  • Fasting Blood Glucose: Measured from whole blood (5 μL) collected from the tail vein using a glucometer [3] [2].
  • Plasma Insulin: Determined by ELISA on blood samples [1] [2].
  • Serum Lipids: Triglyceride and free fatty acid levels [2].
  • Oral Glucose Tolerance Test (OGTT): Performed after a fast (e.g., 6 hours); blood glucose measured at baseline and several time points after an oral glucose load (e.g., 1 g/kg body weight) [1].

The experimental workflow is outlined as follows:

G This compound in ob/ob Mice Experimental Workflow cluster_sampling Measurements Start 11-week-old male ob/ob mice Housing Acclimatization & Housing Standard Diet Ad Libitum 12h/12h Light/Dark Cycle Start->Housing Grouping Randomization into Groups: • Treatment (this compound) • Vehicle Control Housing->Grouping Dosing Daily Oral Gavage (4 days) Dose: 25 mg/kg Vehicle: 2% Tween 80 + 0.5% Methylcellulose Grouping->Dosing Sampling In-Life Measurements & Sampling Dosing->Sampling Analysis Endpoint Analysis Sampling->Analysis BG Fasting Blood Glucose Sampling->BG Insulin Plasma Insulin (ELISA) Sampling->Insulin OGTT Oral Glucose Tolerance Test Sampling->OGTT Lipids Serum Triglycerides & Free Fatty Acids Sampling->Lipids

Summary of Key Quantitative Data

Table 1: this compound Dosing and Key In Vivo Findings
Parameter Details/Specification Source
Animal Model 11-week-old male ob/ob mice [3]
Dosage 25 mg/kg [3] [2]
Route Oral gavage [2]
Duration Once daily for 4 days [3]
Key Efficacy Finding Normalization of fasting blood glucose [3]
Key Efficacy Finding Significant decrease in insulin levels [3]
Key Efficacy Finding Significant decrease in serum triglyceride levels [3] [2]
Key Efficacy Finding Improved glucose disposal during oral challenge [2]
Table 2: this compound In Vitro Target Profile
Target Activity IC50 / EC50 Source
PTP1B Inhibitor 1.6 μM (reported range 1.6 - 29 μM) [3] [2]
IKK-β Inhibitor 400 nM [3] [2]
PPARα Agonist ~1 μM (EC50) [3] [2]
PPARβ Agonist ~1 μM (EC50) [3] [2]

Discussion and Technical Notes

  • Multiple Mechanisms: The complete in vivo effect of this compound likely results from the combined action of PTP1B inhibition, IKK-β inhibition, and PPARα/β agonism, leading to improved insulin sensitivity, glycemic control, and lipid metabolism [2].
  • Model Justification: The ob/ob mouse is a robust model for studying impaired glucose metabolism and obesity. However, note that db/db mice (leptin receptor-deficient) develop a more severe diabetic phenotype [1].
  • Formulation Consideration: The use of Tween 80 and methylcellulose ensures proper suspension of the compound for oral delivery. Sonication of the stock solution in DMSO is recommended before preparing the final dosing formulation [3].

References

Ertiprotafib: Chemical Profile & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib is a small molecule inhibitor with a molecular weight of 559.51 g/mol and the CAS Number 251303-04-5 [1]. Below is the detailed protocol for preparing stock and working solutions.

Stock Solution Preparation (Concentrated Solution for Storage)

Solution Type Solvent Target Concentration Preparation Method Storage Conditions
Stock Solution Anhydrous DMSO 100 mg/mL (approx. 178.7 mM) Dissolve solid this compound in DMSO to the desired concentration [1]. -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) [1].

Working Solution Preparation (Ready-to-Use for Experiments)

Application Solvent System Final Concentration Preparation Method & Notes
In Vitro Assays Assay Buffer Varies (e.g., µM range) Dilute DMSO stock directly into aqueous buffer. Final DMSO concentration should be ≤0.1-1% to minimize solvent effects on cells/enzymes.
Animal Studies (Oral/IP) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1] e.g., 2.5 mg/mL Prepare fresh. This protocol yields a suspended solution suitable for oral and intraperitoneal injection [1].
Animal Studies (Oral) 10% DMSO, 90% Corn Oil [1] e.g., ≥ 2.5 mg/mL Prepare fresh. This protocol yields a clear solution [1].

> Important Handling Notes: > * Hygroscopic DMSO: Use newly opened, anhydrous DMSO. Absorbed water can affect compound stability and solubility [1]. > * Solution Stability: Stock solutions are sensitive to repeated freeze-thaw cycles. It is recommended to prepare single-use aliquots [1].

Mechanism of Action: A Cautionary Tale

Initially developed as a PTP1B inhibitor, this compound's mode of action was later revealed to be atypical and undesirable for therapeutic development.

  • Initial Characterization: this compound was identified as a monocarboxylic acid phosphotyrosine (pTyr) mimetic and a dual PPARα/γ agonist [2] [3].
  • Atypical Mechanism Revealed by NMR: A 2020 study using biomolecular NMR spectroscopy demonstrated that this compound inhibits PTP1B by inducing its concentration-dependent aggregation [2]. This non-specific mechanism, rather than targeted active-site or allosteric inhibition, explains the compound's insufficient clinical efficacy and adverse effects [2]. This aggregation also accounts for the unusual observation that this compound decreases the melting temperature of PTP1B in DSF assays [2].

The following diagram illustrates the experimental workflow used to elucidate this mechanism and its key finding:

G Start PTP1B with this compound ExpMethod Biomolecular NMR Spectroscopy Start->ExpMethod Observation Observation: Protein Aggregation ExpMethod->Observation Conclusion Conclusion: Non-specific Aggregation Mechanism Observation->Conclusion Outcome Explains Clinical Failure and Adverse Effects Conclusion->Outcome

Comparative Data on PTP1B Inhibitors

This compound is one of several PTP1B inhibitors that have advanced to clinical trials. The table below summarizes key candidates for context.

Inhibitor Name Clinical Trial Status Key Characteristics & Notes
This compound Phase II (Discontinued) [2] [3] [4] Dual PPAR agonist; inhibits by inducing PTP1B aggregation; discontinued due to lack of efficacy and side effects [2] [3].
Trodusquemine (MSI-1436) Phase II (Discontinued) [3] [4] Natural product-derived; inhibits allosterically by binding to the C-terminal disordered region of PTP1B [2] [5].
JTT-551 Phase II (Discontinued) [4] --

Key Takeaways for Researchers

  • Solution Preparation is Standard: Follow the standard protocols for DMSO-soluble compounds, with careful attention to moisture-free solvents and storage conditions to maintain stability.
  • Understand the Mechanism: this compound serves as an important case study in drug discovery. Its inhibitory action via protein aggregation highlights the necessity to confirm the molecular mode of action for hits identified in destabilizing DSF screens [2].
  • Clinical Context: While no longer a clinical candidate, this compound provides a chemical platform for understanding the challenges in developing selective and efficacious PTP1B inhibitors [2] [6].

References

Comprehensive Preclinical Application Notes: Evaluating Ertiprotafib in Glucose Tolerance Tests for Type 2 Diabetes Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ertiprotafib and Its Multimodal Mechanism of Action

This compound represents a clinically advanced investigational compound that was developed as a novel insulin sensitizer for treating type 2 diabetes. This small molecule inhibitor reached Phase II clinical trials before development was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [1] [2]. Despite its clinical discontinuation, this compound remains a valuable research tool for investigating multimodal approaches to diabetes treatment due to its unique polypharmacology. The compound exhibits a triple mechanism of action, simultaneously targeting multiple pathways involved in glucose homeostasis and insulin signaling [3] [4].

The molecular mechanisms of this compound involve inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 1.6 μM, inhibition of IκB kinase β (IKK-β) with an IC50 of 400 nM, and agonism of peroxisome proliferator-activated receptors (PPAR) α and β with EC50 values of approximately 1 μM for both subtypes [4] [5]. This multifaceted activity profile translates to coordinated effects on glucose and lipid metabolism through enhanced insulin sensitivity, reduced inflammation, and modified lipid handling. The PTP1B inhibition specifically enhances insulin signaling by preventing the dephosphorylation of the insulin receptor and insulin receptor substrate proteins, thereby potentiating insulin action [6] [7]. Meanwhile, the PPAR agonism contributes to improved lipid profiles and additional insulin-sensitizing effects, creating a synergistic mechanism that targets multiple defects in type 2 diabetes [3].

In Vivo Efficacy Profile of this compound in Rodent Models

This compound has demonstrated robust efficacy in multiple rodent models of insulin resistance and diabetes. In insulin-resistant ob/ob mice and Zucker fa/fa rats, treatment with this compound at 25 mg/kg/day produced significant improvements in key metabolic parameters [3] [5]. The compound consistently lowered fasting blood glucose and reduced circulating insulin levels, indicating improved insulin sensitivity and glycemic control. Additionally, this compound treatment resulted in enhanced glucose disposal following an oral glucose challenge, demonstrating its effectiveness in managing postprandial hyperglycemia [3].

A particularly noteworthy aspect of this compound's efficacy profile is its significant effect on lipid metabolism. Treatment with this compound in fa/fa rats at 25 mg/kg/day resulted in substantial reductions in both triglycerides and free fatty acids [3] [5]. This lipid-lowering activity distinguishes this compound from pure PTP1B inhibitors and is attributed to its additional PPARα/β agonism properties. The coordinated improvement in both glycemic and lipid parameters makes this compound a valuable compound for studying the intersection of glucose and lipid metabolism in metabolic disease research.

Table 1: Key Efficacy Parameters of this compound in Rodent Models of Insulin Resistance

Metabolic Parameter Vehicle-Treated Controls This compound-Treated (25 mg/kg/day) Model System
Fasting blood glucose Elevated baseline Significantly reduced ob/ob mice, fa/fa rats
Fasting insulin Hyperinsulinemic Significantly reduced ob/ob mice, fa/fa rats
Glucose disposal Impaired Significantly improved ob/ob mice, fa/fa rats
Triglycerides Elevated Significantly lowered fa/fa rats
Free fatty acids Elevated Significantly lowered fa/fa rats

Table 2: Molecular Targets and Potency of this compound

Molecular Target Activity Potency (IC50/EC50) Biological Consequence
PTP1B Inhibition 1.6 μM Enhanced insulin signaling
IKK-β Inhibition 400 nM Reduced inflammation
PPARα Agonism ~1 μM Improved lipid metabolism
PPARβ Agonism ~1 μM Improved lipid metabolism

Detailed Experimental Protocols for Oral Glucose Tolerance Tests (OGTT)

Animal Models and Husbandry

The recommended animal models for evaluating this compound are genetically obese rodent models that develop insulin resistance, specifically Zucker fa/fa rats or ob/ob mice [5]. These models exhibit profound insulin resistance, hyperglycemia, and dyslipidemia, providing a robust system for evaluating insulin-sensitizing compounds. Animals should be maintained under standard laboratory conditions with a 12-hour light/dark cycle and provided with standard rodent chow diet and water ad libitum throughout the study period. For optimal results, studies should be conducted with age-matched animals in the established phase of their metabolic phenotype—typically 8-12 weeks for ob/ob mice and 10-14 weeks for Zucker fa/fa rats.

Formulation and Dosing Protocol

This compound should be prepared as a stable suspension in an aqueous vehicle containing 2% Tween 80 and 0.5% methylcellulose [5]. The compound has poor water solubility but forms adequate suspensions in this vehicle with brief sonication and vortexing. The recommended dosing volume is 5-10 mL/kg body weight, administered once daily by oral gavage. The optimal efficacy dose established in preclinical studies is 25 mg/kg/day [3] [5]. For dose-response studies, a range of 10-50 mg/kg/day can be utilized. Treatment duration should be a minimum of 7-14 days to observe significant metabolic effects, with OGTT performed on the final day of the study after an overnight fast.

Table 3: this compound Formulation and Dosing Parameters

Parameter Specification Notes
Formulation vehicle 2% Tween 80 + 0.5% methylcellulose in water Sequential addition with mixing
Stock concentration 2.5 mg/mL Prepare fresh daily
Dosing volume 5-10 mL/kg Adjust based on animal weight
Administration route Oral gavage Once daily
Treatment duration 7-14 days Minimum 7 days for significant effects
Fasting period prior to OGTT 8 hours overnight Water allowed during fast
Oral Glucose Tolerance Test Procedure

The OGTT should be conducted after the established treatment period following an overnight fast (8 hours) with free access to water [5]. On the test day, administer the scheduled this compound dose or vehicle control, followed by oral glucose administration (2 g/kg for mice or 1.5-2 g/kg for rats) 30-60 minutes later. Blood samples (5-10 μL) should be collected from the tail vein immediately before glucose administration (time 0) and at 30, 60, 90, and 120 minutes post-glucose load. Blood glucose should be measured immediately using a portable glucometer with appropriate test strips. For comprehensive assessment, collect additional blood samples at selected time points for subsequent insulin measurement by ELISA.

G start Study Initiation acclimate 1-2 Week Acclimation start->acclimate group Randomization to Treatment Groups acclimate->group treat Daily Treatment (7-14 days) This compound 25 mg/kg/day or Vehicle group->treat fast Overnight Fast (8 hours) treat->fast dose Administer Final Dose fast->dose glucose Oral Glucose Load (1.5-2 g/kg) dose->glucose sample Blood Collection Time Points: 0, 30, 60, 90, 120 min glucose->sample measure Glucose Measurement (Portable Glucometer) sample->measure analyze Data Analysis AUC Calculation Statistical Comparison measure->analyze

Signaling Pathways and Molecular Mechanisms

This compound modulates glucose homeostasis through coordinated action on multiple molecular targets. The primary insulin-sensitizing effects are mediated through PTP1B inhibition, which enhances insulin signaling by preventing the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins [6] [7]. In the canonical insulin signaling pathway, insulin binding to its receptor triggers autophosphorylation and recruitment of IRS proteins, leading to activation of the PI3K-Akt pathway and subsequent translocation of GLUT4 glucose transporters to the cell membrane. PTP1B normally terminates this signal by dephosphorylating the IR and IRS proteins; this compound inhibition of PTP1B therefore prolongs and enhances insulin signaling [2].

The additional mechanisms of this compound involve PPARα/β agonism and IKK-β inhibition. PPAR activation regulates expression of genes involved in fatty acid uptake, storage, and metabolism, contributing to the improved lipid profile observed with this compound treatment [3]. IKK-β inhibition suppresses NF-κB-mediated inflammatory signaling, which may contribute to improved insulin sensitivity since chronic inflammation is known to promote insulin resistance [4] [5]. This multimodal action distinguishes this compound from single-target agents and provides a unique pharmacological profile for investigating integrated metabolic regulation.

G cluster_multiple Multiple Molecular Targets cluster_effects Cellular Effects cluster_metabolic Metabolic Outcomes This compound This compound PTP1B PTP1B Inhibition This compound->PTP1B PPAR PPARα/β Agonism This compound->PPAR IKK IKK-β Inhibition This compound->IKK insulin_sig Enhanced Insulin Signaling PTP1B->insulin_sig lipid_met Improved Lipid Metabolism PPAR->lipid_met inflam Reduced Inflammation IKK->inflam glucose Improved Glucose Homeostasis insulin_sig->glucose sens Enhanced Insulin Sensitivity insulin_sig->sens lipids Improved Lipid Profile lipid_met->lipids inflam->sens

Critical Technical Considerations and Interpretation Guidelines

Aggregation-Related Artifacts and Validation

Recent biophysical studies using biomolecular NMR spectroscopy have revealed that this compound induces concentration-dependent aggregation of PTP1B [1]. This aggregation phenomenon represents an important technical consideration for interpreting experimental results. The aggregation mechanism may account for the unusual observation that this compound decreases the melting temperature of PTP1B in differential scanning fluorimetry assays, contrary to most protein-inhibitor interactions that stabilize their targets [1]. Researchers should be aware that inhibition observed in enzymatic assays may partially reflect this aggregation effect rather than specific active-site engagement.

To validate that observed phenotypic effects are not solely due to aggregation-based artifacts, researchers should implement counter-screening approaches including: (1) testing against homologous phosphatases such as T-cell protein tyrosine phosphatase (TCPTP) to assess selectivity; (2) performing cellular toxicity assays to rule out non-specific effects; (3) utilizing orthogonal binding assays such as surface plasmon resonance or isothermal titration calorimetry; and (4) conducting rescue experiments with targeted PTP1B expression in cell-based systems [6] [1]. These controls are essential for proper interpretation of mechanism-based responses.

Data Analysis and Interpretation

For comprehensive analysis of OGTT results, calculate both incremental area under the curve (AUC) and total AUC for glucose and insulin measurements. The incremental AUC specifically captures the response to the glucose challenge independent of fasting levels. Statistical analysis should employ appropriate parametric or non-parametric tests based on data distribution, typically one-way ANOVA with post-hoc testing for multiple group comparisons. In addition to glucose and insulin parameters, include assessment of homeostatic model assessment of insulin resistance (HOMA-IR) calculated from fasting glucose and insulin values [(glucose × insulin)/405 for mg/dL units].

When interpreting study results, consider that the multimodal activity of this compound may produce different effect patterns compared to single-target agents. The improved lipid profile (reduced triglycerides and free fatty acids) observed with this compound treatment likely reflects its PPAR agonism rather than PTP1B inhibition [3]. This integrated activity profile makes this compound particularly valuable for investigating combinatorial approaches to metabolic disease, though it complicates attribution of specific effects to individual targets.

Conclusion

This compound represents a valuable pharmacological tool for investigating multimodal approaches to metabolic disease research. Its well-characterized triple mechanism of action targeting PTP1B, IKK-β, and PPARα/β provides a unique opportunity to study integrated regulation of glucose and lipid metabolism. The detailed protocols outlined in these application notes provide researchers with a standardized methodology for evaluating this compound in preclinical models of insulin resistance and diabetes. Despite its clinical discontinuation, this compound continues to offer significant utility for understanding complex metabolic interactions and validating combinatorial targeting strategies for type 2 diabetes and associated metabolic disorders.

References

Comprehensive Analysis of Ertiprotafib: Mechanisms, Lipid Profiling, and Experimental Protocols for Metabolic Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ertiprotafib represents an intriguing case study in drug development for metabolic diseases, initially investigated as a novel insulin sensitizer for type 2 diabetes treatment. This small molecule inhibitor gained attention for its unique dual mechanism of action, targeting both protein tyrosine phosphatase 1B (PTP1B) and peroxisome proliferator-activated receptors (PPARs). This compound reached Phase II clinical trials in both the United States and Europe but was ultimately discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [1] [2]. Despite its clinical limitations, this compound remains scientifically valuable as a pharmacological tool for understanding complex metabolic pathways and serves as a structural template for developing improved therapeutic agents.

The molecular targeting of this compound encompasses two primary mechanisms. First, it functions as a PTP1B inhibitor, targeting this intracellular tyrosine phosphatase that negatively regulates insulin signaling by dephosphorylating the insulin receptor and insulin receptor substrate proteins [2] [3]. Second, this compound acts as a dual PPARα/γ agonist, activating both PPARα (primarily involved in lipid metabolism) and PPARγ (primarily involved in glucose homeostasis and adipocyte differentiation) [4]. This dual targeting positioned this compound as a promising candidate for addressing both hyperglycemia and dyslipidemia commonly observed in metabolic syndrome and type 2 diabetes. However, subsequent research has revealed that its inhibition of PTP1B occurs through an atypical aggregation mechanism rather than conventional active-site or allosteric inhibition [1] [5].

Quantitative Analysis of this compound's Efficacy

Metabolic Parameters in Preclinical Studies

Comprehensive assessment of this compound's metabolic effects reveals substantial improvements in key parameters of glycemic control and lipid metabolism. In insulin-resistant rodent models, treatment with this compound and its close analogs resulted in significant reduction of both fasting blood glucose and fasting insulin levels, indicating improved insulin sensitivity [4]. During oral glucose tolerance tests, this compound treatment demonstrated enhanced glycemic excursion, further supporting its insulin-sensitizing effects. The lipid-lowering properties of this compound were particularly noteworthy, with treated animals showing dramatically improved lipid profiles characterized by significantly lowered triglyceride and free fatty acid levels [4].

Table 1: Effects of this compound on Metabolic Parameters in Preclinical Studies

Parameter Effect of this compound Significance Reference
Fasting Blood Glucose Significant reduction Improved basal glycemic control [4]
Fasting Insulin Levels Significant reduction Enhanced insulin sensitivity [4]
Glucose Tolerance Test Improved glycemic excursion Better postprandial glucose handling [4]
Triglycerides Significantly lowered Improved lipid metabolism [4]
Free Fatty Acids Significantly lowered Reduced lipotoxicity [4]
PTP1B Inhibition IC~50~ ~1.4 µM Target engagement demonstrated [2]
Molecular Potency and Selectivity Profiles

The concentration-dependent effects of this compound occur at multiple biological levels. In vitro studies demonstrate that this compound activates PPARα and PPARγ at concentrations comparable to known agonists of these nuclear receptors [4]. The compound also drives adipocyte differentiation in C3H10T(1/2) cells, a hallmark of PPARγ activation. Additionally, livers from this compound-treated animals showed significant induction of acyl-CoA oxidase activity, indicating PPARα engagement in vivo [4]. The inhibition of PTP1B by this compound exhibits nonclassic kinetics at concentrations above its EC~50~ for PPAR agonism, suggesting complex interactions with this phosphatase target [4].

Table 2: Molecular Potency and Mechanism of this compound

Target/Method Result Experimental Details Reference
PPARα Activation EC~50~ comparable to known agonists Cell-based reporter assays [4]
PPARγ Activation EC~50~ comparable to known agonists Cell-based reporter assays [4]
Adipocyte Differentiation Positive in C3H10T(1/2) cells Hallmark of PPARγ activation [4]
Acyl-CoA Oxidase Induction Significant increase in liver Indicator of PPARα activation in vivo [4]
PTP1B Inhibition Kinetics Nonclassic In vitro enzymatic assays [4]
PTP1B Thermal Stability Reduced melting temperature Differential scanning fluorimetry [1] [5]

Experimental Protocols and Methodologies

PTP1B Inhibition and Selectivity Assays

Biochemical assessment of PTP1B inhibition remains a cornerstone for evaluating this compound and related compounds. The following protocol adapts established methodologies for high-throughput screening and mechanistic evaluation of PTP1B inhibitors:

  • Recombinant Protein Preparation: Express and purify the catalytic domain of human PTP1B (residues 1-301) or the full-length cytoplasmic domain (residues 1-393) using an E. coli expression system. Perform purification via nickel-affinity chromatography followed by size-exclusion chromatography in assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) [1] [5].

  • Enzymatic Activity Assay: Conduct PTP1B activity measurements using p-nitrophenyl phosphate (pNPP) as substrate. Prepare reaction mixtures containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM DTT, 1 mg/mL BSA, and varying concentrations of this compound (typically 0-100 µM) in DMSO (final concentration ≤1%). Initiate reactions by adding enzyme and incubate at 30°C for 20-30 minutes. Terminate reactions with 1M NaOH and measure absorbance at 405 nm [2] [6].

  • Kinetic Analysis: Determine IC~50~ values by measuring activity at varying inhibitor concentrations and fixed substrate concentration. For mechanism of inhibition studies, perform Lineweaver-Burk analysis by measuring initial velocities at multiple substrate and inhibitor concentrations [5].

  • Selectivity Profiling: Counter-screen against related phosphatases such as T-cell protein tyrosine phosphatase (TC-PTP) to assess selectivity, using similar assay conditions [2].

PPAR Activation Assays

Nuclear receptor activation represents the second major mechanism of this compound action. The following protocol enables evaluation of PPARα and PPARγ agonism:

  • Cell Culture and Transfection: Maintain CV-1 or HEK-293 cells in appropriate medium supplemented with 10% charcoal-stripped FBS. Transfect cells with PPAR-responsive reporter constructs (e.g., PPRE-luciferase) and expression vectors for PPARα, PPARγ, or appropriate controls [4].

  • Compound Treatment and Luciferase Assay: At 24 hours post-transfection, treat cells with this compound (typically 0.1-30 µM) or reference agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) for 16-24 hours. Harvest cells and measure luciferase activity using commercial kits. Normalize data to transfection efficiency controls [4].

  • Adipocyte Differentiation Assay: Culture C3H10T(1/2) mesenchymal stem cells to confluence. Induce differentiation with this compound or reference PPARγ agonists in differentiation medium. After 7-10 days, assess differentiation by Oil Red O staining or adipogenic marker expression [4].

Biomolecular NMR for Mechanism of Action Studies

Advanced structural biology techniques have revealed this compound's unusual mechanism of PTP1B inhibition. The following protocol describes the NMR-based approach for characterizing this interaction:

  • Sample Preparation: Prepare uniformly ^15^N-labeled PTP1B catalytic domain (residues 1-301) in NMR buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 90% H~2~O/10% D~2~O). Concentrate protein to 0.15 mM for NMR experiments [1] [5].

  • NMR Titration Experiments: Acquire ^1^H-^15^N TROSY spectra of free PTP1B and with increasing molar ratios of this compound (1:1, 1:2, 1:5, 1:8, 1:10, and 1:15 protein:compound). Use a high-field NMR spectrometer (800 MHz or higher) equipped with a cryoprobe for enhanced sensitivity [5].

  • Data Analysis: Process and analyze spectra to monitor chemical shift perturbations and signal intensity changes as a function of this compound concentration. Calculate combined weighted chemical shift differences using the formula: Δδ~av~ = √(0.5 × (Δδ~HN~)^2^ + 0.04 × (Δδ~N~)^2^) [5].

  • Aggregation Assessment: Complement NMR studies with dynamic light scattering (DLS) measurements using equivalent protein:compound ratios to directly monitor aggregation formation [5].

In Vivo Efficacy Assessment in Rodent Models

Preclinical validation of this compound's metabolic effects utilizes established rodent models of insulin resistance:

  • Animal Models: Utilize Zucker diabetic fatty (ZDF) rats, db/db mice, or high-fat diet-induced obese (DIO) mice. House animals under controlled conditions with free access to food and water [4].

  • Compound Administration: Administer this compound via oral gavage (typically 10-100 mg/kg) or mixed in diet for 2-8 weeks. Include vehicle control and positive control groups (e.g., rosiglitazone for PPARγ activation) [4].

  • Metabolic Assessments: Measure fasting blood glucose and insulin levels weekly. Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and study endpoint. Collect plasma for lipid profiling (triglycerides, free fatty acids, total cholesterol) at sacrifice [4].

  • Tissue Analysis: Harvest liver, adipose tissue, and skeletal muscle for molecular analyses including insulin receptor phosphorylation status, gene expression profiling, and histological examination [4].

Safety and Clinical Considerations

The clinical development of this compound was halted during Phase II trials due to insufficient efficacy and dose-limiting adverse effects observed in some patients [1] [2]. Subsequent mechanistic studies have provided molecular insights into these limitations, revealing that this compound inhibits PTP1B by inducing concentration-dependent aggregation of the enzyme rather than through specific active-site or allosteric interactions [5]. This aggregation mechanism likely explains the unusual observation that this compound decreases PTP1B's melting temperature in differential scanning fluorimetry assays, contrary to most drugs that stabilize their targets upon binding [1] [5].

The promiscuous aggregation behavior associated with this compound represents a important cautionary note for drug discovery programs targeting PTP1B and other phosphatases. Researchers should implement counter-screening assays to detect nonspecific aggregation early in lead optimization campaigns. Differential scanning fluorimetry can serve as an initial triage tool, where compounds that decrease protein melting temperature warrant additional scrutiny for aggregation-based mechanisms [5]. Dynamic light scattering and biomolecular NMR spectroscopy provide more direct characterization of aggregation phenomena [5]. These findings highlight the importance of understanding precise molecular mechanisms even for compounds demonstrating promising efficacy in phenotypic assays.

Visualization of Pathways and Workflows

This compound's Dual Mechanism of Action

G cluster_PTP1B PTP1B Inhibition Pathway cluster_PPAR Dual PPAR Activation This compound This compound PTP1B PTP1B This compound->PTP1B PPAR PPARα/γ Activation This compound->PPAR IR_Phos Insulin Receptor Phosphorylation PTP1B->IR_Phos  Inhibits Insulin_Signaling Enhanced Insulin Signaling IR_Phos->Insulin_Signaling Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake Gene_Expr Gene Expression Changes PPAR->Gene_Expr Lipid_Improvement Improved Lipid Profile Gene_Expr->Lipid_Improvement Glucose_Improvement Improved Glucose Handling Gene_Expr->Glucose_Improvement

Diagram 1: this compound's dual mechanism of action showing simultaneous PTP1B inhibition and PPARα/γ activation pathways leading to improved metabolic parameters

PTP1B Aggregation Mechanism Revealed by NMR

G cluster_Normal Normal PTP1B Function cluster_Aggregation This compound-Induced Aggregation PTP1B_Native Native PTP1B Structure Substrate_Binding Substrate Binding & Catalysis PTP1B_Native->Substrate_Binding Signal_Regulation Normal Signal Regulation Substrate_Binding->Signal_Regulation This compound This compound PTP1B_Misfolded PTP1B Misfolding & Aggregation This compound->PTP1B_Misfolded  Induces Loss_Function Loss of Catalytic Function PTP1B_Misfolded->Loss_Function Nonspecific_Inhibition Non-specific Inhibition Loss_Function->Nonspecific_Inhibition

Diagram 2: Molecular mechanism of this compound-induced PTP1B aggregation leading to non-specific enzyme inhibition

Conclusion

This compound represents a paradoxical compound in metabolic disease therapeutics, exhibiting potent dual mechanisms with promising efficacy in preclinical models but ultimately failing in clinical development due to efficacy and safety concerns. The comprehensive analysis of its lipid-modifying effects reveals substantial improvements in triglycerides and free fatty acids, coupled with enhanced insulin sensitivity and glycemic control. However, the subsequent discovery of its aggregation-based inhibition of PTP1B provides crucial insights into its clinical limitations and underscores the importance of understanding precise molecular mechanisms in drug development.

The experimental protocols detailed in this application note provide researchers with robust methodologies for investigating both the intended dual mechanisms and the unintended aggregation effects of this compound and related compounds. These approaches enable comprehensive characterization of compound effects across multiple biological scales, from molecular interactions to integrated physiological outcomes. The visualization frameworks further enhance understanding of the complex relationships between this compound's mechanisms and its metabolic effects. While this compound itself may not advance as a therapeutic agent, the knowledge gained from its study informs future development of more specific PTP1B inhibitors and dual-target approaches for metabolic diseases.

References

Ertiprotafib primary hepatocyte treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ertiprotafib and PTP1B

This compound is a well-characterized inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) [1]. PTP1B is a key negative regulator of the insulin signaling pathway; it dephosphorylates the insulin receptor and its substrates, thereby attenuating the signal [1] [2]. Because of this role, PTP1B is a recognized therapeutic target for Type 2 Diabetes and insulin resistance [2]. This compound was investigated in clinical trials for these conditions but was discontinued due to undesirable side effects [1] [3]. Despite this, it remains a valuable tool compound for basic research into insulin signaling and metabolic function, particularly in insulin-responsive cells like hepatocytes [1].

The following diagram illustrates the mechanism by which this compound modulates the insulin signaling pathway in a cell.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Transporter AKT->GLUT4 Translocates GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR De-phosphorylates PTP1B->IRS De-phosphorylates This compound This compound This compound->PTP1B Inhibits

Experimental Data from Primary Hepatocyte Studies

The primary application of this compound in research is to inhibit PTP1B and study its effects on insulin sensitization and off-target outcomes, such as the induction of drug-metabolizing enzymes. The table below summarizes key findings from a study conducted in rat and human primary hepatocytes [4].

Table 1: Effects of this compound (50 µM) in Primary Hepatocyte Cultures [4]

Parameter Finding in Rat Primary Hepatocytes Finding in Human Primary Hepatocytes Experimental Significance
CYP4A mRNA Induction Marked induction (up to 5-fold) No induction Suggests a rodent-specific mechanism of peroxisome proliferation.
Peroxisomal Enzyme Induction Induced (e.g., Palmitoyl CoA oxidase: 5.1-fold in males) Not tested, but not expected based on mRNA data Supports the hypothesis that liver weight increases in rats are due to species-specific peroxisome proliferation.
Overall Conclusion Potent inducer of P450 and peroxisomal enzymes. Not expected to significantly affect human hepatic drug-metabolizing enzymes. Critical for species extrapolation in toxicology and drug development.

Detailed Protocol: Assessing this compound Effects in a 3D Human Hepatocyte Spheroid Model

This protocol adapts a robust method for long-term hepatocyte culture [5] for the application of this compound treatment. The 3D spheroid model maintains high levels of hepatic function (e.g., CYP450 activity, albumin secretion) for at least three weeks, making it ideal for chronic toxicity and efficacy studies [5].

Workflow Overview: The diagram below outlines the key stages of the protocol, from spheroid formation to analysis.

G SpheroidFormation 1. Spheroid Formation Treatment 2. This compound Treatment SpheroidFormation->Treatment FunctionalAssay 3. Functional Assays Treatment->FunctionalAssay Analysis 4. Analysis & Validation FunctionalAssay->Analysis

Materials

  • Cells: Gibco 3D spheroid–qualified primary human hepatocytes [5].
  • Medium: Plating and Hepatocyte Maintenance Medium (Williams' E Medium with relevant supplements) [5].
  • Compounds: this compound (e.g., 50 µM working solution, prepared in DMSO) [4]. Vehicle control (DMSO).
  • Equipment: Nunclon Sphera 96-well U-bottom low-attachment plates, cell culture incubator (37°C, 5% CO₂), centrifuge.
  • Assay Kits: P450-Glo CYP3A4 Assay, Human Albumin ELISA Kit, CellTiter-Glo 3D Cell Viability Assay [5].

Procedure

  • Spheroid Formation: [5]

    • Thaw and prepare hepatocytes according to the manufacturer's instructions.
    • Centrifuge cells at 100 × g for 10 minutes and resuspend in pre-warmed plating medium.
    • Seed 1,500 cells per well in a 96-well U-bottom plate in a total volume of 200 µL.
    • Centrifuge the plate at 200 × g for 2 minutes to pellet the cells.
    • Incubate the plate undisturbed at 37°C and 5% CO₂ for 3-5 days to allow spheroid formation.
  • This compound Treatment:

    • On day 5-7, perform a 50% medium exchange with Hepatocyte Maintenance Medium.
    • Add this compound (50 µM final concentration) or vehicle control to the medium. Refresh the compound with every medium change (every 48-72 hours) for the duration of the experiment.
  • Functional Assays (Perform at relevant time points, e.g., Day 7, 14, 21): [5]

    • CYP450 Activity: Use the P450-Glo CYP3A4 Assay with luciferin-IPA substrate. Monitor luminescence to quantify enzyme activity.
    • Albumin Secretion: Collect culture supernatant, centrifuge, and analyze using a Human Albumin ELISA Kit.
    • Cell Viability: Measure ATP levels using the CellTiter-Glo 3D Cell Viability Assay.
    • Morphology: Regularly observe spheroid morphology and bile canaliculi formation using phase-contrast microscopy and 5-CFDA staining [5].
  • Analysis and Validation:

    • Compare all functional readouts (CYP activity, albumin, viability) between this compound-treated and vehicle-control spheroids.
    • To validate PTP1B inhibition, perform western blotting to assess increased phosphorylation levels of the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS-1) in treated spheroids compared to controls [2].

Discussion for Researchers

  • Species Specificity is Critical: The data highlights a fundamental difference in this compound's effects between rodent and human models [4]. Researchers must exercise caution when extrapolating findings from rat hepatocytes to human physiology, particularly regarding enzyme induction and potential hepatotoxicity.
  • Utility as a Research Tool: Despite its clinical failure, this compound remains a chemically validated PTP1B inhibitor. It is highly useful for probing the role of PTP1B in insulin signaling pathways in vitro and for studying species-specific off-target effects in preclinical models [4] [1].
  • Model Advantages: The 3D spheroid system offers a more physiologically relevant model compared to 2D cultures, as it maintains high levels of metabolic function and allows for long-term chronic studies that are essential for a comprehensive safety and efficacy profile [5].

References

Comprehensive Application Notes: Cytochrome P450 Induction Profile of Ertiprotafib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ertiprotafib and Safety Profiling Context

This compound is a small molecule drug candidate that has been investigated primarily for its potential in treating type 2 diabetes and related metabolic conditions. During preclinical development, comprehensive safety pharmacology assessments were conducted to evaluate its potential for drug-drug interactions mediated through effects on cytochrome P450 (CYP) enzymes. These enzymes represent a critical determinant of pharmacokinetic behavior for most therapeutic agents, and their induction can lead to clinically significant interactions through enhanced metabolic clearance of co-administered drugs.

The hepatic enzyme induction potential of this compound was characterized through a series of systematic investigations in multiple species and in vitro model systems. These studies were particularly focused on understanding whether observed liver weight increases in animal toxicology studies were associated with peroxisome proliferation and enzyme induction phenomena known to exhibit significant species specificity. Such characterization is essential for accurate human risk projection, as compounds causing enzyme induction through rodent-specific mechanisms typically have limited clinical relevance for drug interaction concerns in humans [1].

Cytochrome P450 Induction Profile of this compound

Quantitative Induction Data

The induction potential of this compound was rigorously quantified across multiple cytochrome P450 isozymes in different model systems. The following table summarizes the key quantitative findings from these investigations:

Table 1: Cytochrome P450 Induction Profile of this compound in Preclinical Models

Experimental System CYP Isoform Induction Magnitude Dosing Regimen Key Findings
Male rats (in vivo) CYP4A ~10-fold increase 200 mg kg⁻¹ day⁻¹ for 28 days Marked induction accompanied by increased liver weights
Female rats (in vivo) CYP4A 2.4-fold increase 200 mg kg⁻¹ day⁻¹ for 28 days Gender-dependent response with lower induction than males
Male rats (in vivo) CYP2B 1.2-fold increase 200 mg kg⁻¹ day⁻¹ for 28 days Minimal induction observed
Male rats (in vivo) CYP3A 1.7-fold increase 200 mg kg⁻¹ day⁻¹ for 28 days Modest induction noted
Rat primary hepatocytes (in vitro) CYP4A mRNA ~5-fold increase 50 μM concentration Pronounced induction in rodent system
Human primary hepatocytes (in vitro) CYP4A No significant induction 50 μM concentration Species-specific response absent in human cells
Dogs (in vivo) CYP3A, CYP4A No induction observed 150/200 mg kg⁻¹ day⁻¹ for 28 days Species-specific effect not observed in canines

In addition to cytochrome P450 effects, this compound treatment resulted in significant induction of peroxisomal enzymes in rats, with palmitoyl CoA oxidase induced by 5.1-fold in males and 2.9-fold in females, and carnitine acetyltransferase induced by 10.4-fold in males and 5.2-fold in females. These findings indicate a coordinated pleiotropic response in rodent liver that encompasses both microsomal and peroxisomal enzyme systems [1].

Species Comparison and Human Relevance

The induction profile of this compound demonstrates marked species-dependent differences that are critical for human risk assessment:

Table 2: Species Comparison of this compound-Induced Hepatic Effects

Parameter Rats Dogs Human Hepatocytes
Liver Weight Increase Significant in both genders Moderate in males only Not determined
CYP4A Induction Marked (up to 10-fold) Not observed Not observed
Peroxisome Proliferation Substantial Not observed Not determined
Overall P450 Induction Moderate to strong Minimal Minimal

The differential response across species indicates that this compound activates rodent-specific pathways that are not conserved in humans or dogs. This pattern is consistent with activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is known to produce robust CYP4A induction in rodents but has minimal functional activity in human hepatocytes. The absence of significant induction in both human hepatocytes and canine models provides strong evidence that this compound is not expected to exert clinically meaningful effects on hepatic drug-metabolizing enzymes in humans [1].

Experimental Protocols

In Vivo Animal Dosing and Tissue Collection

Purpose: To assess the effects of this compound on hepatic cytochrome P450 expression and peroxisomal enzymes in preclinical species.

Materials:

  • Animals: Male and female rats (typically Sprague-Dawley or Wistar strains), male dogs
  • Test article: this compound formulation
  • Vehicle: Appropriate vehicle based on compound solubility
  • Equipment: Homogenizers, centrifuges, spectrophotometer, ELISA plate reader

Procedure:

  • Dosing regimen: Administer this compound orally at target doses (e.g., 200 mg kg⁻¹ day⁻¹ for rats, 150/200 mg kg⁻¹ day⁻¹ for dogs) for 28 days. Include vehicle control groups.
  • Liver collection: Euthanize animals 24 hours after the final dose. Excise livers, weigh, and record absolute and relative (to body weight) liver weights.
  • Tissue processing: Rinse livers with ice-cold saline, blot dry, and homogenize in appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.4) for subcellular fractionation.
  • Microsomal preparation: Centrifuge homogenates at 10,000 × g for 20 minutes, then collect the supernatant and centrifuge at 100,000 × g for 60 minutes to obtain microsomal pellets.
  • Microsomal suspension: Resuspend microsomal pellets in storage buffer containing glycerol, aliquot, and store at -80°C until analysis.
  • Enzyme activity assessment: Measure specific cytochrome P450 activities using established substrates:
    • CYP4A: Lauric acid ω-hydroxylation
    • CYP3A: Testosterone 6β-hydroxylation
    • CYP2B: Benzphetamine N-demethylation

Analytical techniques:

  • Spectrophotometric cytochrome P450 quantification: Use carbon monoxide difference spectra to measure total P450 content.
  • Immunochemical quantification: Employ ELISA with specific antibodies against CYP4A, CYP2B, and CYP3A isozymes.
  • Peroxisomal enzyme assays: Measure palmitoyl CoA oxidase and carnitine acetyltransferase activities spectrophotometrically.
  • Morphological analysis: Process liver samples for electron microscopy to assess peroxisome proliferation quantitatively [1] [2].
Primary Hepatocyte Studies

Purpose: To evaluate direct effects of this compound on cytochrome P450 expression in species-relevant hepatocyte systems, avoiding systemic influences.

Materials:

  • Hepatocytes: Freshly isolated or cryopreserved rat and human primary hepatocytes
  • Culture media: Hepatocyte maintenance medium supplemented with growth factors
  • Test article: this compound dissolved in DMSO (final concentration typically ≤0.1%)
  • Positive controls: Prototypical inducers (omeprazole for CYP1A, phenobarbital for CYP2B, rifampicin for CYP3A4)

Procedure:

  • Hepatocyte culture: Plate primary hepatocytes in collagen-coated plates at appropriate densities (e.g., 0.5-1.0 × 10⁶ cells/well in 6-well plates).
  • Cell treatment: After 24-48 hours of acclimation, expose hepatocytes to this compound (e.g., 50 μM) and positive controls for 48-72 hours, refreshing media with compounds daily.
  • RNA isolation: Harvest cells for total RNA extraction using validated methods (e.g., TRIzol reagent).
  • Gene expression analysis:
    • Reverse transcription: Convert RNA to cDNA using reverse transcriptase.
    • Quantitative PCR: Perform real-time PCR with specific primers for target genes (CYP4A, CYP2B, CYP3A, peroxisomal enzymes).
    • Data analysis: Normalize expression to housekeeping genes (GAPDH, β-actin) and calculate fold-induction relative to vehicle controls [1] [3].
Molecular Investigations of Induction Mechanisms

Purpose: To elucidate the transcriptional mechanisms underlying observed cytochrome P450 induction.

Methods:

  • Receptor activation assays: Use reporter gene systems with PPARα response elements to test direct receptor activation.
  • Nuclear receptor binding: Assess compound binding to key regulatory receptors (PPARα, PXR, CAR) through competitive binding assays.
  • Gene expression profiling: Conduct microarray or RNA-seq analysis on hepatocyte samples to comprehensively evaluate pathway alterations [4].

Research Implications and Risk Assessment

Interpretation of Findings

The collective evidence from in vivo and in vitro studies indicates that this compound produces a rodent-predominant induction profile characterized by robust CYP4A induction and peroxisome proliferation. The mechanistic basis for this species specificity likely involves differential activation of PPARα signaling, which is known to be significantly more responsive in rodents compared to humans. This interpretation is supported by several key observations:

  • The induction pattern (CYP4A > CYP3A > CYP2B) is characteristic of PPARα activation
  • The associated peroxisome proliferation is a hallmark of PPARα agonist activity
  • The absence of response in human hepatocytes aligns with known species differences in PPARα responsiveness
  • The differential gender effects in rats (stronger induction in males) are consistent with PPARα-mediated pathways

The toxicological significance of the liver weight increases observed in rats is thus contextualized as a rodent-specific phenomenon with limited relevance to human safety assessment [1] [2].

Regulatory and Development Implications

For drug development professionals, these findings have several important implications:

  • Clinical monitoring: While this compound is not predicted to cause meaningful CYP induction in humans, prudent development would include:

    • Pharmacokinetic screening in early clinical trials to detect unexpected clearance changes
    • Theoretical awareness that weak induction of other CYP pathways might emerge at higher exposures
  • Preclinical assessment: This case highlights the importance of:

    • Species comparison in safety pharmacology assessment
    • Human hepatocyte studies for accurate human risk projection
    • Integrated interpretation of enzyme induction and histopathological findings
  • Drug interaction potential: Based on the available evidence, this compound would be classified as having low potential for clinically significant cytochrome P450-mediated drug interactions in humans [1].

Visual Summary of Key Pathways and Experimental Approaches

This compound Induction Pathway and Species Specificity

G cluster_species Species Comparison This compound This compound PPARα_Rodent PPARα Activation (Rodents) This compound->PPARα_Rodent Strong activation PPARα_Human PPARα Activation (Humans) This compound->PPARα_Human Weak activation CYP_Induction CYP4A Induction & Peroxisome Proliferation PPARα_Rodent->CYP_Induction PPARα_Rodent->CYP_Induction Robust response Minimal_Response Minimal CYP Induction PPARα_Human->Minimal_Response PPARα_Human->Minimal_Response Minimal response Liver_Effects Increased Liver Weight & Enzyme Activities CYP_Induction->Liver_Effects Human_Outcome Low Clinical DDI Risk Minimal_Response->Human_Outcome

Figure 1: Mechanism of this compound-Mediated Cytochrome P450 Induction Showing Species Specificity

Experimental Workflow for Comprehensive Induction Assessment

G InVivo In Vivo Studies (Rats & Dogs) Liver_Collection Liver Collection & Microsome Preparation InVivo->Liver_Collection InVitro Primary Hepatocytes (Rat & Human) Hepatocyte_Culture Hepatocyte Culture & Treatment InVitro->Hepatocyte_Culture Molecular Mechanistic Studies (Receptor Activation) Receptor_Assays Receptor Binding & Reporter Assays Molecular->Receptor_Assays Enzyme_Activity Enzyme Activity Assays Liver_Collection->Enzyme_Activity Gene_Expression Gene Expression Analysis (qPCR) Hepatocyte_Culture->Gene_Expression Pathway_Analysis Pathway Analysis & Profiling Receptor_Assays->Pathway_Analysis Data_Integration Integrated Risk Assessment Enzyme_Activity->Data_Integration Gene_Expression->Data_Integration Pathway_Analysis->Data_Integration

Figure 2: Experimental Workflow for Comprehensive Induction Assessment

Conclusion

The comprehensive evaluation of this compound's cytochrome P450 induction profile demonstrates a clear species-specific pattern characterized by robust effects in rodents but minimal activity in human-relevant systems. The integrated evidence from in vivo studies and primary human hepatocyte experiments provides strong reassurance that this compound would not be expected to cause clinically significant cytochrome P450 induction in humans. This case exemplifies the critical importance of using human-relevant systems for accurate drug interaction risk assessment and highlights how mechanistic understanding of species differences can properly contextualize findings from standard preclinical toxicology studies.

For researchers developing compounds with similar structural features or pharmacological targets, these application notes provide both methodological guidance and interpretative frameworks for evaluating cytochrome P450 induction potential. The experimental approaches outlined here represent current best practices in pharmaceutical safety assessment, emphasizing species comparison and human-relevant systems for accurate human risk projection.

References

Application Notes and Protocols: Investigating Peroxisomal Enzyme Induction by Ertiprotafib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ertiprotafib is a compound that progressed to Phase II clinical trials for Type 2 diabetes mellitus, developed as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonist [1] [2]. Despite its promising mechanism, clinical development was discontinued due to insufficient efficacy and dose-limiting adverse effects, which preclinical studies suggested were linked to peroxisome proliferation and enzyme induction observed in rodent models [3] [2]. These application notes summarize the experimental data and provide detailed protocols for assessing the peroxisome proliferator and enzyme-inducing potential of compounds like this compound, which is critical for understanding its species-specific toxicity and de-risking drug candidates.

Key Findings and Quantitative Data

Summary of this compound's In Vivo Effects

The table below summarizes the key effects of this compound observed in animal studies after 28 days of treatment.

Table 1: In Vivo Effects of this compound in Rats and Dogs after 28-Day Treatment [3]

| Species/Sex | Dosage | Liver Weight Change | Key Enzyme Inductions (Fold) | | :--- | :--- | :--- | :--- | | | | | CYP4A | CYP2B | CYP3A | Palmitoyl CoA Oxidase | Carnitine Acetyltransferase | | Rat (Male) | 200 mg kg⁻¹ day⁻¹ | Significant Increase | 10.0 | 1.2 | 1.7 | 5.1 | 10.4 | | Rat (Female) | 200 mg kg⁻¹ day⁻¹ | Significant Increase | 2.4 | Not Reported | Not Reported | 2.9 | 5.2 | | Dog (Male) | 150/200 mg kg⁻¹ day⁻¹ | Moderate Increase | Not Induced | Not Reported | Not Induced | Not Induced | Not Induced |

Summary of this compound's In Vitro Effects

The table below compares the effects of this compound in primary hepatocyte models from different species.

Table 2: In Vitro Effects of this compound in Primary Hepatocytes [3]

Cell Type Concentration CYP4A mRNA Induction (Fold) Observation
Rat Primary Hepatocytes 50 µM Up to 5.0 Marked induction
Human Primary Hepatocytes 50 µM Not Induced No significant impact on drug-metabolizing enzymes expected in humans

Signaling Pathways and Experimental Workflows

This compound's Multi-Target Signaling Pathway

The following diagram illustrates the key molecular targets and downstream effects of this compound, which contribute to its complex pharmacological and toxicological profile.

G This compound Multi-Target Signaling This compound This compound PTP1B PTP1B Inhibition This compound->PTP1B PPAR PPAR α/γ Activation This compound->PPAR IKKβ IKK-β Inhibition This compound->IKKβ PXR PXR Activation? This compound->PXR InsulinSig Enhanced Insulin Signaling PTP1B->InsulinSig GeneTrans Altered Gene Transcription PPAR->GeneTrans NFkB Inhibition of NF-κB Pathway IKKβ->NFkB EnzymeInd Enzyme Induction (CYP3A, etc.) PXR->EnzymeInd Glucose Glucose Lowering InsulinSig->Glucose PeroxisomeProlif Peroxisome Proliferation & Enzyme Induction GeneTrans->PeroxisomeProlif AntiInflamm Anti-Inflammatory Effects NFkB->AntiInflamm DDI Potential for Drug-Drug Interactions EnzymeInd->DDI

Experimental Workflow for Assessing Peroxisomal Proliferation

The following diagram outlines a standardized experimental workflow to evaluate the peroxisome proliferation and enzyme induction potential of test compounds in vitro and in vivo.

G Peroxisomal Proliferation Assessment Workflow Start Test Compound InVivo In Vivo Rodent Study (28-day repeat dosing) Start->InVivo InVitro In Vitro Assessment (Primary Hepatocytes) Start->InVitro Histo Histopathological Analysis (Liver sections) InVivo->Histo LiverWt Organ Weight Measurement (Absolute & Relative Liver Weight) InVivo->LiverWt EnzymeAssay Enzyme Activity Assays (PPAR-responsive genes) InVivo->EnzymeAssay mRNA mRNA Analysis (qPCR for CYP4A, etc.) InVitro->mRNA DataInt Data Integration & Species Comparison Histo->DataInt LiverWt->DataInt EnzymeAssay->DataInt mRNA->DataInt RiskAssess Human Relevance & Risk Assessment DataInt->RiskAssess

Experimental Protocols

Protocol: In Vivo 28-Day Repeated Dose Study in Rodents

This protocol is designed to detect peroxisome proliferation and associated enzyme induction in rodents, key events preceding the observation of increased liver weights [3].

4.1.1 Materials
  • Animals: Male and female rats (e.g., Sprague-Dawley), 6-8 weeks old.
  • Test Article: this compound or analogous compound.
  • Vehicle: Suitable for oral gavage (e.g., 0.5% methylcellulose).
  • Equipment: Scale, syringes with gavage needles, dissection tools, balance for organ weighing.
4.1.2 Procedure
  • Group Assignment: Randomly assign animals to groups (control, low, mid, and high dose). A minimum of n=5 animals per group is recommended.
  • Dosing: Administer the test compound daily via oral gavage for 28 consecutive days. A typical volume for gavage is 5 mL/kg body weight.
  • Clinical Observations: Monitor and record clinical signs, mortality, and body weight daily.
  • Necropsy and Tissue Collection: On day 29, euthanize animals under anesthesia.
    • Weigh the liver immediately after excision.
    • Calculate the relative liver weight as (Liver Weight / Final Body Weight) × 100.
    • Preserve sections of liver in 10% neutral buffered formalin for histopathology and snap-freeze remaining tissue in liquid N₂ for enzyme and mRNA analysis.
4.1.3 Data Analysis
  • Compare absolute and relative liver weights between treated and control groups using a one-way ANOVA with post-hoc test.
  • A significant, dose-dependent increase in liver weight is a positive indicator of peroxisomal proliferation.
Protocol: Enzyme Activity Assays in Liver Homogenates

This protocol details the measurement of key enzyme activities induced by peroxisome proliferators [3] [4].

4.2.1 Materials
  • Liver Homogenates: Prepared from snap-frozen liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 5 mM HEPES, pH 7.4).
  • Reagents:
    • Palmitoyl CoA Oxidase (FACO): Palmitoyl-CoA, FAD, NaN₃, horseradish peroxidase, dichlorofluorescein.
    • Carnitine Acetyltransferase (CAT): Acetyl-CoA, L-carnitine, DTNB (5,5'-Dithio-bis-(2-nitrobenzoic acid)).
4.2.2 Procedure: Palmitoyl CoA Oxidase (FACO) Activity
  • Reaction Mixture: Prepare 1 mL containing 50 mM Tris-HCl (pH 8.3), 0.1 mM Palmitoyl-CoA, 50 µM FAD, 0.1 mM Dichlorofluorescein, 10 µg Horseradish Peroxidase, and 50-100 µg of liver homogenate protein.
  • Measurement: Initiate the reaction by adding palmitoyl-CoA. Immediately monitor the increase in fluorescence (excitation 500 nm, emission 520 nm) for 5-10 minutes at 37°C.
  • Calculation: Calculate activity as nmol of H₂O₂ produced per minute per mg of protein, using a standard curve.
4.2.3 Procedure: Carnitine Acetyltransferase (CAT) Activity
  • Reaction Mixture: Prepare 1 mL containing 0.1 M Tris-HCl (pH 8.0), 0.1 mM DTNB, 0.1 mM Acetyl-CoA, and 50-100 µg of liver homogenate protein.
  • Measurement: Initiate the reaction by adding 2 mM L-carnitine. Monitor the increase in absorbance at 412 nm for 5 minutes at 25°C due to the reaction of CoASH with DTNB.
  • Calculation: Calculate activity as nmol of CoASH released per minute per mg of protein, using the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹).
Protocol: Induction in Primary Hepatocyte Cultures

This protocol assesses the direct, species-specific induction of enzymes in primary hepatocytes, which helps in extrapolating risk to humans [3].

4.3.1 Materials
  • Cells: Cryopreserved primary hepatocytes from rat and human.
  • Culture Media: Hepatocyte maintenance medium supplemented with growth factors and antibiotics.
  • Treatment: this compound dissolved in DMSO (final DMSO concentration ≤ 0.1%).
4.3.2 Procedure
  • Cell Plating: Thaw and plate hepatocytes in collagen-coated plates at a density of 0.5 × 10⁶ viable cells/well in a 6-well plate.
  • Cell Culture: Allow cells to attach for 4-6 hours, then replace the medium with fresh maintenance medium.
  • Dosing: After 24 hours, treat cells with the test compound (e.g., 50 µM this compound) or vehicle control (0.1% DMSO). Include a positive control (e.g., Ciprofibrate for rats).
  • mRNA Extraction: After 48 hours of exposure, lyse cells and extract total RNA using a commercial kit.
  • Quantitative PCR (qPCR):
    • Synthesize cDNA from 1 µg of total RNA.
    • Perform qPCR using primers for target genes (e.g., CYP4A, CYP3A, CYP2B) and housekeeping genes (e.g., GAPDH, β-actin).
    • Calculate fold induction using the 2^(-ΔΔCt) method.

Conclusion and Relevance to Drug Development

The data generated from these protocols were critical in understanding the discontinuation of this compound. The significant induction of peroxisomal enzymes and increase in liver weight in rats was identified as a major adverse effect [3]. However, the absence of these effects in human primary hepatocytes and dogs indicated that this toxicity was rodent-specific and likely not translatable to humans [3]. This case highlights the importance of employing integrated in vitro and in vivo approaches across species early in drug development to identify and accurately interpret species-specific toxicities, thereby avoiding the premature attrition of potentially valuable therapeutic agents.

References

Comprehensive Application Notes and Protocols for Ertiprotafib in Metabolic Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ertiprotafib

This compound (also known as PTP-112, PTP112) is a small molecule inhibitor that has been investigated as a potential therapeutic agent for type 2 diabetes and related metabolic disorders. This multitarget compound exhibits a unique pharmacological profile by simultaneously inhibiting multiple key enzymes involved in insulin signaling and inflammatory pathways. This compound reached Phase II clinical trials for the treatment of type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients. Despite its clinical discontinuation, this compound remains a valuable research tool for investigating the complex interplay between insulin sensitization, metabolic regulation, and inflammatory pathways in metabolic diseases [1] [2].

The compound demonstrates potent activity against several biologically significant targets: protein tyrosine phosphatase 1B (PTP1B), IκB kinase β (IKK-β), and acts as a dual peroxisome proliferator-activated receptor (PPAR) α/β agonist. This multifaceted mechanism of action enables this compound to modulate glucose homeostasis, improve insulin sensitivity, and reduce lipid levels in animal models of diabetes and obesity [3] [4] [5]. These properties make it particularly useful for researchers studying the interconnected pathways involved in metabolic syndrome and insulin resistance.

Basic Properties and Storage Conditions

Chemical and Physical Properties

This compound has a molecular formula of C~31~H~27~BrO~3~S and a molecular weight of 559.52 g/mol [4] [5] [1]. The compound appears as a light yellow solid powder with a predicted density of approximately 1.4 g/cm³ [4] [5]. It has a high boiling point of 690.7±55.0°C at 760 mmHg and a flash point of 371.5±31.5°C [4] [5]. The calculated LogP value of 10.9 [4] indicates high lipophilicity, which is an important consideration for cellular permeability and formulation design.

The compound has a defined atom stereocenter with an (R) configuration at the phenoxypropanoic acid moiety [4] [1]. It features one hydrogen bond donor and four hydrogen bond acceptors, with a polar surface area of 74.77 Ų [4] [5]. These molecular characteristics influence its solubility behavior and biological interactions.

Storage Conditions and Stability

Table 1: Storage Conditions for this compound

Form Temperature Atmosphere Shelf Life Important Precautions
Powder -20°C Under nitrogen 3 years Protect from moisture and light
Powder 4°C Under nitrogen 2 years Protect from moisture and light
Solution (DMSO) -80°C N/A 6 months Avoid freeze-thaw cycles
Solution (DMSO) -20°C N/A 1 month Avoid freeze-thaw cycles

For long-term stability, this compound should be stored under protective conditions [3] [4] [5]. The powder form is stable at ambient temperature for several days during ordinary shipping, but for long-term storage, it should be kept at -20°C under nitrogen atmosphere to prevent degradation [4] [5]. These conditions protect the compound from oxidation and hydrolysis, which could compromise experimental results.

Experimental Preparation and Formulation

Solubility and Stock Solution Preparation

This compound has good solubility in DMSO, approximately 80-100 mg/mL (142.98-178.7 mM) [3] [4]. For in vitro applications, researchers can prepare a 10 mM stock solution by dissolving 5.6 mg of this compound in 1 mL of anhydrous DMSO. This stock solution should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for long-term stability [3] [4].

Table 2: Solubility and Formulation Options

Application Solvent System Concentration Preparation Notes
In vitro studies 100% DMSO 80-100 mg/mL (142.98-178.7 mM) Sonication recommended for complete dissolution
In vivo formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline 2.5 mg/mL (4.47 mM) Add co-solvents sequentially; forms suspension
In vivo formulation 2 10% DMSO + 90% Corn Oil ≥2.5 mg/mL (4.47 mM) Add co-solvents sequentially; forms clear solution
In Vivo Formulation Preparation

For animal studies, two primary formulation approaches have been successfully employed [4]. Formulation 1 creates a suspension suitable for oral gavage administration: combine 100 μL of 25 mg/mL DMSO stock solution with 400 μL PEG300 and mix evenly; add 50 μL Tween-80 and mix; finally add 450 μL normal saline to adjust the volume to 1 mL [4]. Formulation 2 produces a clear solution: add 100 μL of 25 mg/mL DMSO stock solution to 900 μL of corn oil and mix evenly [4]. Fresh preparations are recommended for optimal results in animal studies.

In Vitro Experimental Protocols

PTP1B Inhibition Assay

The protein tyrosine phosphatase 1B (PTP1B) inhibition assay measures the compound's ability to inhibit the dephosphorylation activity of PTP1B, which is a negative regulator of insulin signaling [2]. The reported IC~50~ values for this compound against PTP1B range from 1.6 to 29 μM, depending on assay conditions [3] [2] [4].

Protocol:

  • Recombinant PTP1B (catalytic domain, residues 1-301 or 1-393) is expressed and purified using nickel-affinity chromatography followed by size-exclusion chromatography [2] [6].
  • Enzyme activity is measured using p-nitrophenyl phosphate (pNPP) as substrate in appropriate buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) [2] [6].
  • Prepare This compound dilutions in DMSO (final DMSO concentration not exceeding 1%).
  • Incubate PTP1B with this compound (0.001-100 μM range) for 10-15 minutes before adding substrate.
  • Monitor reaction at 405 nm for p-nitrophenol production.
  • Calculate inhibition relative to vehicle control and determine IC~50~ using nonlinear regression.

A 2020 study using biomolecular NMR spectroscopy revealed that this compound inhibits PTP1B through an unconventional mechanism by inducing protein aggregation rather than through direct active-site or allosteric inhibition [2] [7] [6].

IKK-β Inhibition Assay

This compound is a potent inhibitor of IκB kinase β (IKK-β) with an IC~50~ of 400 nM [8], which is significantly lower than its IC~50~ for PTP1B inhibition.

Protocol [3] [8]:

  • IKK-β enzyme is incubated with this compound (0.001-1 μM concentration range) in appropriate reaction buffer.
  • A peptide substrate containing the IκB phosphorylation motif is added to initiate the reaction.
  • Kinase activity is measured using an ELISA-type assay with time-resolved fluorescence (TRF) detection to quantify the phosphorylated peptide product.
  • IC~50~ determination is performed using dose-response curves with 8-10 data points.

The potent IKK-β inhibition activity contributes to this compound's anti-inflammatory properties and may synergize with its metabolic effects in improving insulin sensitivity [8].

G Start Start IKK-β Inhibition Assay Prep1 Prepare IKK-β enzyme in reaction buffer Start->Prep1 Prep2 Prepare this compound dilutions (0.001-1 μM) Prep1->Prep2 Incubate Incubate enzyme with compound for 10 min Prep2->Incubate AddSub Add peptide substrate with IκB phosphorylation motif Incubate->AddSub Reaction Allow phosphorylation reaction to proceed AddSub->Reaction Detect Detect phosphorylated product via TRF-ELISA Reaction->Detect Analyze Analyze data and calculate IC50 value Detect->Analyze End End Assay Analyze->End

Diagram 1: Experimental workflow for IKK-β inhibition assay using this compound

In Vivo Experimental Protocols

Animal Models and Dosing

This compound has demonstrated efficacy in several rodent models of diabetes and obesity [3] [4] [5]. The most commonly used models include leptin-deficient male ob/ob mice and Zucker fa/fa rats, which exhibit insulin resistance, hyperglycemia, and dyslipidemia characteristic of type 2 diabetes [4] [5].

Animal Protocol [4] [5]:

  • Animals: Male ob/ob mice or Zucker fa/fa rats (typically 11-week-old)
  • Housing: Maintain on a 12-hour light/dark cycle with standard rodent diet
  • Formulation: Prepare this compound in aqueous suspension of 2% Tween 80 and 0.5% methylcellulose
  • Dosing: 25 mg/kg administered orally by gavage once daily
  • Treatment Duration: 4 days to several weeks depending on study objectives
  • Monitoring: Measure fasting blood glucose, insulin levels, and lipid parameters
Biochemical Parameter Assessment

Blood Glucose Measurement [4] [5]:

  • Collect whole blood (5 μL) via tail nick
  • Measure glucose levels using glucometer (e.g., Ascensia Elite XL)
  • Perform measurements after fasting period (typically 4-6 hours)

Insulin Quantification [4] [5]:

  • Collect plasma samples by centrifugation
  • Measure insulin levels using enzyme-linked immunosorbent assay (ELISA)
  • Calculate insulin sensitivity indices

Lipid Profiling [4] [5]:

  • Measure serum triglyceride levels using enzymatic colorimetric assays
  • Quantify free fatty acid levels using commercial assay kits
  • Compare treated animals with vehicle control groups

In vivo studies have demonstrated that this compound treatment at 25 mg/kg/day significantly reduces fasting blood glucose and insulin levels, improves glucose disposal after oral challenge, and substantially lowers triglyceride and free fatty acid levels in diabetic rodent models [4] [5].

Mechanism of Action and Safety Considerations

Biological Targets and Signaling Pathways

Table 3: Primary Molecular Targets of this compound

Target Activity Potency (IC~50~/EC~50~) Biological Consequence
PTP1B Inhibitor 1.6 μM (range 1.6-29 μM) Improved insulin receptor phosphorylation; enhanced insulin sensitivity
IKK-β Inhibitor 400 nM Anti-inflammatory effects; potential improvement in insulin signaling
PPARα Agonist ~1 μM (EC~50~) Improved lipid metabolism; reduced triglycerides
PPARβ Agonist ~1 μM (EC~50~) Enhanced glucose utilization; insulin sensitization

This compound exhibits a multimodal mechanism that synergistically addresses both glycemic control and lipid metabolism [3] [4] [5]. The inhibition of PTP1B prevents dephosphorylation of the insulin receptor, thereby enhancing insulin signaling [9] [1]. The IKK-β inhibition contributes anti-inflammatory effects, which may further improve insulin sensitivity [8]. Additionally, the dual PPARα/β agonism promotes glucose disposal and lipid metabolism, resulting in comprehensive metabolic benefits [4] [5].

Recent research has revealed that this compound's inhibition of PTP1B occurs through an unconventional mechanism [2] [7] [6]. Using biomolecular NMR spectroscopy, researchers demonstrated that this compound binds non-specifically to the catalytic domain of PTP1B and induces concentration-dependent protein aggregation [2] [6]. This aggregation mechanism explains why this compound reduces the melting temperature of PTP1B in differential scanning fluorimetry assays, contrary to most drugs that stabilize their targets upon binding [2] [6].

G This compound This compound PTP1B PTP1B Inhibition (IC50: 1.6 μM) This compound->PTP1B IKKβ IKK-β Inhibition (IC50: 400 nM) This compound->IKKβ PPAR Dual PPARα/β Agonism (EC50: ~1 μM) This compound->PPAR IR Enhanced Insulin Receptor Phosphorylation PTP1B->IR Inflam Reduced NF-κB Inflammatory Signaling IKKβ->Inflam Metab Improved Lipid and Glucose Metabolism PPAR->Metab Effects Combined Metabolic Effects: - Improved Glycemic Control - Reduced Insulin Resistance - Lowered Lipid Levels - Anti-inflammatory Action IR->Effects Inflam->Effects Metab->Effects

Diagram 2: Multimodal mechanism of action of this compound showing primary molecular targets and resulting biological effects

Safety and Clinical Trial Considerations

This compound was investigated in Phase II clinical studies for type 2 diabetes in both the USA and Europe but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [2] [1]. The tendency of this compound to induce PTP1B aggregation at higher concentrations may contribute to its clinical limitations and toxicity profile [2] [6].

Researchers should exercise appropriate precautions when handling this compound, including:

  • Using personal protective equipment (lab coat, gloves, safety glasses)
  • Working in a well-ventilated area or chemical fume hood when handling powder
  • Following institutional guidelines for chemical waste disposal
  • Adhering to approved animal protocols for in vivo studies

Conclusion

This compound represents a valuable research tool for investigating the complex interplay between insulin signaling, inflammatory pathways, and metabolic regulation in diabetes and obesity. Its multitarget pharmacology enables simultaneous modulation of complementary pathways involved in metabolic homeostasis. Researchers should consider its unique aggregation-dependent mechanism for PTP1B inhibition when interpreting experimental results, particularly in dose-response studies. The comprehensive protocols provided in this document support the rigorous investigation of metabolic disease mechanisms and the development of novel therapeutic strategies for type 2 diabetes and associated metabolic disorders.

References

Mechanism of Action and the Aggregation Problem

Author: Smolecule Technical Support Team. Date: February 2026

Initially, Ertiprotafib was classified as a potent PTP1B inhibitor and a dual agonist of PPARα and PPARγ, which together aimed to improve glycemic control and reduce lipids [1] [2]. However, later molecular studies revealed a more problematic mechanism.

  • Atypical Inhibition: Unlike most drugs that stabilize their target protein, this compound was found to lower the melting temperature of PTP1B, suggesting a destabilizing interaction [3] [4].
  • Induced Aggregation: Biomolecular NMR spectroscopy studies demonstrated that this compound binds non-specifically to the catalytic domain of PTP1B, ultimately inducing protein aggregation. This aggregation, rather than a specific blockade of the active site, is how it inhibits PTP1B activity [3] [4].
  • Explanation for Clinical Failure: This aggregation mechanism is now considered the likely cause of both the insufficient clinical efficacy and the adverse effects that led to the drug's discontinuation [3] [4].

The diagram below illustrates this problematic mechanism of action.

G PTP1B Native PTP1B Protein Complex Non-Specific Binding PTP1B->Complex Binds Drug This compound Drug->Complex Binds Aggregate PTP1B Aggregates Complex->Aggregate Induces Inactive Loss of Function Aggregate->Inactive Results in

Experimental Insights & Troubleshooting Guide

For researchers investigating PTP1B inhibitors or similar compounds, the case of this compound offers critical lessons. The following guide outlines key experimental pitfalls and validation steps based on its failure.

Experimental Challenge Recommended Validation & Troubleshooting
Misleading In Vitro Activity Compound shows inhibition in enzymatic assays but via non-specific aggregation.
Destabilized Target Protein Drug candidate decreases protein melting temperature (Tm) in DSF assays.
Lack of Target Specificity Compound has multiple reported targets (e.g., PTP1B, IKK-β, PPARs), complicating the mechanism.

This compound is a historical example of how an initially promising compound can fail due to a non-therapeutic mechanism of action. Its story underscores the importance of thorough mechanistic validation in early-stage drug development.

References

Ertiprotafib adverse effects phase II

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for Ertiprotafib's failure in Phase II trials?

The failure was attributed to its unconventional mechanism of inhibiting PTP1B by causing the protein to aggregate. This mechanism of action is often associated with non-specific effects and toxicity, which likely contributed to the lack of sufficient clinical efficacy and the emergence of adverse effects in patients [1].

Q2: How can I determine if my PTP1B inhibitor candidate is causing aggregation?

The study on this compound employed a combination of techniques. It is recommended to use at least two of the following to confirm aggregation:

  • Differential Scanning Fluorimetry (DSF): A decrease in the protein's melting temperature (Tm) can be an initial red flag, as most stabilizing binders increase Tm [1].
  • Biomolecular NMR Spectroscopy: Monitor 2D [^1H,^15N] spectra. A concentration-dependent loss of signal intensity across many residues is a strong indicator of aggregation [1].
  • Dynamic Light Scattering (DLS): Directly measure the hydrodynamic radius of the protein. A significant increase in size upon compound addition confirms aggregation [1].
Q3: Are there any successful PTP1B inhibitors that do not cause aggregation?

Yes, other inhibitors have been developed with more specific mechanisms. For example, Trodusquemine (MSI-1436) is an allosteric inhibitor that binds to the disordered C-terminal region of PTP1B and does not induce aggregation [1] [2]. Research is also focused on active-site inhibitors and allosteric inhibitors that stabilize the protein [2] [3].

Detailed Experimental Protocols for Investigating Compound-Induced Aggregation

The following workflows detail the key experiments used to characterize this compound's mechanism. You can adapt these protocols to profile your own compounds.

Protocol 1: Investigating Protein-Compound Interactions via Biomolecular NMR

This protocol is used to map binding sites and detect structural perturbations or aggregation at an atomic level.

Start Start: Prepare Uniformly Labeled Protein A Acquire 2D [1H,15N] TROSY Spectrum of Protein Alone Start->A B Titrate Compound (1:1 to 1:15 molar ratio) A->B C Acquire Spectrum After Each Addition B->C D Process and Analyze Spectra C->D E Monitor Chemical Shift Perturbations (CSPs) D->E F Monitor Peak Intensity Reduction D->F G Specific CSPs: Indicate Binding Site E->G H Broad/Non-specific Intensity Loss: Indicates Aggregation F->H

Key Steps:

  • Protein Preparation: Express and purify uniformly [^15N]-labeled (and/or [^2H,^15N]-labeled) PTP1B (e.g., catalytic domain 1-301) in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) [1].
  • NMR Data Collection: Acquire a 2D [^1H,^15N] TROSY spectrum of the free protein. Titrate the compound (e.g., this compound dissolved in DMSO-d6) into the protein sample at increasing molar ratios (e.g., 1:1, 1:2, 1:5, 1:10, 1:15). Acquire a spectrum after each addition [1].
  • Data Analysis: Process and analyze the spectra. Calculate Chemical Shift Perturbations (CSPs) for each residue. More critically, monitor the peak intensities. A uniform, non-specific decrease in peak intensity across the spectrum upon compound addition is a hallmark of protein aggregation [1].
Protocol 2: Confirming Aggregation with Dynamic Light Scattering (DLS)

This protocol quantitatively measures the formation of larger particles, confirming aggregation.

Start Start: Prepare Protein Sample (Filtered, Monodisperse) A Run DLS Measurement for Protein Alone Start->A B Record Hydrodynamic Radius (Rh) A->B C Titrate Compound (Same ratios as NMR) B->C D Run DLS After Each Addition C->D E Record New Rh and Size Distribution D->E F Stable Rh: No Aggregation E->F G Concentration-Dependent Increase in Rh: Confirms Aggregation E->G

Key Steps:

  • Sample Preparation: Use the same protein and buffer conditions as for NMR. Ensure the sample is clear and free of dust by centrifugation or filtration.
  • DLS Measurements: Perform DLS measurements on the protein sample alone to establish a baseline hydrodynamic radius (Rh). Titrate the compound into the sample using the same molar ratios as in the NMR experiments. Perform a DLS measurement after each addition [1].
  • Data Analysis: Analyze the data to determine the size distribution and the average Rh of the particles. A concentration-dependent shift to a larger Rh value upon compound addition provides direct, biophysical evidence of aggregation [1].

Troubleshooting Guide for PTP1B Inhibitor Development

Problem Potential Cause Recommended Investigation
Low Selectivity Targeting the highly conserved, positively charged catalytic (PTP) site [2]. Develop allosteric inhibitors targeting less conserved regions (e.g., helix α7) or use bidentate compounds that engage both catalytic and secondary sites [2] [3].
Poor Cellular Permeability Compounds with high polarity (e.g., pTyr mimetics) to engage the charged active site [1]. Explore prodrug strategies or less charged isosteres. Allosteric inhibitors may also have better physicochemical properties for cell penetration [1].
Unexpected DSF Profile Compound binding destabilizes the protein (decreases Tm), potentially indicating aggregation [1]. Follow up with NMR and/or DLS as described above to distinguish a novel mechanism from a problematic one.
Cellular Activity Doesn't Correlate with Enzymatic Data Off-target effects, poor permeability, or an unconventional MoA (like aggregation) in the biochemical assay [1]. Use counter-screens against related PTPs (e.g., TCPTP) and confirm target engagement in cells using cellular thermal shift assays (CETSA).

References

Troubleshooting Guide: Ertiprotafib's Insufficient Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core issue, underlying cause, and key evidence for Ertiprotafib's clinical failure.

Core Problem Root Cause Key Supporting Evidence
Insufficient clinical efficacy and dose-limiting adverse effects in Phase II trials for Type 2 Diabetes [1] [2]. Non-specific binding and induction of PTP1B aggregation, leading to off-target effects and toxicity [3] [4]. Biomolecular NMR and DLS showed concentration-dependent PTP1B aggregation; DSF assays showed a decrease in protein melting temperature, indicating destabilization [3] [4].

Frequently Asked Questions (FAQs)

  • Q: What is the established molecular mechanism behind this compound's failure?
    • A: this compound does not inhibit PTP1B through a typical active-site or allosteric mechanism. Instead, it binds non-specifically to the catalytic domain of PTP1B, causing the protein to aggregate and lose function. This promiscuous aggregation mechanism is likely responsible for the lack of efficacy and adverse effects observed in clinical trials [3] [4].
  • Q: Are there other challenges associated with targeting PTP1B?
    • A: Yes. The active site of PTP1B is highly conserved and positively charged, making it difficult to develop selective, cell-permeable inhibitors. A major challenge is achieving selectivity over the closely related phosphatase T-Cell Protein Tyrosine Phosphatase (TCPTP), which shares 74% similarity in its catalytic domain. Inhibiting TCPTP can lead to adverse effects on the immune system and blood homeostasis [1].
  • Q: Did this compound have other reported activities?
    • A: Yes. This compound was also identified as a dual agonist of PPARα and PPARγ, and an inhibitor of IκB kinase β (IKK-β) [5] [6] [7]. This multi-target activity may have contributed to its complex pharmacological profile.

Experimental Protocols for Investigating Inhibitor Mechanisms

To avoid issues like those seen with this compound, you can use the following experimental workflows to characterize novel PTP1B inhibitors.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Screening

DSF is a high-throughput method to monitor protein thermal stability upon ligand binding.

  • Objective: To identify compounds that destabilize, rather than stabilize, the target protein.
  • Methodology:
    • Sample Preparation: Purified PTP1B protein is mixed with the test compound and a fluorescent dye that binds to hydrophobic regions exposed upon protein denaturation.
    • Thermal Ramp: The sample temperature is gradually increased in a real-time PCR machine.
    • Data Collection: Fluorescence is measured as a function of temperature to generate a protein melting curve.
    • Data Analysis: The melting temperature ((T_m)) is calculated for PTP1B alone and with the compound. A significant decrease in (T_m) suggests a destabilizing interaction, warranting further investigation for aggregation [3] [4].

The following diagram illustrates the experimental workflow and how to interpret the results.

D DSF Experimental Workflow and Data Interpretation Start Start DSF Experiment Prep Prepare samples: - PTP1B only (control) - PTP1B + Compound Start->Prep Run Run thermal ramp with fluorescent dye Prep->Run Data Collect fluorescence data and plot melting curves Run->Data Analysis Calculate Melting Temperature (Tm) Data->Analysis Decision Significant Tm Decrease? Analysis->Decision Yes Yes: Potential Aggregator (Like this compound) Decision->Yes Yes No No: Proceed to NMR/DLS validation Decision->No No

Protocol 2: Orthogonal Validation with NMR and DLS

If DSF suggests destabilization, use these methods for confirmation as performed in the this compound study [4].

  • Objective: To confirm and characterize compound-induced protein aggregation.
  • Methodology:
    • Biomolecular NMR Spectroscopy:
      • Sample Preparation: Uniformly ¹⁵N-labeled PTP1B is prepared in assay buffer.
      • Titration: A 2D [¹H,¹⁵N] TROSY spectrum of free PTP1B is acquired. The compound is then titrated in at increasing molar ratios, and a new spectrum is recorded at each step.
      • Data Analysis: Compound-induced aggregation is indicated by widespread signal broadening and a progressive loss of peak intensity across the spectrum, rather than specific chemical shift perturbations [4].
    • Dynamic Light Scattering (DLS):
      • Sample Preparation: Identical samples of PTP1B with and without the compound.
      • Measurement: The hydrodynamic radius of particles in solution is measured.
      • Data Analysis: A shift towards larger particle sizes with increasing compound concentration provides direct evidence of protein aggregation [4].

This compound's Multi-Target Activity Profile

This compound's promiscuity is a key reason for its failure. The table below summarizes its known targets and reported potencies.

Target Reported Activity Reported Potency (IC₅₀/EC₅₀) Potential Experimental Impact
PTP1B Inhibitor 1.6 - 29 µM (varies by assay) [6] [7] Intended therapeutic target for diabetes/obesity.
IKK-β Inhibitor 400 nM [6] [7] Off-target anti-inflammatory or anticancer effects; can confound efficacy and toxicity data.
PPARα/PPARβ(δ) Dual Agonist ~1 µM (EC₅₀) [6] [7] Off-target effects on lipid and glucose metabolism, contributing to observed lipid-lowering in vivo.

Research Recommendations

  • Prioritize Specificity: Focus on developing allosteric inhibitors or compounds that extend into less conserved secondary binding sites (Site B, C, D) to achieve selectivity over TCPTP and other PTPs [1].
  • Implement Early Counterscreens: Include DSF and orthogonal aggregation assays (like DLS) early in your screening funnel to eliminate promiscuous inhibitors.
  • Profile Selectivity: Routinely test lead compounds against a panel of related phosphatases (especially TCPTP) and other common off-targets to de-risk candidates.

References

Ertiprotafib PTP1B aggregation problem

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Aggregation Problem

  • Clinical Background: Ertiprotafib was a small-molecule PTP1B inhibitor investigated for type 2 diabetes. It reached Phase II clinical trials but was discontinued due to insufficient efficacy and dose-limiting adverse effects [1] [2] [3].
  • Atypical Mechanism: Unlike conventional drugs that stabilize their target, this compound reduces the melting temperature of PTP1B, suggesting a destabilizing mechanism [1] [4].
  • Root Cause: Biomolecular NMR studies revealed that this compound binds to PTP1B non-specifically, leading to concentration-dependent protein aggregation. This aggregation, rather than specific active-site or allosteric inhibition, is the primary mechanism of action and the cause of its clinical failure [1].

Key Experimental Evidence & Data

The table below summarizes the core experimental findings that characterize this compound-induced PTP1B aggregation.

Evidence Type Key Observation Experimental Technique Implication
Thermal Stability Decrease in PTP1B's melting temperature (Tm) Differential Scanning Fluorimetry (DSF) [1] Indicates protein destabilization, contrary to most drugs.
Protein Solubility Concentration-dependent loss of protein signal Biomolecular NMR Spectroscopy [1] Suggests the formation of high-molecular-weight aggregates.
Hydrodynamic Radius Increase in the apparent size of PTP1B Dynamic Light Scattering (DLS) [1] Directly confirms the formation of larger particles/aggregates.

Essential Experimental Protocols

Here are detailed methodologies for key experiments to detect and characterize PTP1B aggregation.

Biomolecular NMR Spectroscopy for Detecting Aggregation

This protocol is used to monitor protein integrity and binding at an atomic level.

  • Protein Requirements: Uniformly [²H,¹⁵N]-labeled catalytic domain of PTP1B (residues 1–301 or 1–393) at a concentration of ~0.15 mM in NMR buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) [1].
  • Ligand Preparation: Prepare a stock solution of this compound in DMSO-d6. A control spectrum with DMSO alone should be acquired to rule out solvent effects [1].
  • Titration Procedure: Titrate this compound into the protein sample at increasing molar ratios (e.g., 1:1, 2:1, 5:1, 8:1, 10:1, 15:1). After each addition, acquire a 2D [¹H,¹⁵N] TROSY spectrum [1].
  • Data Analysis:
    • Aggregation Indicator: A progressive, non-specific decrease in signal intensity across most backbone amide peaks without significant chemical shift changes suggests the protein is entering an aggregated state and tumbling slowly out of the NMR detection window [1].
    • Specific Binding Indicator: In contrast, specific inhibitors would cause discrete chemical shift perturbations or line broadening only in residues at the binding site.

The workflow for this NMR-based assay is outlined below:

G Start Prepare [²H,¹⁵N]-labeled PTP1B Step1 Acquire 2D [¹H,¹⁵N] TROSY spectrum of protein alone Start->Step1 Step2 Titrate in this compound (increasing molar ratios) Step1->Step2 Step3 Acquire new NMR spectrum after each addition Step2->Step3 Step4 Analyze spectra for changes Step3->Step4 Result1 Non-specific signal loss → INDICATES AGGREGATION Step4->Result1 Result2 Discrete chemical shifts → INDICATES SPECIFIC BINDING Step4->Result2

Dynamic Light Scattering (DLS) for Sizing Aggregates

DLS measures the hydrodynamic radius of particles in solution and is ideal for confirming aggregation.

  • Sample Preparation: Prepare samples of PTP1B (catalytic domain) with increasing molar ratios of this compound (e.g., 0:1, 2:1, 5:1, 10:1, 15:1) in a suitable buffer. Use the same protein batch and buffer for all measurements to ensure consistency [1].
  • Measurement: Acquire DLS data for each sample. The instrument calculates a size distribution histogram based on the intensity of scattered light.
  • Data Interpretation:
    • A monodisperse sample of pure, properly folded PTP1B will show a single, sharp peak corresponding to its expected molecular size.
    • A positive result for aggregation is a shift in the population histogram towards a larger hydrodynamic radius as the this compound concentration increases [1].

Troubleshooting FAQs

  • Q1: My DSF screen identified a compound that lowers my target's melting temperature. Should I discard it?

    • A: Not necessarily. While a Tm decrease can be a red flag for aggregation, it is not definitive proof. Follow up with orthogonal techniques like NMR or DLS to confirm the mechanism before discontinuing development efforts [1].
  • Q2: Are there other PTP1B inhibitors that have failed due to similar issues?

    • A: The failure of this compound is specifically linked to its aggregation mechanism. Other PTP1B inhibitors, like Trodusquemine, have failed for different reasons, often related to a lack of selectivity over closely related phosphatases like T-cell PTP (TCPTP) [5] [6].
  • Q3: What is the recommended path forward for developing PTP1B inhibitors?

    • A: To overcome past challenges, current research focuses on:
      • Developing Allosteric Inhibitors: Targeting less conserved allosteric sites to achieve greater selectivity [7] [6].
      • Ensuring Specificity: Rigorously testing compounds against other PTPs, especially TCPTP, to avoid off-target effects [5] [6].

References

The Mechanism: Why Ertiprotafib Lowers Melting Temperature

Author: Smolecule Technical Support Team. Date: February 2026

In standard DSF assays, a stabilizing binder increases a protein's melting temperature (Tm). Ertiprotafib does the opposite because its binding destabilizes PTP1B's native structure, leading to non-specific aggregation and inhibition [1].

  • Expected Result for Most Inhibitors: Increase in Tm.
  • Observed Result for this compound: Decrease in Tm.
  • Molecular Cause: Non-specific binding and induction of protein aggregation, as confirmed by biomolecular NMR spectroscopy [1].

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter when investigating this phenomenon.

Question / Issue Possible Cause & Solution
Is the observed Tm reduction a false positive? A true positive is confirmed by orthogonal techniques. Combine DSF with NMR or DLS to confirm aggregation [1].
Unexpected protein precipitation during the assay. This is a direct consequence of this compound's action. Visually inspect samples for cloudiness or precipitate pre- and post-run.

| How to confirm this compound's mode of action? | Use

  • Biomolecular NMR: Monitors loss of peak intensity and chemical shift perturbations indicative of aggregation [1].
  • Dynamic Light Scattering (DLS): Measures the increase in hydrodynamic radius as protein aggregates form [1]. |

Experimental Protocols for Validation

Protocol 1: Validating Aggregation via Biomolecular NMR

This protocol is adapted from the key study on this compound's mechanism [1].

  • Protein Preparation: Produce uniformly labeled [²H,¹⁵N] PTP1B (catalytic domain, residues 1–301). Purify the protein and store it in an NMR-compatible buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
  • Titration: Acquire a 2D [¹H,¹⁵N] TROSY spectrum of free, labeled PTP1B (e.g., 0.15 mM). Titrate this compound (solubilized in DMSO-d6) into the sample at increasing molar ratios (1:1, 2:1, 5:1, etc.), acquiring a new spectrum after each addition.
  • Data Analysis: The primary indicator of aggregation is a progressive loss of peak intensity in the NMR spectrum across many residues, rather than discrete chemical shift changes. This occurs because aggregation broadens resonance lines beyond detection [1].
Protocol 2: Confirming Aggregate Size via Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare samples of PTP1B (e.g., 0.1-0.5 mg/mL) with increasing molar equivalents of this compound (e.g., 0, 2, 5, 10, 15).
  • Measurement: Acquire DLS size distribution histograms for each sample.
  • Expected Result: The histograms will show a clear shift towards larger hydrodynamic radii as the this compound concentration increases, confirming the formation of large, soluble aggregates [1].

Experimental Workflow & Signaling Pathway

The following diagrams, created with Graphviz, outline the experimental workflow to diagnose this issue and PTP1B's role in insulin signaling.

G start Start: Unexpected Tm Drop in DSF step1 Confirm observation with DSF replicate experiments start->step1 step2 Perform DLS to detect protein aggregation step1->step2 step3 Use NMR to confirm non-specific binding step2->step3 step4 Conclusion: Aggregation- based Inhibition step3->step4

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS1/2 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Stimulates GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates

Key Interpretation and Next Steps

A Tm reduction in your DSF assay with this compound is not an experimental error but a signature of its unique aggregation-based inhibition mechanism [1]. This mechanism also explains its insufficient clinical efficacy and adverse effects, halting its further clinical development [1] [2].

References

Ertiprotafib species differences rat dog human

Author: Smolecule Technical Support Team. Date: February 2026

Why Specific Data is Unavailable

The lack of a direct side-by-side comparison in the published literature is likely because Ertiprotafib's clinical development was discontinued. The search results indicate that it was discontinued due to "insufficient clinical efficacy and adverse effects" in Phase II trials and "low oral absorption availability" [1] [2]. Research has since revealed that its mode of action involves inducing aggregation of the PTP1B enzyme, which explains the adverse effects and makes it a less ideal candidate for further study [1].

What is Known About this compound

While a direct species comparison is not available, here is a summary of the key information known about this compound from the search results.

Property Details
Mode of Action Inhibits PTP1B by inducing its aggregation, an atypical mechanism that leads to target destabilization [1].
Additional Target Also acts as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist [1].
Clinical Trial Outcome Discontinued in Phase II trials due to lack of efficacy, dose-limiting adverse effects, and low oral availability [1] [2].

How to Approach Species Differences in Drug Development

For your technical support materials, you can guide researchers on general best practices for evaluating species differences, a critical step in preclinical development. The following workflow outlines a recommended strategy.

start Start: New Compound step1 In Vitro Metabolism Screening start->step1 step2 Identify Metabolizing Enzymes (e.g., CYP isoforms) step1->step2 step3 Compare Enzyme Activity & Expression Across Species step2->step3 step4 Select Most Relevant Animal Model step3->step4 step5 Extrapolate to Human Pharmacokinetics step4->step5

The key is to use in vitro data to predict in vivo outcomes and understand the enzymatic basis for any differences [3]. When planning these experiments, consider the following insights on common metabolic enzymes:

  • CYP2E1: Shows minimal differences between species, making extrapolation from animal models to humans relatively reliable [4] [5].
  • CYP1A, 2C, 2D, and 3A: These isoforms show appreciable interspecies differences in catalytic activity. Data from animal models should be extrapolated to humans with caution [4] [5].

Alternative Research Pathways

Since this compound itself is a discontinued compound, your research may benefit from exploring other avenues:

  • Focus on Modern PTP1B Inhibitors: Research has shifted towards more specific inhibitors. For example, trodusquemine is another PTP1B inhibitor that reached clinical trials and operates via a distinct, allosteric mechanism [1] [2].
  • Investigate Natural Products: Many natural products are now being investigated as PTP1B inhibitors, such as baicalin and myricetin, which may have more favorable properties [2].

References

Quantitative Data Summary: Ertiprotafib Effects in Rats

Author: Smolecule Technical Support Team. Date: February 2026

The following data was observed in rats after treatment with ertiprotafib at a dosage of 200 mg kg⁻¹ day⁻¹ for 28 days [1]:

Effect Measured Male Rats Female Rats
Liver Weight Significantly Increased Significantly Increased
CYP4A Induction ~10-fold ~2.4-fold
CYP2B Induction ~1.2-fold Information Not Provided
CYP3A Induction ~1.7-fold Information Not Provided
Palmitoyl CoA Oxidase Induction ~5.1-fold ~2.9-fold
Carnitine Acetyltransferase Induction ~10.4-fold ~5.2-fold

Detailed Experimental Protocol

If you are investigating a similar phenomenon, the following methodology from the cited study can serve as a reference [1].

  • Animal Model: The study used rats (the specific strain is detailed in the original publication).
  • Dosage and Administration: this compound was administered orally at 200 mg per kg of body weight per day.
  • Treatment Duration: The treatment period was 28 consecutive days.
  • Key Analytical Methods:
    • Organ Weight Measurement: Liver weights were measured and compared to controls.
    • Enzyme Activity Assays: The activity of cytochrome P450 (CYP) enzymes (CYP4A, CYP2B, CYP3A) and peroxisomal enzymes (Palmitoyl CoA oxidase, Carnitine acetyltransferase) was measured in liver tissues.
    • Gene Expression Analysis: In complementary in vitro experiments, mRNA levels were quantified in primary rat hepatocytes treated with this compound (50 µM).

Mechanism of Action & Troubleshooting

The liver weight increase is linked to a mechanism that shows significant species-specific differences.

  • Primary Mechanism in Rats: The observed hepatomegaly (enlarged liver) is attributed to peroxisome proliferation [1]. This compound acts as an inducer of the CYP4A subfamily and peroxisomal fatty acid oxidation enzymes. This induction profile is a classic response to peroxisome proliferators in rodents. The process can be visualized as follows:

G This compound This compound PPAR PPAR Activation (Potential Mechanism [2]) This compound->PPAR CYP4A CYP4A Induction (Up to 10-fold [1]) PPAR->CYP4A PeroxisomalEnzymes Peroxisomal Enzyme Induction (e.g., Carnitine acetyltransferase: 10.4-fold [1]) PPAR->PeroxisomalEnzymes Peroxisome Peroxisome Proliferation CYP4A->Peroxisome Leads to PeroxisomalEnzymes->Peroxisome LiverWeight Increased Liver Weight Peroxisome->LiverWeight

  • Critical Species Difference: This pathway is a recognized rodent-specific effect. The same study confirmed that this compound did not induce CYP3A, CYP4A, or peroxisomal enzymes in dogs and, most importantly, did not induce CYP4A mRNA in human primary hepatocytes [1]. Therefore, the liver weight increase is not anticipated to be a relevant safety concern in humans [1].

Frequently Asked Questions (FAQs)

Q1: Is the increase in liver weight caused by this compound a adverse effect? In rats, it is a known, compound-induced adaptive change associated with peroxisome proliferation. However, since this mechanism is not relevant to humans, the finding in rats is not considered predictive of human hepatotoxicity [1].

Q2: Does this compound also induce other cytochrome P450 enzymes? Yes, in addition to the strong induction of CYP4A, the study recorded modest induction of CYP2B and CYP3A in male rats [1]. It is not a potent broad-spectrum P450 inducer, especially in non-rodent species.

Q3: Are there other known mechanisms for this compound's action? Yes, beyond PTP1B inhibition, this compound has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which contributes to its metabolic effects and the observed peroxisome proliferation in rodents [2].

References

Ertiprotafib cytochrome P450 induction concerns

Author: Smolecule Technical Support Team. Date: February 2026

CYP Induction & Enzyme Response Profiles

The table below summarizes the effects of Ertiprotafib on liver enzymes across different species and systems.

Species/System Key CYP Induction Findings Key Peroxisomal Enzyme & Other Findings

| Rats (in vivo) [1] | CYP4A: ~10-fold induction (males), ~2.4-fold (females) CYP2B: ~1.2-fold induction (males) CYP3A: ~1.7-fold induction (males) | Liver Weight: Significantly increased Palmitoyl CoA Oxidase: ~5.1-fold induction (males) Carnitine Acetyltransferase: ~10.4-fold induction (males) | | Dogs (in vivo) [1] | CYP3A, CYP4A: No induction observed | Liver Weight: Moderately increased in males | | Rat Hepatocytes (in vitro) [1] | CYP4A mRNA: Marked induction (up to 5-fold) | Not Specified | | Human Hepatocytes (in vitro) [1] | CYP4A mRNA: No induction observed | Not Specified |

Frequently Asked Questions

Q1: Should I be concerned about this compound causing CYP-based drug interactions in human trials? Based on the primary study, no. The data indicates that the liver weight increases and significant CYP induction observed in rats are rodent-specific phenomena, linked to peroxisome proliferation. This compound did not induce CYP3A or CYP4A in dogs and, most importantly, did not induce CYP4A mRNA in human primary hepatocytes. The study concluded that this compound "is not expected to exert any significant effects on hepatic drug-metabolizing enzymes in humans." [1]

Q2: What is the primary mechanism of action of this compound? this compound has a complex mechanism. It was developed as an insulin sensitizer and is known to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin and leptin signaling [2] [3]. It also acts as a dual PPARα/γ (Peroxisome Proliferator-Activated Receptor) agonist [2]. Activation of PPARα is the classic mechanism underlying the CYP4A induction and peroxisome proliferation observed in rodents [1].

Q3: Why was this compound's clinical development discontinued? this compound was discontinued after Phase II clinical trials due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [3] [4]. Subsequent research suggests that its adverse effects may be linked to an atypical mechanism of PTP1B inhibition, where the molecule causes non-specific binding and aggregation of the PTP1B protein, rather than a specific, reversible inhibition [3] [4].

Experimental Protocols for Key Assays

For researchers needing to validate or test for similar effects, here are methodologies for key assays referenced in the literature.

1. In Vitro Induction Assay in Human Hepatocytes This methodology is adapted from the validation of the HepaRG cell line test method for OECD TG purposes [5].

  • Cell Model: Differentiated, cryopreserved human HepaRG cells.
  • Procedure:
    • Thaw and plate HepaRG cells according to manufacturer's specifications.
    • Expose cells to a range of concentrations of the test compound (e.g., this compound) and positive controls for a set period (typically 48-72 hours) to allow for enzyme induction.
    • Positive controls should include known inducers for specific CYP isoforms:
      • CYP1A1/1A2: Omeprazole or β-Naphthoflavone
      • CYP2B6: Phenobarbital
      • CYP3A4: Rifampicin
    • After incubation, measure CYP enzymatic activity using isoform-specific probe substrates (e.g., Testosterone for CYP3A4, Bupropion for CYP2B6) and quantify metabolite formation using LC-MS/MS.
    • Alternatively, mRNA levels can be quantified using RT-qPCR to assess induction directly at the transcriptional level.

2. Assessing PTP1B Inhibition Kinetics This protocol describes how to characterize the mode of inhibition, which revealed this compound's atypical aggregating mechanism [3] [4].

  • Enzyme: Recombinant human PTP1B (catalytic domain 1-301 or full-length 1-393).
  • Assay Buffer: 50 mM Tris-HCl, pH 6.8.
  • Substrate: p-Nitrophenyl phosphate (pNPP).
  • Procedure:
    • Prepare a substrate saturation curve with pNPP (e.g., 0.125 mM to 2 mM).
    • Measure the initial velocity of the reaction (hydrolysis of pNPP to p-nitrophenol) by monitoring absorbance at 405 nm over 20 minutes at room temperature.
    • Repeat the saturation curve experiments with at least five fixed concentrations of the inhibitor (this compound).
    • Plot the data on a Lineweaver-Burk plot (double-reciprocal plot: 1/V vs. 1/[S]) to determine the mode of inhibition (competitive, non-competitive, uncompetitive). A tell-tale sign of this compound's mechanism is a concentration-dependent decrease in the melting temperature (Tm) of PTP1B in a DSF assay, unlike stabilizers [4].
  • Advanced Mechanistic Study:
    • Use biomolecular NMR spectroscopy to monitor chemical shift perturbations and line broadening in 2D [1H,15N] TROSY spectra of PTP1B upon titration with this compound. A global loss of signal intensity suggests aggregation [3] [4].
    • Confirm aggregation using Dynamic Light Scattering (DLS) to detect an increase in hydrodynamic radius.

Signaling Pathways & Experimental Workflows

G ERTI This compound PPAR PPARα/γ (Nuclear Receptor) ERTI->PPAR Activates PTP1B PTP1B (Protein Target) ERTI->PTP1B Binds & Causes CYP_Induction CYP4A Enzyme Induction (Observed in Rodents) PPAR->CYP_Induction Transcriptional Upregulation PTP1B_Agg PTP1B Aggregation (Atypical Inhibition) PTP1B->PTP1B_Agg Non-Specific Binding Human_Outcome Human Outcome: No Significant CYP Induction CYP_Induction->Human_Outcome Species-Specific Effect PTP1B_Agg->Human_Outcome Contributes to Adverse Effects

G Start Start: Treat Cells/Animals with this compound A1 In Vivo Animal Study (e.g., Rat, Dog) Start->A1 A2 In Vitro Cell-Based Study (e.g., Human Hepatocytes) Start->A2 B1 Measure: - Liver Weight - CYP Enzyme Activity - Peroxisomal Enzymes A1->B1 B2 Measure: - CYP mRNA Levels - CYP Enzyme Activity A2->B2 C1 Outcome: Species Comparison (Data Table) B1->C1 C2 Outcome: Human Relevance Assessment B2->C2

References

Troubleshooting Guide: Ertiprotafib Assay Variability

Author: Smolecule Technical Support Team. Date: February 2026

Reported Issue: Significant variability and unreliable activity data for Ertiprotafib in PTP1B inhibition assays. Root Cause: Research indicates that this compound does not inhibit PTP1B through a standard competitive or allosteric mechanism. Instead, it induces non-specific aggregation and eventual precipitation of the PTP1B protein itself [1]. This atypical mechanism is the primary source of assay inconsistency.

Key Evidence:

  • Biophysical Observations: In Differential Scanning Fluorimetry (DSF) assays, this compound lowers the melting temperature (Tm) of PTP1B, which is opposite to the stabilizing effect seen with most true inhibitors [1].
  • NMR and DLS Data: Biomolecular NMR spectroscopy and Dynamic Light Scattering (DLS) experiments show that adding this compound leads to a concentration-dependent loss of signal intensity and an increase in particle size, confirming protein aggregation [1].

Quantitative Data Summary

The table below summarizes the key quantitative findings from the literature on this compound.

Parameter Reported Value / Finding Experimental Context
PTP1B IC₅₀ Not explicitly stated Discontinued after Phase II trials due to insufficient efficacy and adverse effects [1] [2].
Primary Mechanism on PTP1B Induces protein aggregation and inhibition via precipitation [1]. Biomolecular NMR, DLS, and DSF assays.
IKK-β IC₅₀ 400 nM [2] Identified as a potent off-target activity.
Other Known Activities Dual PPARα/PPARγ agonist [2]. Contributed to its complex pharmacological profile.

Experimental Protocols from Literature

If you are investigating this compound's effects, these published methodologies can serve as a reference.

1. Protocol: Investigating PTP1B Aggregation via NMR [1]

  • Protein: Human PTP1B catalytic domain (residues 1–301 or 1–393).
  • Sample Preparation: Prepare a 0.15 mM sample of uniformly [²H,¹⁵N]-labeled PTP1B in NMR buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
  • Ligand Titration: Titrate this compound (solubilized in DMSO-d₆) into the protein sample at increasing molar ratios (e.g., 1:1, 2:1, 5:1, up to 15:1).
  • Data Acquisition: Acquire 2D [¹H,¹⁵N] TROSY spectra after each addition.
  • Expected Result: A concentration-dependent decrease in peak intensity across the spectrum, indicating widespread aggregation, without significant chemical shift perturbations.

2. Protocol: Confirming Aggregation via Dynamic Light Scattering (DLS) [1]

  • Sample: PTP1B protein sample.
  • Measurement: Acquire DLS size distribution histograms of PTP1B alone and with increasing molar ratios of this compound (e.g., 0, 2, 5, 10, 15).
  • Expected Result: A shift in the particle size histogram towards larger hydrodynamic radii as the this compound concentration increases.

PTP1B Signaling Pathway & Therapeutic Targeting

To contextualize why PTP1B is a target and how different inhibitors work, the following diagram illustrates the pathway and inhibition strategies. This compound's mechanism is an outlier compared to other inhibitors.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding IRS IRS1/2 IR->IRS Phosphorylation PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 JAK2 JAK2/STAT Signaling ObR->JAK2 Activation Satiety Increased Satiety & Energy Expenditure JAK2->Satiety PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates AllostericInhib Allosteric Inhibitors (e.g., Trodusquemine) AllostericInhib->PTP1B Inhibits ActiveSiteInhib Active Site Inhibitors (pTyr Mimetics) ActiveSiteInhib->PTP1B Inhibits ErtiprotafibNode This compound ErtiprotafibNode->PTP1B Induces Aggregation

Key Takeaways for Researchers

  • This compound is a promiscuous agent: Its primary mechanism involves protein aggregation, and it has potent off-target effects against IKK-β and PPAR receptors [1] [2]. Data generated with this compound should be interpreted with extreme caution.
  • Assay variability is a feature, not a bug: Inconsistencies in IC₅₀ measurements are a direct consequence of its aggregation-based mechanism of action [1].
  • Consider modern PTP1B inhibitors: Research has moved towards more specific active-site or allosteric inhibitors to avoid these issues. Examples from recent literature include Alkannin (IC₅₀ = 19.47 μM) [3] and novel synthetic compounds like certain benzamido derivatives [4].

References

Ertiprotafib: Storage, Handling & Experimental Guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Overview

  • IUPAC Name: (2R)-2-[4-[(2Z,4E,6E)-7-[3-Bromo-2,4-dimethyl-5-(methylsulfanyl)thiophen-6-yl]hepta-2,4,6-trienyl]phenoxy]-2-phenylacetic acid
  • Synonyms: PTP 112
  • CAS No.: 251303-04-5
  • Molecular Weight: 559.51 g/mol [1]

Storage & Handling Specifications

The supplier MedChemExpress provides the following storage specifications for Ertiprotafib [1]:

Condition Specification
Short-Term Storage 4°C, sealed storage, away from moisture and light [1]
Long-Term Storage -20°C, 1 month (sealed storage, away from moisture and light) [1]
Stock Solution Storage -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light) [1]
Form Solid, light yellow to yellow [1]

Experimental Protocols

1. Preparation of Stock Solutions this compound has good solubility in DMSO. The following protocol is recommended for preparing stock solutions [1]:

  • Solvent: Use DMSO. Note that hygroscopic DMSO can impact solubility; use newly opened containers for best results.
  • Concentration: A typical stock concentration is 25 mg/mL, which is equivalent to 44.67 mM.
  • Procedure: Weigh the solid this compound and dissolve it in DMSO to the desired concentration. Gently vortex and warm if necessary to aid dissolution.
  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

2. Preparation of Working Solutions for In Vivo Studies For animal studies, the following protocol can be used to prepare a suspended working solution. This example prepares 1 mL of a 2.5 mg/mL solution [1]:

  • Take 100 µL of the DMSO stock solution (25 mg/mL).
  • Add 400 µL of PEG300 and mix evenly.
  • Add 50 µL of Tween-80 and mix evenly.
  • Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL.
  • The resulting solution is a suspension and may require sonication to ensure uniformity before administration [1].

Key Experimental Considerations & Troubleshooting

Potential Issue: Target Aggregation A critical finding from research is that this compound can inhibit PTP1B by inducing its aggregation, rather than through a specific active-site or allosteric interaction [2].

  • Evidence: Biomolecular NMR spectroscopy and Dynamic Light Scattering (DLS) showed that this compound causes PTP1B to aggregate in a concentration-dependent manner [2].
  • Impact: This aggregation mode-of-action may be linked to the insufficient clinical efficacy and adverse effects that led to the discontinuation of its clinical development [2].
  • Troubleshooting Tip: If your experiments with PTP1B yield unexpected inhibition or non-classical kinetics, investigate the possibility of non-specific aggregation. Techniques like DLS can be used to check for protein aggregation in the presence of the compound.

Other Known Biological Activities When designing control experiments, be aware that this compound is not a selective PTP1B inhibitor. Its activity in cellular or animal models may be due to a combination of effects [1] [3]:

  • IKK-β Inhibition: IC50 of 400 nM [1] [3].
  • Dual PPAR Agonist: Acts as an agonist for PPARα and PPARβ with EC50 values of approximately 1 µM for each [1].

Stability Assessment Workflow

To systematically assess this compound stability in your experiments, you can follow this general workflow. The key principle is that this compound decreases PTP1B's melting temperature, which is an atypical behavior for most drugs and indicates protein destabilization [2] [4].

G Start Start: Assess this compound Stability Step1 1. Check Physical State Start->Step1 Step2 2. Analyze Biological Activity Step1->Step2 Note1 Solid: Color change from light yellow? Solution: Precipitation formed? Step1->Note1 Step3 3. Evaluate Protein Target Stability Step2->Step3 Note2 Run a reference assay (e.g., PTP1B inhibition) Step2->Note2 Step4 Interpret Results Step3->Step4 Note3 Use DSF: Decrease in PTP1B melting temperature (Tm) is expected Step3->Note3 Note4 Significant change from baseline indicates compound degradation or confirmation of its atypical mode-of-action Step4->Note4

References

Troubleshooting Guide: Ertiprotafib & PTP1B Aggregation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why does my Differential Scanning Fluorimetry (DSF) assay show a decrease in PTP1B's melting temperature with Ertiprotafib, unlike typical inhibitors? A decrease in melting temperature is a key indicator of this compound's atypical mechanism. While most stabilizing ligands increase a protein's thermal stability, this compound destabilizes PTP1B, leading to a lower Tm [1] [2]. This observation was a primary clue that its mode of action differs from standard active-site or allosteric inhibitors.

Q2: What is the primary concentration-dependent effect of this compound on PTP1B? Biomolecular NMR and DLS data show that this compound induces PTP1B aggregation in a concentration-dependent manner [1] [2]. Inhibition occurs because the aggregated protein is functionally inactive. This non-specific mechanism is the root cause of the insufficient clinical efficacy and adverse effects observed in trials [1] [2] [3].

Q3: What are the practical experimental consequences of this aggregation? The table below summarizes the quantitative changes observed in key biophysical assays as this compound concentration increases:

Table 1: Concentration-Dependent Effects of this compound on PTP1B

Molar Ratio (this compound:PTP1B) Observation in NMR Observation in DLS Inferred Biological Effect
1:1 to 5:1 Broadening of a subset of backbone amide signals Initial increase in hydrodynamic radius Initial, non-specific binding
8:1 to 15:1 Progressive loss of most signals in the spectrum Formation of large, polydisperse particles Widespread protein aggregation
>15:1 Near-complete signal loss Significant presence of large aggregates Extensive precipitation and functional loss
Experimental Protocol: Characterizing this compound-Induced Aggregation

The following methodology is adapted from the key research paper to help you replicate and validate these findings [2].

  • Protein Production: Express the human PTP1B catalytic domain (residues 1–301) or the full-length cytosolic domain (1–393) in E. coli. Use D2O-based M9 minimal media with 15NH4Cl for producing uniformly [2H,15N]-labeled protein for NMR.
  • Biomolecular NMR Spectroscopy:
    • Acquire 2D [1H,15N] TROSY spectra on an 800 MHz spectrometer at 298 K.
    • Prepare a sample of 0.15 mM [2H,15N]-labeled PTP1B in NMR buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
    • Titrate this compound (solubilized in DMSO-d6) into the PTP1B sample at increasing molar ratios (e.g., 1:1, 2:1, 5:1, 8:1, 10:1, 15:1).
    • Process and compare spectra. Monitor for chemical shift perturbations, line broadening, and eventual signal loss as indicators of binding and aggregation.
  • Dynamic Light Scattering (DLS):
    • Prepare PTP1B samples with the same molar ratios of this compound as used for NMR.
    • Acquire DLS data and analyze the size distribution histograms. A shift towards larger hydrodynamic radii confirms aggregate formation.

This compound's Mechanism and Experimental Workflow

The following diagram illustrates the atypical inhibitory mechanism of this compound and the experimental workflow to detect it.

G A PTP1B Catalytic Domain (Properly Folded) B Add this compound A->B C Non-Specific Binding & Destabilization B->C D PTP1B Aggregation C->D E Loss of Function (Enzyme Inhibition) D->E G DSF: ↓ Melting Temp (Tm) H NMR: ↓ Signal Intensity I DLS: ↑ Hydrodynamic Radius F Experimental Observation: F->G F->H F->I

Frequently Asked Questions (FAQs)

Q: Why was this compound discontinued in clinical trials? this compound was discontinued after Phase II clinical trials due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [3] [4]. The underlying reason for these issues, as revealed by subsequent research, is its tendency to cause non-specific aggregation of the PTP1B target [1] [2].

Q: Does this compound have any other relevant biological activities? Yes. In addition to inhibiting PTP1B, this compound is also a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist [2] [4]. This means its in vivo effects may result from a combination of mechanisms, not just PTP1B inhibition.

Q: What is the main takeaway for developing new PTP1B inhibitors? this compound highlights a critical pitfall in drug discovery. Destabilizing compounds identified in DSF screens should be rigorously investigated for their molecular mechanism early in development [2]. Relying solely on inhibition data without understanding the mechanism, such as aggregation, can lead to costly late-stage failures.

References

Ertiprotafib's Mechanism of Action & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib was initially developed as a PTP1B inhibitor for type 2 diabetes but failed in Phase II clinical trials due to insufficient efficacy and adverse effects [1] [2] [3]. Research later revealed that its primary mechanism is non-specific binding leading to PTP1B aggregation and inactivation, unlike typical active-site or allosteric inhibitors [4] [3] [5]. It also has additional off-target activities [6] [2].

The table below summarizes its multi-target profile and the experimental challenges it poses.

Aspect Description Experimental Challenge / Consequence
Primary Target (PTP1B) Inhibits PTP1B, a negative regulator of insulin and leptin signaling [1] [7]. The intended therapeutic action is subverted by its problematic mechanism.
Established Mechanism Induces concentration-dependent aggregation of the PTP1B catalytic domain, leading to irreversible inactivation [4] [3]. Results in artifactual inhibition in assays; explains clinical failure and dose-limiting toxicity [4] [5].
Off-Target Activity (IKK-β) Potent inhibitor of IκB kinase β (IKK-β), with an IC₅₀ of 400 nM [6]. Complicates data interpretation; observed anti-diabetic effects may stem from IKK-β inhibition and subsequent reduction of insulin resistance [6] [2].
Off-Target Activity (PPAR) Functions as a dual agonist for PPARα and PPARγ receptors [2] [3]. Contributes to hypoglycemic and anti-lipidemic effects, masking the pure PTP1B inhibition phenotype [2].
Selectivity Originally showed "acceptable selectivity" [3]. The aggregation mechanism calls all selectivity data into question, as promiscuous aggregators can show false specificity.

A key observation in thermal shift assays (DSF) is that this compound decreases PTP1B's melting temperature, whereas most stabilizing inhibitors increase it [4] [3]. This destabilization is a direct result of the non-specific binding that precedes aggregation.

The following diagram illustrates this aggregation mechanism and its consequences.

G Start This compound Step1 Binds non-specifically to PTP1B catalytic domain Start->Step1 Step2 Induces Protein Destabilization Step1->Step2 Step3 Causes Protein Aggregation Step2->Step3 Step4 Leads to Irreversible Inactivation of PTP1B Step3->Step4 Consequence Experimental Artefacts & Lack of Clinical Efficacy Step4->Consequence

Troubleshooting Guide & Experimental Protocols

If your research involves this compound, you should rigorously verify that observed effects are due to specific target inhibition and not aggregation artifacts.

Key Questions and Solutions
Question / Issue Recommended Solution / Best Practice

| Is the inhibition I see in my assay real and specific? | 1. Vary Enzyme Concentration: Aggregation-based inhibition is dependent on enzyme concentration. If IC₅₀ shifts with enzyme concentration, it suggests aggregation [4]. 2. Use Detergents: Include non-ionic detergents like Triton X-100 in your assay buffer to disrupt non-specific aggregates. 3. Test for Time-Dependence: True aggregators often show time-dependent inhibition. | | How can I confirm PTP1B aggregation? | 1. Differential Scanning Fluorimetry (DSF): A decrease in melting temperature (ΔTₘ) is a red flag for destabilization and aggregation [4] [3]. 2. Dynamic Light Scattering (DLS): Directly measure the hydrodynamic radius of your protein sample with and without this compound to detect aggregate formation [4]. 3. Biomolecular NMR Spectroscopy: The "gold standard" for observing aggregation. Look for progressive line broadening and loss of signal intensity in 2D [¹H,¹⁵N]-TROSY spectra upon titrating this compound [4] [3]. | | How do I account for its multi-target effects? | 1. Use Selective Controls: Employ highly selective PTP1B inhibitors as positive controls to isolate PTP1B-specific effects [8]. 2. Employ Counter-Screens: Always run counter-assays for IKK-β and PPAR activity to deconvolute the source of any observed phenotypic effects [6] [2]. |

Detailed Protocol: Validating PTP1B Inhibition Mechanism

This workflow helps distinguish specific inhibition from non-specific aggregation.

G Step1 1. Perform Initial Activity Assay (Measure IC₅₀) Step2 2. Conduct Thermal Shift Assay (DSF) Monitor for decrease in Tₘ Step1->Step2 Step3 3. Run Dynamic Light Scattering (DLS) Check for increased particle size Step2->Step3 If Tₘ decreases Result1 Result: Stable or Increased Tₘ Proceed to further studies Step2->Result1 If Tₘ increases/is stable Step4 4. Titrate Compound in NMR Assay Observe signal broadening/loss Step3->Step4 Result2 Result: Decreased Tₘ & Aggregates Compound is an aggregator Step4->Result2

Methodology Details [4] [3]:

  • Protein Production: Express and purify the human PTP1B catalytic domain.
  • NMR Spectroscopy: Acquire 2D [¹H,¹⁵N] TROSY spectra of ¹⁵N-labeled PTP1B. Titrate this compound and monitor for progressive loss of peak intensity and chemical shift perturbations.
  • Dynamic Light Scattering (DLS): Measure the size distribution of PTP1B alone and with increasing molar ratios of this compound. A shift towards larger hydrodynamic radii confirms aggregation.

Key Takeaways for Researchers

  • Interpret historical data with caution. Any prior results obtained with this compound should be re-evaluated in light of its aggregation mechanism.
  • It is not a suitable tool compound. For new studies on PTP1B, choose inhibitors with validated, specific mechanisms of action.
  • Destabilizers in DSF are red flags. When screening for new inhibitors, compounds that lower the melting temperature of the target should be prioritized for mechanistic counter-screening to rule out aggregation.

References

Ertiprotafib specificity concerns multiple targets

Author: Smolecule Technical Support Team. Date: February 2026

Key Specificity Concerns of Ertiprotafib

This compound is not a selective inhibitor, which is a primary cause of experimental complexity. Its activity spans multiple, distinct biological targets.

Target Reported IC50 / EC50 Functional Consequence Experimental Consideration
PTP1B [1] [2] 1.6 - 29 µM (varies by assay) [1] Insulin sensitization [1] IC50 varies significantly with assay conditions (substrate, pH, buffer); requires careful protocol standardization [1].
IKK-β [1] [3] 400 nM [1] [3] Anti-inflammatory effects; potential confounding in metabolic studies [3]. Potency for IKK-β may surpass PTP1B inhibition under certain conditions, potentially dominating the observed phenotype [1] [3].
PPARα/PPARγ [2] ~1 µM (EC50) [1] Insulin sensitization; lipid metabolism alterations [1] [2] Contributes to therapeutic effect but complicates attribution of mechanism to a single target [2].
PTP1B (Aggregation) [4] N/A Non-competitive inhibition via protein aggregation; likely low selectivity [4]. Explains atypical DSF results (decreased Tm); inhibition is not via active-site binding, suggesting promiscuity [4].

Essential Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments cited in research, which are crucial for investigating this compound's effects.

PTP1B Enzyme Inhibition Assay (From In Vitro Evidence)

This protocol is adapted from assays used to characterize this compound [1].

  • Principle: Measures the inhibition of PTP1B's phosphatase activity on a synthetic substrate.
  • Reagents:
    • Recombinant human PTP1B (catalytic domain, 1-301) [4].
    • This compound (e.g., solubilized in DMSO) [1] [4].
    • p-nitrophenyl phosphate (pNPP) as substrate [5].
    • Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP [4].
  • Procedure:
    • Incubate PTP1B with varying doses of this compound (e.g., 0.001-1 µM for IKK-β, higher for PTP1B) for a pre-incubation period [1].
    • Initiate the reaction by adding the pNPP substrate.
    • Monitor the conversion of pNPP to p-nitrophenol by measuring the increase in absorbance at 405-410 nm over time.
    • Calculate enzyme velocity and determine IC50 values from dose-response curves.
  • Troubleshooting FAQ:
    • Q: Why is my measured IC50 for PTP1B inconsistent with literature values?
    • A: The reported IC50 for PTP1B is highly variable (1.6 to 29 µM) [1]. Ensure consistency in buffer composition, pH, substrate concentration, and enzyme source. Always include a reference inhibitor for assay validation.
Investigating Target Aggregation via Differential Scanning Fluorimetry (DSF)

This protocol is critical for identifying this compound's atypical mechanism [4].

  • Principle: A stabilizer increases protein melting temperature (Tm); this compound decreases it.
  • Reagents:
    • Purified PTP1B (catalytic domain).
    • This compound (DMSO stock).
    • SYPRO Orange or similar fluorescent dye.
    • Real-time PCR instrument.
  • Procedure:
    • Prepare samples of PTP1B with and without this compound, along with the fluorescent dye.
    • Run a thermal ramping protocol (e.g., from 25°C to 95°C) in the real-time PCR instrument.
    • Monitor fluorescence as the protein unfolds and the dye binds hydrophobic regions.
    • Calculate the Tm from the first derivative of the fluorescence vs. temperature curve. A decrease in Tm with this compound suggests destabilization and potential aggregation [4].
  • Troubleshooting FAQ:
    • Q: I observe a decrease in Tm with my PTP1B inhibitor. Does this confirm it is aggregating?
    • A: A decrease in Tm is a strong indicator of a non-standard mechanism like aggregation, as seen with this compound [4]. Follow up with Dynamic Light Scattering (DLS) or biomolecular NMR to confirm aggregate formation [4].
Validating Specificity Against TCPTP

A critical control experiment due to high catalytic domain homology with PTP1B [6].

  • Principle: Test inhibition against T-cell Protein Tyrosine Phosphatase (TCPTP) to assess selectivity.
  • Procedure: Run identical enzyme inhibition assays as for PTP1B, but using recombinant TCPTP. A lack of selectivity over TCPTP is a major red flag for drug development due to TCPTP's role in immune function [6].

The experimental workflow below outlines the key steps for characterizing a compound like this compound, incorporating the specificity checks and assays previously discussed.

G Start Start: Compound of Interest DSF Differential Scanning Fluorimetry (DSF) Start->DSF Decision1 Melting Temperature (Tm) Change? DSF->Decision1 AggregationPath Investigate Aggregation (DLS, NMR) Decision1->AggregationPath Tm Decreases EnzymeAssay Enzyme Inhibition Assay (PTP1B) Decision1->EnzymeAssay Tm Stable/Increases MechInsights Gather Mechanistic Insights AggregationPath->MechInsights SpecificityPanel Selectivity Panel (TCPTP, IKK-β, PPAR) EnzymeAssay->SpecificityPanel SpecificityPanel->MechInsights End Interpret Data & Conclude on Specificity MechInsights->End

Research Implications & Conclusion

The primary reason for this compound's failure in Phase II clinical trials was a combination of insufficient efficacy and dose-limiting adverse effects [4] [7]. Its lack of specificity and problematic mechanism of action are the likely root causes.

  • Attributing Phenotypes: In cellular or animal models, observed effects (e.g., improved glucose tolerance) cannot be attributed solely to PTP1B inhibition. You must experimentally rule out contributions from IKK-β inhibition, PPAR agonism, and non-specific toxicity [1] [2] [3].
  • Interpreting Negative Data: If you are using this compound as a "standard" PTP1B inhibitor and your results are inconclusive or contradictory, the compound's promiscuity and aggregation behavior are likely confounding factors [4].

References

Comprehensive Comparison: Ertiprotafib vs. Trodusquemine as PTP1B Inhibitors for Metabolic Disease Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a crucial regulatory enzyme that dephosphorylates and deactivates key components in insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes, obesity, and related metabolic disorders [1] [2]. By negatively regulating insulin receptor (IR) and insulin receptor substrate (IRS) phosphorylation, PTP1B attenuates insulin sensitivity and contributes to insulin resistance [2]. Similarly, PTP1B dephosphorylates JAK2 in leptin signaling, impairing appetite suppression and energy expenditure regulation [1]. The validation of PTP1B as a therapeutic target is supported by studies demonstrating that PTP1B-knockout mice exhibit enhanced insulin sensitivity, increased energy expenditure, and resistance to diet-induced obesity without major developmental abnormalities [1] [2]. Despite this compelling biological rationale, developing selective PTP1B inhibitors has proven challenging due to the high conservation of the catalytic site across protein tyrosine phosphatases, particularly T-cell PTP (TCPTP), which shares 74% sequence homology in its catalytic domain [3] [4]. This review comprehensively compares two clinically advanced PTP1B inhibitors—Ertiprotafib and Trodusquemine—focusing on their mechanisms, experimental data, and implications for therapeutic development.

Compound Profiles and Clinical Status

Table 1: Clinical Development Status of PTP1B Inhibitors

Inhibitor Other Names Origin Clinical Status Primary Reasons for Discontinuation/Development
This compound - Synthetic Phase II (Discontinued) Insufficient efficacy, dose-limiting adverse effects [5] [6]
Trodusquemine MSI-1436 Natural aminosterol from dogfish shark Phase I/II (Completed safety trials) Repurposed for regeneration studies; demonstrated good safety profile [1] [7] [8]

This compound was developed as an oral PTP1B inhibitor with monocarboxylic acid pTyr mimetic properties and reached Phase II clinical studies for type 2 diabetes treatment in both the USA and Europe before being discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [5] [6]. Interestingly, subsequent research revealed that this compound possesses multiple mechanisms of action beyond PTP1B inhibition, including dual agonism of PPARα and PPARγ, which may have contributed to both its efficacy profile and adverse effects [9].

Trodusquemine (MSI-1436) is a naturally occurring aminosterol isolated from the liver of the dogfish shark that functions as a potent allosteric PTP1B inhibitor [1] [7]. Unlike this compound, Trodusquemine has demonstrated an exceptional safety profile in Phase I and Ib clinical trials for obesity and type 2 diabetes, with doses effective for stimulating regeneration being 5-50 times lower than the maximum well-tolerated human dose [7]. This compound is currently being repurposed and investigated for its potential in tissue regeneration and treatment of metabolic syndrome-related organ dysfunction [7] [8].

Mechanisms of PTP1B Inhibition

This compound: Catalytic Site Targeting and Aggregation Induction

This compound was initially designed as a monocarboxylic acid pTyr mimetic, suggesting it would competitively inhibit PTP1B by binding to its catalytic site [5]. However, biomolecular NMR spectroscopy studies revealed a more complex and ultimately problematic mechanism. Rather than conventional active site inhibition, this compound induces concentration-dependent aggregation of PTP1B, effectively inhibiting enzyme activity by causing protein precipitation [5]. This unusual mechanism explains the atypical observation that this compound reduces the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays, contrary to most drugs that stabilize their targets upon binding [5]. This aggregation-based inhibition likely contributes to the insufficient selectivity and adverse effects that hampered its clinical development, as this mechanism could potentially affect other proteins nonspecifically.

Beyond its effects on PTP1B, this compound exhibits multiple pharmacological activities, functioning as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic and anti-lipidemic activity [5] [9]. Additionally, this compound potently inhibits IκB kinase β (IKK-β) with an IC₅₀ of 400 nM, potentially modulating inflammatory pathways [10]. This multi-target pharmacology complicates the interpretation of this compound's therapeutic effects and may contribute to both its efficacy and toxicity profiles.

Trodusquemine: Allosteric Inhibition and Functional Consequences

Trodusquemine employs a fundamentally different strategy, functioning as a non-competitive allosteric inhibitor that binds to a distinct region of PTP1B rather than the conserved catalytic site [1]. Recent studies indicate that Trodusquemine inhibits PTP1B activity through interaction with the intrinsically disordered C-terminus of the enzyme, a mechanism that confers superior selectivity compared to catalytic site-directed inhibitors [5] [1]. This allosteric modulation results in selective inhibition without inducing the aggregation observed with this compound.

The allosteric mechanism of Trodusquemine translates to several functional advantages. By preserving the structural integrity of PTP1B while modulating its activity, Trodusquemine maintains more physiological regulation of PTP1B-dependent signaling pathways. This approach effectively enhances insulin and leptin sensitivity by preventing PTP1B-mediated dephosphorylation of their downstream effectors without completely ablating PTP1B function [1] [8]. Additionally, the targeting of a less-conserved region of PTP1B explains Trodusquemine's excellent selectivity profile over other protein tyrosine phosphatases, particularly TCPTP, addressing a major challenge in PTP1B inhibitor development [1] [4].

Table 2: Mechanism of Action Comparison

Characteristic This compound Trodusquemine
Binding Site Non-specific, induces aggregation [5] Allosteric site (C-terminal disordered region) [5] [1]
Inhibition Type Aggregation-based Non-competitive allosteric [1]
Effect on PTP1B Stability Decreases melting temperature (destabilizing) [5] Conventional stabilization (predicted)
Selectivity Challenges Low selectivity due to aggregation mechanism [5] High selectivity due to allosteric mechanism [1]
Additional Targets PPARα/γ dual agonist, IKK-β inhibitor [10] [9] Highly selective for PTP1B [1]

Experimental Data and Efficacy Profiles

Metabolic Effects and Therapeutic Efficacy

This compound demonstrated promising efficacy in preclinical models of insulin resistance. In insulin-resistant rodent models, this compound and its analogs significantly lowered fasting blood glucose and insulin levels while improving glycemic excursion during oral glucose tolerance tests [9]. Additionally, treatment resulted in improved lipid profiles, with substantial reductions in triglyceride and free fatty acid levels [9]. These beneficial metabolic effects were likely mediated through its multiple mechanisms of action, including PTP1B inhibition, PPARα/γ dual agonism, and IKK-β inhibition [10] [9]. However, the clinical translation of these promising preclinical results was limited by insufficient efficacy and adverse effects in Phase II trials, ultimately leading to its discontinuation [5].

Trodusquemine has demonstrated robust efficacy across diverse disease models. In studies of equine metabolic syndrome (EMS), Trodusquemine treatment resulted in comprehensive metabolic improvement, including decreased proinflammatory cytokines (IL-1β, TNF-α, and IL-6), reduced liver fibrosis through downregulation of TGF-β/NOX1/4 axis, and enhanced glucose uptake via increased Glut-2 abundance and stability [8]. In zebrafish and mouse models of heart injury, Trodusquemine administration stimulated tissue regeneration, improving heart function, reducing infarct size, and increasing cardiomyocyte proliferation [7]. These regenerative effects occurred at doses 5-50 times lower than the maximum well-tolerated human dose, suggesting a wide therapeutic window [7].

Direct Comparative Data

While head-to-head comparative studies between this compound and Trodusquemine are limited in the available literature, critical differences emerge from their respective experimental profiles. The most striking distinction lies in their selectivity and mechanism-based toxicity. This compound's propensity to induce PTP1B aggregation [5] represents a fundamentally different—and likely more problematic—mechanism compared to Trodusquemine's targeted allosteric modulation [1]. Additionally, Trodusquemine has demonstrated efficacy in regenerative models beyond metabolic disease, showing promise in cardiac and skeletal muscle repair [7], while this compound's development was focused solely on metabolic indications.

Table 3: Experimental Efficacy Data

Parameter This compound Trodusquemine
PTP1B Inhibition Induces aggregation [5] Allosteric inhibition (IC₅₀ in nM range) [1]
Glucose Metabolism Lowers fasting glucose in rodents [9] Improves glucose tolerance, enhances Glut-2 [8]
Lipid Effects Lowers triglycerides, free fatty acids [9] Improves lipid metabolism in EMS model [8]
Anti-inflammatory Effects IKK-β inhibition (IC₅₀ = 400 nM) [10] Reduces IL-1β, TNF-α, IL-6; increases IL-10, IL-4 [8]
Additional Benefits PPARα/γ agonism [9] Tissue regeneration, reduced fibrosis [7] [8]
Toxicity Concerns Dose-limiting adverse effects in clinical trials [5] Well-tolerated in clinical trials [7]

Key Experimental Methodologies in PTP1B Inhibitor Characterization

Biomolecular NMR Spectroscopy for Binding Mechanism Studies

The aggregation mechanism of this compound was elucidated using solution-state biomolecular NMR spectroscopy [5]. In these experiments, uniformly [²H,¹⁵N]-labeled PTP1B (both catalytic domain 1-301 and longer construct 1-393) was titrated with increasing molar ratios of this compound (1:1 to 1:15 protein:inhibitor) while monitoring chemical shift perturbations and intensity changes in ²D [¹H,¹⁵N] TROSY spectra [5]. The experiments were conducted on an 800 MHz NMR spectrometer at 298 K, with PTP1B concentration of 0.15 mM in 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and 0.5 mM TCEP [5]. The key observation was progressive line broadening and signal disappearance without significant chemical shift changes, indicative of protein aggregation rather than specific binding. This methodology provided direct molecular insight into this compound's atypical mechanism and explained the previously puzzling DSF results showing decreased PTP1B melting temperature.

Dynamic Light Scattering (DLS) for Aggregation Detection

Dynamic light scattering (DLS) measurements complemented NMR studies in characterizing this compound-induced aggregation [5]. DLS experiments were performed using a Wyatt DynaPro Nanostar instrument, with size distribution histograms calculated using DYNAMICS 6.12 software [5]. PTP1B samples were analyzed with increasing molar ratios of this compound (0, 2, 5, 10, and 15 equivalents), directly demonstrating concentration-dependent increases in hydrodynamic radius consistent with protein aggregation [5]. This biophysical technique provided quantitative evidence of the aggregation phenomenon and confirmed the mechanism underlying PTP1B inhibition by this compound.

Regeneration Models for Trodusquemine Efficacy Assessment

Trodusquemine's regenerative effects were evaluated using multiple animal models. In zebrafish, caudal fin amputation followed by daily intraperitoneal injections of MSI-1436 (0.125 mg/kg) resulted in approximately 3-fold increased regeneration rates at 4 days post-amputation compared to vehicle controls [7]. Regeneration was quantified by measuring the length of regenerated tissue, while blastemal cell proliferation was assessed by phospho-histone H3 immunostaining [7]. For heart regeneration studies, adult zebrafish underwent partial ventricular resection (≈20% removal), followed by MSI-1436 administration and assessment of cardiomyocyte proliferation via co-localization of Mef2 (cardiomyocyte marker) and PCNA (proliferation marker) [7]. Mouse myocardial infarction models utilized permanent ligation of the left anterior descending coronary artery, with echocardiography to quantify functional improvement and histological analysis to measure infarct size and cellular proliferation [7]. These comprehensive phenotypic assays demonstrated Trodusquemine's unique regenerative capabilities beyond metabolic regulation.

Research Implications and Strategic Considerations

Advantages and Limitations for Research Applications

This compound serves as a cautionary example in drug development, highlighting the importance of understanding precise molecular mechanisms early in the development process. While its promiscuous activity and aggregation-based mechanism limit its utility as a selective PTP1B research tool, it remains valuable for studying multi-target pharmacology and the challenges associated with phosphatase inhibitor development [5]. Researchers should exercise caution when interpreting results obtained with this compound, particularly in cellular models where aggregation-induced artifacts could complicate data interpretation.

Trodusquemine represents a more sophisticated molecular tool for investigating PTP1B biology, particularly given its allosteric mechanism and high selectivity [1]. Its demonstrated efficacy in both metabolic and regenerative models suggests broad utility for studying the pleiotropic functions of PTP1B beyond insulin and leptin signaling [7] [8]. The compound's established safety profile in human trials further supports its potential for translational research applications. However, researchers should note that its allosteric mechanism may produce different physiological effects compared to catalytic inhibitors, particularly in pathway feedback regulation.

Strategic Considerations for Inhibitor Selection

When selecting PTP1B inhibitors for research applications, several strategic considerations emerge from this comparison:

  • Mechanistic specificity: For studies requiring selective PTP1B inhibition without off-target effects, Trodusquemine's allosteric mechanism provides superior specificity compared to this compound's aggregation-based approach [5] [1].
  • Therapeutic scope: While both compounds improve metabolic parameters, Trodusquemine offers additional applications in tissue regeneration and fibrosis reduction [7] [8].
  • Experimental interpretation: Results obtained with this compound should be interpreted with consideration of its multiple mechanisms (PTP1B aggregation, PPAR agonism, IKK-β inhibition) [5] [9].
  • Translational potential: Trodusquemine's established human safety profile and efficacy in diverse disease models suggest stronger potential for clinical translation [7] [8].

PTP1B Signaling and Inhibition Pathways

The following diagram illustrates the key signaling pathways regulated by PTP1B and the distinct inhibition mechanisms of this compound and Trodusquemine:

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding Leptin Leptin JAK2 JAK2 Leptin->JAK2 Activation IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation AKT AKT PI3K->AKT Activation GLUT4 GLUT4 Translocation AKT->GLUT4 Stimulates Glucose Glucose Uptake GLUT4->Glucose Increased Appetite Appetite Suppression STAT3->Appetite Activation PTP1B PTP1B PTP1B->IR Dephosphorylation (Inactivation) PTP1B->IRS Dephosphorylation (Inactivation) PTP1B->JAK2 Dephosphorylation (Inactivation) This compound This compound (Aggregation Inducer) This compound->PTP1B Induces Aggregation Trodusquemine Trodusquemine (Allosteric Inhibitor) Trodusquemine->PTP1B Allosteric Inhibition

Figure 1: PTP1B Signaling Pathways and Inhibition Mechanisms

This diagram illustrates how PTP1B negatively regulates both insulin and leptin signaling pathways by dephosphorylating key components (IR, IRS, and JAK2). This compound inhibits PTP1B by inducing protein aggregation, while Trodusquemine acts through allosteric inhibition at the C-terminal region, representing fundamentally different mechanistic approaches.

Conclusion

The comparative analysis of this compound and Trodusquemine reveals fundamentally different approaches to PTP1B inhibition with distinct implications for research and therapeutic development. This compound exemplifies the challenges of developing targeted phosphatase inhibitors, with its aggregation-based mechanism and multi-target pharmacology contributing to its limited clinical success [5] [9]. In contrast, Trodusquemine's allosteric inhibition strategy provides superior selectivity and a more favorable safety profile, enabling exploration of novel applications in tissue regeneration and metabolic disease [1] [7] [8].

References

Multi-Target Mechanisms and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes Ertiprotafib's primary molecular targets and the corresponding experimental data that validates its mechanism of action.

Target Mechanistic Role Experimental Data (IC₅₀/EC₅₀) Key Experimental Models/Assays

| PTP1B | Negative regulator of insulin signaling; inhibition enhances insulin receptor phosphorylation [1] [2]. | IC₅₀ = 1.6 μM to 29 μM [3] [2] | • In vitro enzyme assay (e.g., pNPP substrate) [4] [3]. • Insulin-resistant rodent models (ob/ob mice, fa/fa rats) [5] [3]. | | IKK-β | Promotes inflammation; inhibition may contribute to anti-inflammatory effects [3]. | IC₅₀ = 400 nM [3] | In vitro kinase activity assays [3]. | | PPARα & PPARγ | Nuclear receptors regulating lipid metabolism and glucose homeostasis; agonism improves lipid profiles and insulin sensitivity [5] [3]. | EC₅₀ ~1 μM for both [3] | • In vitro cell-based transactivation/reporter assays [5]. • Adipocyte differentiation of C3H10T1/2 cells [5]. • In vivo induction of acyl-CoA oxidase activity in rodent livers [5]. |

Detailed Experimental Protocols

To validate these mechanisms, researchers employed several key experimental methodologies.

PTP1B Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PTP1B enzyme activity [3].
  • Protocol:
    • Recombinant Enzyme: Use purified human recombinant PTP1B catalytic domain (residues 1-301) [4] [6].
    • Substrate: p-nitrophenyl phosphate (pNPP) is a common substrate. PTP1B dephosphorylates pNPP to produce yellow-colored p-nitrophenol, measurable by absorbance [4].
    • Kinetics: Incubate PTP1B with varying concentrations of this compound and substrate. Monitor pNPP dephosphorylation at 405-410 nm [4] [3].
    • Analysis: Plot reaction velocity vs. inhibitor concentration to calculate IC₅₀ values, reported between 1.6 μM and 29 μM depending on assay conditions [3] [2].
PPAR Agonism Transactivation Assay
  • Objective: To assess this compound's ability to activate PPARα and PPARγ nuclear receptors [5].
  • Protocol:
    • Cell Line: Use mammalian cells (e.g., CV-1, COS-7) co-transfected with two plasmids [5].
    • Reporter Construct: Plasmid expressing Gal4-DNA binding domain (DBD) fused to PPAR ligand-binding domain (LBD).
    • Reporter Gene: Plasmid containing Upstream Activating Sequence (UAS) controlling a luciferase reporter gene.
    • Measurement: Treat transfected cells with this compound. Agonist binding to PPAR LBD recruits co-activators, activating luciferase expression. Measure luminescence to determine EC₅₀ ~1 μM for both PPARα and PPARγ [5] [3].
In Vivo Efficacy in Rodent Models
  • Objective: To evaluate glucose-lowering and lipid-lowering effects in pre-clinical models of insulin resistance [5] [3].
  • Protocol:
    • Animal Models: Use Zucker fa/fa rats or *ob/ob* mice which are genetically predisposed to obesity and insulin resistance [3].
    • Dosing: Administer this compound orally (e.g., 25 mg/kg/day) in a suspension vehicle [3].
    • Endpoint Measurements:
      • Blood Glucose: Measure fasting blood glucose levels from tail vein blood using a glucometer [3].
      • Insulin Levels: Determine plasma insulin via enzyme-linked immunosorbent assay (ELISA) [3].
      • Lipid Profile: Measure plasma triglycerides and free fatty acids using commercial enzymatic kits [5] [3].
      • Oral Glucose Tolerance Test (OGTT): After oral glucose administration, measure blood glucose over time to assess glycemic excursion [5].

Signaling Pathways and Experimental Workflow

The intended therapeutic mechanism involves multiple signaling pathways, while subsequent research uncovered its atypical inhibitory mechanism on PTP1B. The following diagrams illustrate these processes.

Intended Therapeutic Signaling Pathways

Experimental Workflow for Mechanism Validation

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Start Compound: this compound InVitro1 PTP1B Enzyme Assay (IC₅₀ Determination) Start->InVitro1 InVitro2 PPAR Transactivation Assay (EC₅₀ Determination) Start->InVitro2 InVitro3 IKK-β Inhibition Assay (IC₅₀ Determination) Start->InVitro3 InVivo1 Rodent Model (ob/ob mouse, fa/fa rat) InVitro1->InVivo1 Informs dosing InVitro2->InVivo1 Informs dosing InVivo2 Endpoint Analysis: - Blood Glucose - Plasma Insulin - Lipid Profiles - OGTT InVivo1->InVivo2 Results Integrated Conclusion: Multi-Target Mechanism Validated InVivo2->Results

Insights into Clinical Failure and Research Implications

While initial data confirmed this compound's multi-target activity, its clinical failure prompted further investigation. A 2020 study revealed that this compound inhibits PTP1B by inducing its aggregation [4] [6]. This undesirable mechanism, rather than specific binding, likely explains the insufficient clinical efficacy and adverse effects.

  • Experimental Evidence for Aggregation:
    • Differential Scanning Fluorimetry (DSF): this compound decreased PTP1B's melting temperature, unlike typical stabilizers [4] [6].
    • Biomolecular NMR Spectroscopy: this compound caused non-specific binding and progressive loss of NMR signal, indicating aggregation [6].
    • Dynamic Light Scattering (DLS): Directly measured increase in PTP1B particle size upon this compound addition [4].

This case highlights the importance of:

  • Early mechanistic studies beyond simple potency (IC₅₀) measurements.
  • Investigating destabilizing compounds identified in DSF screens for undesirable aggregation [6].
  • The continued pursuit of specific allosteric PTP1B inhibitors as a more viable therapeutic strategy [7].

References

Ertiprotafib PTP1B inhibitor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib Profile and Selectivity

The table below summarizes the core characteristics of this compound as a PTP1B inhibitor.

Property Description/Value
Drug Class Monocarboxylic acid pTyr mimetic; dual PTP1B inhibitor & PPARα/γ agonist [1] [2].
Reported IC₅₀ for PTP1B Information not available in search results.
Selectivity vs. TCPTP Low selectivity; insufficient selectivity for PTP1B over TCPTP (74% sequence identity in catalytic domain) was a major challenge [3].
Mechanism of Action (Finding) Binds non-specifically to catalytic domain, inducing protein aggregation [1].
Clinical Trial Outcome Discontinued in Phase II due to poor efficacy and dose-limiting adverse effects [1] [3].

Comparative Analysis with Other PTP1B Inhibitors

The table below compares this compound with other documented PTP1B inhibitors to illustrate the selectivity challenge.

Inhibitor / Compound Reported IC₅₀ / Potency Key Selectivity Findings Inhibition Type
This compound Not fully quantified in search results Lacked sufficient selectivity over TCPTP; inhibits PPARα/γ [1] [3]. Non-specific, induces aggregation [1].
Trodusquemine (MSI-1436) Reached clinical trials [3] Allosteric inhibitor; binds to disordered C-terminus of PTP1B, promoting selectivity [1]. Allosteric [1].
JTT-551 Reached clinical trials [3] Discontinued after Phase II trials [3]. Information not specified in search results.
Vanadium Complex 5 IC₅₀ = 167.2 ± 8.0 nM [4] Potency higher than sodium orthovanadate (IC₅₀ = 204.1 nM) [4]. Competitive (predicted via docking) [4].
Gold(I) Complex 34 (for LYP) IC₅₀ = 1.5 ± 0.3 µM (for LYP) [5] 10-fold selective for LYP over PTP-PEST, HePTP, and CD45 [5]. Active-site directed (reversible) [5].

Experimental Protocols for Key Findings

Understanding the experimental methods is crucial for interpreting the data on this compound.

  • Differential Scanning Fluorimetry (DSF) [1]: This assay measures protein thermal stability. Unlike typical drugs that stabilize their target (increasing melting temperature, Tm), this compound reduced the Tm of PTP1B, indicating protein destabilization and hinting at its non-standard mechanism [1].
  • Biomolecular NMR Spectroscopy [1]: This technique characterized the molecular interaction details. Titrating this compound into ¹⁵N-labeled PTP1B while monitoring 2D [¹H,¹⁵N] TROSY spectra showed broadening and disappearance of NMR signals. This indicated a loss of protein solubility and confirmed concentration-dependent aggregation [1].
  • Dynamic Light Scattering (DLS) [1]: DLS measures particle size distribution in solution. Measurements of PTP1B with increasing this compound ratios directly quantified the formation of large-scale aggregates, providing orthogonal confirmation of the NMR findings [1].

A Guide to Evaluating PTP1B Inhibitor Selectivity

Due to high active-site conservation among PTPs, achieving selectivity is a central challenge. The following experimental approaches are critical:

  • Counterscreening Against Key Phosphatases: Any potential PTP1B inhibitor must be tested against TCPTP and other relevant PTPs (e.g., PTP-PEST, CD45) under identical conditions to determine selectivity folds [5] [3].
  • Employ Multiple Substrates: Using only small-molecule substrates (e.g., DiFMUP) can be misleading. Incorporating peptide-based substrates that mimic natural protein interactions can reveal substrate-dependent inhibition differences and better predict cellular activity [5].
  • Investigate the Mechanism Early: As with this compound, techniques like DSF and NMR should be used early to identify non-standard mechanisms like aggregation, which often lead to off-target effects and clinical failure [1].

Essential Workflow for PTP1B Inhibitor Assessment

The diagram below outlines the key experimental steps for characterizing a PTP1B inhibitor.

workflow Start Start: Candidate PTP1B Inhibitor DSF Initial DSF Assay Start->DSF NMR Biomolecular NMR DSF->NMR If Tm decrease Pote Potency Assay (IC₅₀) DSF->Pote If Tm stable/increase Agg Result: Indicates Aggregation NMR->Agg Stop Stop Development Agg->Stop Sel Selectivity Counterscreen (vs. TCPTP, etc.) Pote->Sel Mech Mechanism of Action Studies Sel->Mech

This compound's failure highlights the critical importance of early and rigorous selectivity and mechanistic profiling in drug development.

References

Ertiprotafib PPAR activity comparison rosiglitazone

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Activity Profile

The table below summarizes the core mechanistic differences and available activity data for ertiprotafib and rosiglitazone.

Feature This compound Rosiglitazone
Primary Target 1 PTP1B Inhibitor (Mixed-type inhibition rationalized by binding to catalytic and allosteric sites) [1] PPARγ Agonist (Potent, full agonist) [2] [3]
Primary Target 2 PPARγ and PPARα Agonist (Dual agonist activity) [1] Not Applicable
Key Mechanism Increases insulin sensitivity by blocking negative insulin signaling pathway; modulates lipid and carbohydrate metabolism via PPAR activation [4] [1] Potent insulin sensitizer that regulates gene networks for glucose homeostasis (e.g., increases Glut4) and lipid metabolism via PPARγ activation [2]
Reported Potency PTP1B inhibition (IC₅₀): 0.19 µM for a related mixed-type inhibitor (compound 17u) [1]. PPARγ EC₅₀ for this compound itself is not quantified in the available data. PPARγ activation (EC₅₀): Nanomolar range (highly potent); modeled clinical dose of 8 mg shows strong glucose-lowering effect [3]

Experimental Data and Clinical Outcomes

Supporting data from biochemical, preclinical, and clinical studies further delineates the differences between these two compounds.

  • Supporting Evidence for this compound's Dual Activity: Research identifies this compound's mechanism as a carboxyl-type mixed-type PTP1B inhibitor with additional PPARγ and PPARα agonist activities [1]. This dual activity was once explored for synergistic benefits, but also contributes to its side effect profile.
  • Supporting Evidence for Rosiglitazone's Selectivity and Efficacy: Rosiglitazone is a classic thiazolidinedione (TZD) and a full, potent PPARγ agonist [2] [3]. Its efficacy in reducing fasting plasma glucose is well-established; a model suggests a 1 mg dose of a selective modulator (INT131) matches the glucose-lowering effect of an 8 mg dose of rosiglitazone [3].
  • Clinical Outcomes and Side Effects: The different mechanisms lead to distinct clinical profiles.
    • This compound advanced to Phase II clinical trials but was withdrawn due to undesirable side effects [4]. Its development illustrates the challenges of dual-target agents.
    • Rosiglitazone is a highly effective oral medication, but its benefits are shadowed by typical TZD side effects, including fluid retention, weight gain, bone loss, and increased risk of congestive heart failure [2] [3].

Key Experimental Protocols

The methodologies below are common in the studies that characterize compounds like this compound and rosiglitazone.

  • PTP1B Enzyme Inhibition Assay
    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against PTP1B.
    • Typical Protocol: Recombinant human PTP1B enzyme is incubated with the test compound and a substrate, such as pNPP (para-Nitrophenylphosphate). The reaction is carried out in a suitable buffer, and the enzymatic activity is measured by monitoring the hydrolysis of the substrate, often by detecting the absorbance of the product. IC₅₀ values are calculated from dose-response curves [1].
  • PPARγ Transactivation Assay
    • Purpose: To assess a compound's ability to activate PPARγ and measure its potency (EC₅₀).
    • Typical Protocol: A cell line (e.g., HEK293) is co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a Gal4-DNA binding domain and a reporter plasmid containing the luciferase gene under the control of upstream activating sequences. Cells are treated with the test compound, and after incubation, luciferase activity is measured. The fold-activation over a vehicle control is used to generate a dose-response curve and calculate the EC₅₀ [1].
  • Oral Glucose Tolerance Test (OGTT) in Animal Models
    • Purpose: To evaluate the in vivo efficacy of a compound in improving glucose clearance.
    • Typical Protocol: Diabetic mice (e.g., db/db mice) are fasted overnight and then administered the test compound orally. A glucose solution is subsequently given orally. Blood glucose levels are measured from the tail vein at multiple time points after the glucose load. The area under the curve for blood glucose is calculated to determine efficacy [1].

Comparative Signaling Pathways

The following diagram illustrates the distinct mechanisms through which this compound and rosiglitazone exert their anti-diabetic effects.

G cluster_0 This compound Action (Cytosol) cluster_1 Rosiglitazone Action (Nucleus) Insulin Insulin IR Insulin Receptor Insulin->IR Binding IRS1 IRS-1 IR->IRS1 Phosphorylation InsulinSignal Activated Insulin Signaling Pathway IRS1->InsulinSignal Leads to PTP1B PTP1B PTP1B->IR Dephosphorylation PTP1B->IRS1 Dephosphorylation This compound This compound This compound->PTP1B Inhibits Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Activates RXR RXR PPARg->RXR Heterodimerization GlucoseUptake Gene Expression (Glucose Metabolism, Lipid Metabolism) PPARg->GlucoseUptake Transcriptional Activation Nucleus Nucleus

The diagram above shows that This compound primarily acts in the cytosol to inhibit PTP1B, thereby enhancing the insulin signaling cascade [4] [1]. In contrast, rosiglitazone acts in the nucleus as a potent agonist of PPARγ, forming a heterodimer with RXR to regulate the transcription of genes involved in glucose and lipid metabolism [2].

Key Insights for Drug Development Professionals

  • Target Selection is Critical: this compound demonstrates the potential of multi-target strategies (PTP1B inhibition + PPAR agonism) but also highlights the associated risk of complex side effects [4] [1].
  • Beyond Potency: While rosiglitazone is a highly potent PPARγ agonist, its clinical profile shows that efficacy must be balanced against mechanism-driven side effects [2] [3].
  • Emerging Alternatives: Newer drug design strategies focus on Selective PPARγ Modulators (SPPARMs). These are designed to provide the glucose-lowering benefits of full agonists like rosiglitazone while minimizing side effects like fluid retention and weight gain [3].

References

Ertiprotafib's Mechanism of Action and Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib is a small molecule that inhibits Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways [1] [2]. It was investigated as a potential treatment for type 2 diabetes but was discontinued from clinical trials due to insufficient efficacy and adverse effects [3] [4].

The diagram below illustrates the signaling pathways targeted by PTP1B inhibitors like this compound.

G Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin JAK2 JAK2 Leptin->JAK2 PTP1B PTP1B PTP1B->IR Dephosphorylates IRS IRS-1 PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates IR->IRS PI3K/Akt Pathway PI3K/Akt Pathway IRS->PI3K/Akt Pathway STAT3 Pathway STAT3 Pathway JAK2->STAT3 Pathway GLUT4 Translocation GLUT4 Translocation (Glucose Uptake) PI3K/Akt Pathway->GLUT4 Translocation Altered Gene Expression Altered Gene Expression (Energy Expenditure) STAT3 Pathway->Altered Gene Expression Inhibitor This compound (PTP1B Inhibitor) Inhibitor->PTP1B Inhibits

The following table summarizes key experimental findings from an ob/ob mouse study, which is a different rodent model of obesity and diabetes.

Experimental Aspect Details from ob/ob Mouse Study
Animal Model 11-week-old leptin-deficient male ob/ob mice [5].
Treatment Protocol 25 mg/kg, administered daily for 4 days [5].
Key Metabolic Outcomes Return of fasting blood glucose to normal range; significant decrease in insulin levels; significant decrease in serum triglyceride levels [5].
In Vitro Binding Affinity PTP1B IC₅₀: 1.6 - 29 µM (varies by assay conditions) [5]. Also inhibits IKK-β (IC₅₀: 400 nM) and acts as a PPARα/γ agonist [4] [5].
Molecular Mechanism of Action Inhibits PTP1B by inducing its aggregation, leading to irreversible enzyme inhibition [3] [6].

References

Ertiprotafib vs. Metformin: A Quantitative Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ertiprotafib Metformin
Primary Molecular Target Protein Tyrosine Phosphatase 1B (PTP1B) [1] [2] [3] AMP-activated Protein Kinase (AMPK); also acts via brain Rap1 signaling [4] [5]
Core Mechanism of Action Inhibits PTP1B, a negative regulator of insulin signaling; later found to induce enzyme aggregation [1] [2] Improves insulin sensitivity; inhibits hepatic gluconeogenesis; activates AMPK; acts via brain to lower glucose [4] [5]
Selectivity Profile Initially showed acceptable selectivity, but mechanism involves non-specific aggregation [1] Well-established safety profile; multiple organ effects (liver, gut, brain, muscle) [4] [6] [5]
Cell Permeability Demonstrated in early studies [2] Yes, with effects in multiple tissues [4] [6]
Oral Bioavailability Demonstrated in animal models [2] Yes, widely used orally [4]
In Vivo Efficacy (Animal Models) Effective in diabetic mouse models [2] Effective in mouse models (db/db mice); improves renal function [4] [6]
Clinical Trial Status Discontinued in Phase II due to lack of efficacy and adverse effects [1] [2] First-line clinical therapy for T2DM; ongoing trials for other indications (e.g., cardiovascular, anti-aging) [4] [7]
Key Experimental IC₅₀ ~1.4 µM (PTP1B enzyme assay) [2] Not typically measured as IC₅₀ (clinical dose: ~1-2 g/day) [4]

Experimental Protocols and Key Findings

For researchers, the methodology behind these findings is critical. Here's a summary of key experimental approaches and their outcomes.

This compound: Investigations into a Failed Inhibitor
  • Biomolecular NMR Spectroscopy

    • Purpose: To characterize the molecular details of the interaction between this compound and PTP1B [1].
    • Method: Titration of this compound into [2H,15N]-labeled PTP1B while monitoring changes via 2D [1H,15N] TROSY spectra [1].
    • Key Finding: this compound caused widespread, non-specific chemical shift changes and a concentration-dependent loss of signal intensity, indicating protein aggregation rather than specific binding. This explained the atypical decrease in melting temperature observed in DSF assays [1].
  • Enzyme Inhibition Assays

    • Purpose: To determine the potency of PTP1B inhibitors [2] [3].
    • Method: Using p-nitrophenyl phosphate (p-NPP) as a substrate, the catalytic product (p-nitrophenol) is measured spectrophotometrically at 405 nm to calculate the IC₅₀ value (concentration for 50% enzyme inhibition) [3].
    • Key Finding: this compound showed an IC₅₀ of approximately 1.4 µM, establishing it as a potent but ultimately non-specific inhibitor [2].
Metformin: Unraveling the Mechanisms of a First-Line Drug
  • In Vivo Efficacy in db/db Mice

    • Purpose: To confirm the hypoglycemic and renal protective effects of metformin [4] [6].
    • Method: Diabetic (db/db) mice are treated with metformin (e.g., 65 mg/kg/day via oral gavage) for several weeks. Outcomes like fasting blood glucose, serum creatinine, and blood urea nitrogen are measured, and kidney tissues are analyzed histologically [6].
    • Key Finding: Metformin treatment significantly improves glycemic control and renal function, showing protective effects against tissue injury [4] [6].
  • Multi-Omics Approaches (Phosphoproteomics & Metabolomics)

    • Purpose: To identify unknown mechanisms and biomarkers of metformin's action in Diabetic Kidney Disease (DKD) [6].
    • Method: Network pharmacology predicts targets, phosphoproteomics identifies differentially phosphorylated proteins in kidney tissue, and targeted metabolomics analyzes carbohydrate metabolites in blood and urine [6].
    • Key Finding: Metformin engages the MAPK signaling pathway (via MAPK1/3) and modulates specific carbohydrate metabolites like D-xylose, providing a novel cross-species validated mechanism for its renoprotective effects [6].
  • Intracerebroventricular (ICV) Injection

    • Purpose: To test the hypothesis that the brain mediates metformin's action [5].
    • Method: Micro-injection of metformin directly into the brains of diabetic mice [5].
    • Key Finding: Extremely low doses of metformin delivered to the brain (thousands of times smaller than an oral dose) significantly lowered blood sugar, identifying a previously unrecognized site of action involving Rap1 in the ventromedial hypothalamus [5].

Signaling Pathways and Experimental Workflows

The diagrams below summarize the core mechanisms and key experimental findings for each drug.

erte_mechanism This compound's Aggregation Mechanism InsulinReceptor Insulin Receptor (Active, Phosphorylated) GlucoseUptake Normal Glucose Uptake InsulinReceptor->GlucoseUptake Promotes PTP1B_Native Native PTP1B PTP1B_Native->InsulinReceptor Deactivates This compound This compound PTP1B_Aggregated Aggregated, Non-functional PTP1B This compound->PTP1B_Aggregated  Induces PTP1B_Aggregated->InsulinReceptor  Failed deactivation

metformin_workflow Metformin Multi-Omics Workflow Start db/db Mouse Model (T2DM & DKD) Treatment Metformin Treatment (65 mg/kg/d, 4 weeks) Start->Treatment Omics Multi-Omics Analysis Treatment->Omics NetworkPharma Network Pharmacology Omics->NetworkPharma Phospho Phosphoproteomics (Kidney Tissue) Omics->Phospho Metabo Targeted Metabolomics (Blood & Urine) Omics->Metabo Finding1 Identified MAPK1/3 as key targets NetworkPharma->Finding1 Phospho->Finding1 Finding2 Identified D-Xylose as key biomarker Metabo->Finding2 Conclusion Novel Renoprotective Mechanism Elucidated Finding1->Conclusion Finding2->Conclusion

Research Implications and Future Directions

The comparative analysis reveals clear strategic lessons for drug development:

  • For PTP1B-Targeted Therapies: this compound serves as a cautionary tale. Future efforts must prioritize inhibitors with clean, specific mechanisms over mere potency. Allosteric inhibition or targeting disordered regions (as with Trodusquemine [1]) may offer better prospects than active-site binders.
  • For Metformin Research: The discovery of its brain-mediated pathway and specific systemic effects opens new avenues. Research could focus on developing central nervous system (CNS)-targeted antidiabetic drugs with improved efficacy or fewer side effects. Furthermore, the identified biomarkers like D-xylose could help in patient stratification and monitoring treatment response.
  • Broader Perspective: The success of metformin lies in its multi-target, systems-level effects, which provide robustness against the failure of any single pathway. Modern drug discovery is increasingly appreciating this polypharmacology approach, in contrast to the traditional "one drug, one target" model exemplified by this compound's failure.

References

Ertiprotafib's Mechanism and Lack of Lipid Data

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib is a small-molecule inhibitor that targets Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways [1] [2]. It also acts as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma [2].

  • Primary Therapeutic Goal: Improve insulin sensitivity and lower blood glucose for type 2 diabetes treatment [1] [2].
  • Development Status: Discontinued in Phase II clinical trials due to insufficient efficacy and dose-limiting adverse effects [2].
  • Mechanism Insight: Studies indicate its insufficient clinical efficacy and adverse effects are due to a tendency to cause aggregation of PTP1B, rather than conventional active-site or allosteric inhibition [2].

Available scientific literature does not report quantitative data on this compound's effects on cholesterol or triglycerides. Its PPARα agonist activity suggests potential lipid-modulating effects, but no specific experimental data exists to confirm this or allow comparison with established lipid-lowering drugs.

Comparison with Established Lipid-Lowering Drugs

For context, the tables below summarize the mechanisms and lipid effects of major lipid-lowering drug classes, which are well-established in research and clinical practice.

Table 1: Mechanisms of Action of Major Lipid-Lowering Drug Classes

Drug Class Primary Mechanism of Action
Statins Inhibit HMG-CoA reductase, reducing cholesterol synthesis in the liver and increasing hepatic uptake of LDL-C from the bloodstream [3] [4].
Fibrates Activate Peroxisome Proliferator-Activated Receptor-alpha (PPARα), leading to increased lipolysis and elimination of triglyceride-rich particles, and increased production of HDL-C [5] [6] [7].
PCSK9 Inhibitors Monoclonal antibodies that inhibit PCSK9, leading to increased recycling of LDL receptors on the liver surface and enhanced clearance of LDL-C from the blood [8].
Ezetimibe Blocks the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine, inhibiting the absorption of dietary and biliary cholesterol [9].

Table 2: Typical Lipid Profile Effects of Established Therapies

Drug Class Effect on LDL-C Effect on Triglycerides Effect on HDL-C
Statins ↓↓↓ (Strong reduction) [4] [9] ↓ (Mild to moderate reduction) [7] ↑ (Mild increase) [7]
Fibrates ↓ to (Neutral or mild reduction) [3] [7] ↓↓↓ (Strong reduction) [3] [5] ↑↑ (Moderate increase) [3] [5]
PCSK9 Inhibitors ↓↓↓ (Strong reduction) [8] ↓ (Mild reduction) [8] ↑ (Mild increase) [8]
Ezetimibe ↓↓ (Moderate reduction) [9] ↓ (Mild reduction) ↑ (Mild increase)

Experimental Protocols for Lipid Research

For researchers aiming to generate comparative data, here are standard methodologies used to evaluate lipid-lowering effects in vitro and in vivo.

In Vitro PPARα Agonism Assay

  • Objective: To test the compound's ability to activate PPARα, indicating potential triglyceride-lowering effects.
  • Methodology:
    • Cell Culture: Use a standardized cell line (e.g., HEK293 or HepG2) co-transfected with a PPARα Response Element (PPRE) linked to a reporter gene (e.g., luciferase) and a PPARα expression plasmid.
    • Compound Treatment: Incubate cells with the test compound (this compound), a positive control (e.g., fenofibrate), and a vehicle control.
    • Data Analysis: Measure luminescence after 24-48 hours. PPARα activation is calculated as fold-increase in reporter activity over the vehicle control and compared to the positive control [7].

In Vivo Lipid-Lowering Study in Rodent Model

  • Objective: To evaluate the compound's effect on serum lipid parameters in a live animal model.
  • Methodology:
    • Animal Model: Use dyslipidemic rodent models (e.g., high-fat-diet-fed ApoE-/- mice or Zucker fatty rats).
    • Study Design: Randomize animals into groups: disease model control, positive control (e.g., statin or fibrate), and groups treated with different doses of the test compound.
    • Dosing & Monitoring: Administer compounds daily via oral gavage for 4-8 weeks.
    • Endpoint Analysis: At the end of the study, collect blood samples after fasting. Analyze serum for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using automated clinical chemistry analyzers. Compare the percent change from baseline or the disease control group across treatment arms [4].

Signaling Pathways of Key Drug Targets

The diagram below illustrates the mechanistic relationships between the drug classes and their molecular targets in lipid metabolism.

lipid_pathways cluster_key_paths Key Pathways & Drug Targets Liver Liver PCSK9 PCSK9 Liver->PCSK9 LDLR LDLR Liver->LDLR HMGCR HMGCR Liver->HMGCR PPARalpha PPARalpha Liver->PPARalpha Intestine Intestine NPC1L1 NPC1L1 Intestine->NPC1L1 PCSK9->LDLR Degrades LDL Uptake LDL Uptake LDLR->LDL Uptake Cholesterol Cholesterol HMGCR->Cholesterol Synthesis Lipoprotein Lipase Lipoprotein Lipase PPARalpha->Lipoprotein Lipase Triglyceride\nClearance Triglyceride Clearance PPARalpha->Triglyceride\nClearance Cholesterol\nAbsorption Cholesterol Absorption NPC1L1->Cholesterol\nAbsorption NPC1L1_inhibitor Ezetimibe NPC1L1_inhibitor->NPC1L1 Inhibits HMGCR_inhibitor Statins HMGCR_inhibitor->HMGCR Inhibits PPARalpha_agonist Fibrates PPARalpha_agonist->PPARalpha Activates PCSK9_inhibitor PCSK9 Inhibitors PCSK9_inhibitor->PCSK9 Inhibits

Research Recommendations

Given the lack of direct data on this compound, here are suggestions for your research:

  • Focus on Established Agents: For lipid-lowering comparison guides, prioritize drugs with robust clinical data like statins, fibrates, PCSK9 inhibitors, and ezetimibe.
  • Explore New Mechanisms: If PTP1B remains of interest, investigate newer, more specific inhibitors [1] or natural compounds like polyphenols that are being studied for PTP1B inhibition [10].
  • Consult Clinical Trials Databases: For the most current information on emerging lipid therapies, check resources like ClinicalTrials.gov for ongoing studies.

References

Ertiprotafib clinical trial results analysis

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib Clinical Trial Summary

The table below consolidates key information about this compound's development status and properties.

Attribute Details
Investigated Condition Type 2 Diabetes Mellitus [1]
Highest Trial Phase Phase II [2] [3] [1]
Final Status Discontinued due to "insufficient clinical efficacy and dose-limiting adverse effects" [2] [3]
Primary Molecular Targets Protein Tyrosine Phosphatase 1B (PTP1B) and dual Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma agonist [1]
Mechanism of Action (MOA) Originally assumed to be a PTP1B active-site or allosteric inhibitor; later found to induce concentration-dependent aggregation of PTP1B [2] [4]

Experimental Evidence and Key Protocols

The failure of this compound was ultimately explained by unconventional mechanisms uncovered through detailed biophysical studies.

  • Biomolecular NMR Spectroscopy: Researchers used this technique to characterize the interaction between this compound and the PTP1B catalytic domain. They titrated this compound into isotopically labeled PTP1B and monitored the sample using 2D [1H,15N] TROSY spectra. Instead of observing specific chemical shift perturbations indicative of a defined binding interaction, they saw concentration-dependent line broadening and a loss of signal intensity. This suggested the protein was transitioning into a non-native, aggregated state [2].
  • Differential Scanning Fluorimetry (DSF): This assay, often used in drug screening, measures the thermal stability of a protein upon ligand binding. Most stabilizing drugs increase the protein's melting temperature (Tm). This compound, however, reduced the melting temperature of PTP1B, which was an early indicator of its atypical, destabilizing mechanism [2] [4].
  • Dynamic Light Scattering (DLS): This technique was used to confirm the formation of protein aggregates directly. DLS measurements showed a shift in the hydrodynamic radius of PTP1B upon addition of this compound, providing direct evidence of the aggregation inferred from the NMR data [2].

The following diagram illustrates the experimental workflow that elucidated this mechanism.

G Start Start: Atypical DSF Result NMR Biomolecular NMR Spectroscopy Start->NMR Hypothesis: Atypical Mechanism DLS Dynamic Light Scattering (DLS) NMR->DLS Observation: Signal loss and line broadening Conclusion Conclusion: Aggregation-Induced Inhibition DLS->Conclusion Confirmation: Increased particle size End Conclusion->End Explains clinical failure

Scientific and Clinical Implications

The investigation into this compound's failure yielded critical insights for drug discovery.

  • Mechanism for Clinical Failure: The tendency to induce aggregation provides a direct molecular explanation for the lack of efficacy and adverse effects seen in patients. Protein aggregation can lead to a loss of normal function and potentially trigger toxic pathways [2] [4].
  • A Cautionary Tale for Drug Screening: This case highlights that compounds identified in DSF screens that destabilize their target require extra scrutiny. The authors of the study concluded that such "destabilizers" should be investigated for their precise molecular mechanism early in the development process to avoid costly late-stage failures [2].
  • Context of PTP1B Inhibitor Development: this compound was one of only two small-molecule PTP1B inhibitors to reach clinical trials at the time, underscoring the historical difficulty of targeting this enzyme. Its failure highlighted the challenges of developing active-site inhibitors for the highly conserved and charged PTP1B catalytic pocket and spurred interest in alternative strategies, such as allosteric inhibition [2] [3].

References

Ertiprotafib binding mode comparison active site allosteric

Author: Smolecule Technical Support Team. Date: February 2026

Ertiprotafib's Binding and Inhibition Mechanism

The following table summarizes the key experimental findings that characterize this compound's atypical mode of action.

Experimental Approach Key Observations on this compound Interpretation
Biomolecular NMR Spectroscopy [1] Progressive line broadening & signal loss in 2D [1H,15N] TROSY spectra; no specific chemical shift perturbations. Induces non-specific, concentration-dependent aggregation of PTP1B, inhibiting it by sequestering the protein into aggregates.
Differential Scanning Fluorimetry (DSF) [1] Decreases the melting temperature (Tm) of PTP1B. Destabilizes the protein, consistent with a mechanism that induces aggregation rather than stabilizing a bound state.
Enzyme Kinetics (Lineweaver-Burk Plot) [1] Shows a mixed-type inhibition pattern for both PTP1B1-301 and PTP1B1-393 constructs. Mechanism is non-competitive versus the substrate (pNPP), supporting an aggregation model rather than direct competition with the active site.

Experimental Protocols for Characterizing Inhibitors

To determine the binding mode of a PTP1B inhibitor like this compound, researchers use a combination of biophysical and biochemical techniques.

Biomolecular NMR Spectroscopy

This technique is used to study protein-ligand interactions at atomic resolution.

  • Protein Preparation: Express and purify uniformly [2H,15N]-labeled PTP1B (e.g., catalytic domain constructs 1-301 or 1-393) [1].
  • Data Acquisition: Acquire 2D [1H,15N] TROSY (Transverse Relaxation-Optimized Spectroscopy) spectra of PTP1B both alone and with increasing concentrations of the inhibitor [1].
  • Data Analysis:
    • Specific Binding: Look for specific chemical shift perturbations in specific amino acid residues.
    • Aggregation: Observe a general broadening of resonance lines and a progressive loss of signal intensity across the spectrum, which indicates the protein is forming large, non-tumbling aggregates [1].
Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method to monitor protein thermal stability.

  • Procedure: Incubate PTP1B with a fluorescent dye (e.g., SYPRO Orange) and the inhibitor. The dye fluoresces strongly upon binding to hydrophobic patches exposed as the protein unfolds [1].
  • Data Analysis: Monitor fluorescence as the temperature increases.
    • Stabilizing Binders: Increase the protein's melting temperature (Tm).
    • Destabilizing Binders/Aggregators: Decrease the Tm, which is an indicator of potential aggregation [1].
Enzyme Kinetic Assays

These assays determine the mechanism of inhibition.

  • Substrate Variation: Measure enzyme activity (using a substrate like pNPP) at various substrate concentrations in the presence of multiple, fixed inhibitor concentrations [1].
  • Data Analysis: Plot the data on a Lineweaver-Burk plot (double-reciprocal plot).
    • Competitive Inhibition: Lines intersect on the y-axis.
    • Non-Competitive/Mixed Inhibition: Lines intersect in the second quadrant or on the x-axis, suggesting the inhibitor does not solely compete with the substrate for the active site [1]. This pattern is consistent with this compound's aggregation mechanism.

PTP1B Inhibition Pathways

The diagram below illustrates the distinct pathways through which small molecules inhibit PTP1B, highlighting this compound's unique aggregation mechanism compared to classical modes of action.

G Start PTP1B Inhibitor ActiveSite Active Site Inhibition Start->ActiveSite Allosteric Allosteric Inhibition Start->Allosteric Aggregation Aggregation Mechanism (e.g., this compound) Start->Aggregation SubCat1 • Competitive Binders • P-loop Targeting ActiveSite->SubCat1 SubCat2 • Binds α3/α6/α7 Helices • Disrupts WPD Loop Allosteric->SubCat2 SubCat3 • Non-specific Binding • Protein Aggregation Aggregation->SubCat3 Effect1 Effect: Directly blocks substrate access SubCat1->Effect1 Effect2 Effect: Stabilizes open, inactive WPD loop SubCat2->Effect2 Effect3 Effect: Sequesters functional protein into aggregates SubCat3->Effect3

Research Implications

This compound's mechanism carries important implications for drug discovery:

  • Caution with DSF Screens: Inhibitors that lower a protein's melting temperature in DSF assays require careful secondary validation to rule out non-specific aggregation [1].
  • Revisiting Old Compounds: Understanding this compound's true mechanism explains its clinical failures and prevents further investment in analogous scaffolds.
  • Focus on Specificity: The findings reinforce the need to develop inhibitors that act via specific, well-defined mechanisms, such as targeting less conserved allosteric sites, to achieve selectivity over related phosphatases like TCPTP [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

558.08643 g/mol

Monoisotopic Mass

558.08643 g/mol

Heavy Atom Count

36

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5TPM2EB426

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Ertiprotafib is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B) and dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic and anti-lipidemic activity. Ertiprotafib inhibits PTP1B preventing the dephosphorylation of the insulin receptor, which improves insulin sensitivity and decreases blood glucose levels. In addition, this agent is able to stimulate both PPAR alpha and gamma thereby further improving glucose homeostasis and reducing triglyceride (TG) and free fatty acid levels. Ertiprotafib was also shown to be a potent inhibitor of IkappaB kinase beta (IKKbeta), which cotributes to its anti-inflammatory properties.

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
IKBKB [HSA:3551] [KO:K07209]

Other CAS

251303-04-5

Wikipedia

Ertiprotafib

Dates

Last modified: 04-14-2024
1: Liu JZ, Zhang SE, Nie F, Yang Y, Tang YB, Yin W, Tian JY, Ye F, Xiao Z. Discovery of novel PTP1B inhibitors via pharmacophore-oriented scaffold hopping from Ertiprotafib. Bioorg Med Chem Lett. 2013 Dec 1;23(23):6217-22. doi: 10.1016/j.bmcl.2013.10.002. Epub 2013 Oct 8. PubMed PMID: 24148325.
2: Otake K, Azukizawa S, Takahashi K, Fukui M, Shibabayashi M, Kamemoto H, Kasai M, Shirahase H. 2-Acyl-tetrahydroisoquinoline-3-carboxylic acids: lead compounds with triple actions, peroxisome proliferator-activated receptor α/γ agonist and protein-tyrosine phosphatase 1B inhibitory activities. Chem Pharm Bull (Tokyo). 2011;59(7):876-9. PubMed PMID: 21720040.
3: Shrestha S, Bhattarai BR, Cho H, Choi JK, Cho H. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). Bioorg Med Chem Lett. 2007 May 15;17(10):2728-30. Epub 2007 Mar 3. PubMed PMID: 17407812.
4: Tong Z, Chandrasekaran A, Jordan R, Markiewicz V, Li H, Xiang Q, Shen L, Scatina J. Effects of ertiprotafib on hepatic cytochrome P450 and peroxisomal enzymes in rats and dogs, and in rat and human primary hepatocytes. Xenobiotica. 2007 Jan;37(1):1-18. PubMed PMID: 17178630.
5: Erbe DV, Wang S, Zhang YL, Harding K, Kung L, Tam M, Stolz L, Xing Y, Furey S, Qadri A, Klaman LD, Tobin JF. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms. Mol Pharmacol. 2005 Jan;67(1):69-77. Epub 2004 Oct 8. PubMed PMID: 15475571.

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